Elaidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H33O2- |
|---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(E)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9+ |
InChI Key |
ZQPPMHVWECSIRJ-MDZDMXLPSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Synonyms |
elaidate elaidic acid elaidic acid, 1-(14)C-labeled, (E)-isomer elaidic acid, 10-(14)C-labeled, (E)-isomer elaidic acid, 14C-labeled, (E)-isomer elaidic acid, 9-(14)C-labeled elaidic acid, potassium salt, (E)-isomer elaidic acid, sodium salt, (E)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Elaidate and Its Core Functions in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological functions of elaidate in lipid metabolism. It delves into its intricate interactions with key regulatory pathways governing cholesterol homeostasis, fatty acid synthesis and oxidation, and cellular signaling. This document synthesizes findings from seminal in vitro and in vivo studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key cited experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of this compound's metabolic impact. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand and mitigate the health risks associated with trans fatty acids.
Introduction: The Significance of this compound in Lipid Metabolism
Elaidic acid (C18:1 trans-9) is a monounsaturated trans fatty acid that has garnered significant attention due to its well-documented association with an increased risk of cardiovascular disease.[1][2] Unlike its cis-isomer, oleic acid, the linear structure of elaidic acid leads to profound differences in its metabolic processing and biological effects. Ingestion of industrially produced trans fatty acids (IP-TFA), of which elaidic acid is the most abundant, results in an unfavorable blood lipid profile characterized by elevated total and low-density lipoprotein-cholesterol (LDL-C) and reduced high-density lipoprotein-cholesterol (HDL-C).[1][2] Understanding the molecular mechanisms through which this compound perturbs lipid metabolism is crucial for developing effective strategies to counteract its detrimental health effects.
This guide will explore the multifaceted role of this compound in key aspects of lipid metabolism, including:
-
Cholesterol Synthesis and Lipoprotein Metabolism: Elucidating the pathways through which this compound elevates cholesterol levels.
-
De Novo Lipogenesis: Examining the impact of this compound on the synthesis of new fatty acids.
-
Fatty Acid Oxidation: Investigating how this compound interferes with the breakdown of fatty acids for energy.
-
Cellular Signaling and Membrane Dynamics: Understanding how this compound influences cellular communication and membrane properties.
This compound's Impact on Cholesterol and Lipoprotein Metabolism
A hallmark of this compound consumption is its dyslipidemic effect, primarily driven by alterations in hepatic cholesterol metabolism.
Upregulation of Cholesterol Synthesis
Studies utilizing the human hepatoma cell line HepG2 have demonstrated that this compound upregulates numerous proteins involved in cholesterol synthesis.[1][2] This is corroborated by findings in Hepa1-6 cells, where this compound treatment leads to increased intracellular levels of free and esterified cholesterol.[3]
The primary mechanism for this increase in cholesterol biosynthesis is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[4][5][6] Elaidic acid appears to reduce the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of SREBP processing.[3] This leads to increased SREBP-2 activation and subsequent upregulation of cholesterogenic gene expression.[3]
Alterations in Lipoprotein Profile
The pro-atherogenic effects of this compound extend to its influence on lipoprotein metabolism. Dietary intake of this compound is associated with increased plasma concentrations of non-HDL cholesterol and Apolipoprotein B-100 (ApoB), the primary apolipoprotein of LDL.[7] Conversely, it is linked to decreased levels of HDL cholesterol and Apolipoprotein A-1 (ApoA-1).[7] In vitro studies with HepG2 cells have shown that trans fatty acids can increase the secretion of cholesterol and ApoB-100.[8]
Furthermore, this compound incorporated into HDL phospholipids has been shown to negatively affect the cholesterol uptake capacity (CUC) of HDL.[9][10] This impairment is linked to a suppression of lecithin-cholesterol acyltransferase (LCAT)-dependent cholesterol esterification, a crucial step in HDL maturation.[9][10]
Table 1: Quantitative Effects of Elaidic Acid on Cholesterol Metabolism
| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |
| Intracellular Free Cholesterol | Hepa1-6 cells | 500 µM this compound (24h) | ~1.5-fold increase | [3] |
| Intracellular Esterified Cholesterol | Hepa1-6 cells | 500 µM this compound (24h) | ~2.5-fold increase | [3] |
| HMGCS1 mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~2-fold increase | [3] |
| HMGCR mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~2.5-fold increase | [3] |
| SQLE mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~3-fold increase | [3] |
| Cholesterol Uptake Capacity (CUC) | Reconstituted HDL | Elaidic acid in PC | Suppression of LCAT-dependent enhancement | [9] |
Modulation of Hepatic De Novo Lipogenesis by this compound
Beyond cholesterol, this compound actively promotes the synthesis of fatty acids in the liver, a process known as de novo lipogenesis.
Activation of SREBP-1c
In contrast to its cis-isomer oleic acid, which tends to inhibit hepatic lipogenesis, elaidic acid has been shown to upregulate this process in HuH-7 cells.[11] The underlying mechanism involves the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), the master transcriptional regulator of fatty acid synthesis.[4][11] Elaidic acid potently induces sterol regulatory element (SRE)-luciferase activity and increases the mRNA levels of SREBP-1c.[11] This leads to the increased expression of several key lipogenic genes responsible for fatty acid and sterol synthesis.[11]
Diagram 1: this compound-Induced SREBP-1c Activation Pathway
Caption: this compound promotes hepatic lipogenesis via SREBP-1c activation.
This compound's Inhibitory Effect on Fatty Acid β-Oxidation
Elaidic acid not only promotes lipid synthesis but also impairs the catabolism of fatty acids through β-oxidation.
Inhibition of Monoenoic Fat Catabolism
Studies in human peripheral blood macrophages have revealed that this compound specifically inhibits the β-oxidation of monoenoic fats.[12] While this compound itself can complete the first round of β-oxidation at a rate comparable to oleate, its presence competitively inhibits the overall tritium release from radiolabeled oleate, indicating a slowdown in the subsequent cycles of oxidation.[12] This inhibition is thought to occur at a step proximal to the trans double bond.[12]
Accumulation of β-Oxidation Intermediates
The incomplete β-oxidation of elaidoyl-CoA in rat mitochondria leads to the accumulation of a key metabolite, 5-trans-tetradecenoyl-CoA.[13] This intermediate is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart, causing it to build up in the mitochondrial matrix.[13] This accumulation can lead to the formation and export of 5-trans-tetradecenoylcarnitine from the mitochondria.[13] In macrophages treated with this compound, an accumulation of C12:1 and C18:1 acylcarnitines is also observed.[12]
Diagram 2: Experimental Workflow for Assessing β-Oxidation Inhibition
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol regulatory element binding proteins (SREBPs): controllers of lipid synthesis and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an 18-carbon trans-monoenoic fatty acid, inhibits β-oxidation in human peripheral blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Elaidate in Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, has been a subject of intense scientific scrutiny due to its implications for cardiovascular health and cellular function. A critical aspect of its cellular impact lies in its effect on the physical properties of cell membranes, particularly membrane fluidity. This technical guide provides an in-depth analysis of the role of elaidate in modulating cell membrane fluidity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the downstream effects on cellular signaling pathways.
Introduction: The Structural Basis of this compound's Effect on Membrane Fluidity
Cell membrane fluidity is a critical parameter that governs the functions of membrane-embedded proteins, influences signal transduction, and regulates the transport of substances into and out of the cell.[1][2][3] This dynamic property is largely determined by the composition of the lipid bilayer, including the nature of the fatty acyl chains of the phospholipids.[1][4]
This compound (18:1t n-9) is the trans isomer of oleic acid (18:1c n-9). The key difference between these two molecules lies in the configuration of the double bond in their acyl chains.[5][6] Oleic acid's cis double bond introduces a pronounced kink in the hydrocarbon chain, which prevents tight packing of the phospholipid molecules.[7][8] This leads to weaker intermolecular interactions (van der Waals forces) and consequently, a more fluid membrane.[1][7]
In contrast, the trans double bond of this compound results in a more linear, extended conformation, similar to that of saturated fatty acids like stearic acid.[5][7] This linear structure allows this compound to pack more tightly with other lipid molecules in the membrane, increasing intermolecular interactions and leading to a more ordered, less fluid (more rigid) membrane.[9][10]
Quantitative Effects of this compound on Membrane Fluidity
| Parameter | Saturated Fatty Acid (e.g., Stearic Acid) | This compound (trans-Unsaturated) | Oleic Acid (cis-Unsaturated) | Rationale |
| Membrane Fluidity | Lowest | Intermediate to Low | Highest | The linear shape of saturated and trans-unsaturated fatty acids allows for tighter packing and stronger van der Waals forces, leading to decreased fluidity. The kink in cis-unsaturated fatty acids disrupts this packing, increasing fluidity.[7][9][10] |
| Phase Transition Temperature (Tm) | Highest | Intermediate to High | Lowest | A higher transition temperature indicates that more thermal energy is required to disrupt the ordered, gel-like state of the membrane and transition it to a more fluid, liquid-crystalline state. The tighter packing of saturated and trans-fatty acids results in a higher Tm.[1] |
| Acyl Chain Packing Order | Highest | Intermediate to High | Lowest | The straighter chains of saturated and trans-fatty acids allow for a more ordered and compact arrangement of the lipid tails within the bilayer.[11] |
| Bending Rigidity | High | Increased | Decreased | This compound, with its trans double bond, behaves more like a saturated amphiphile, increasing the rigidity of the membrane. In contrast, the cis double bond in oleic acid increases membrane fluidity and decreases bending rigidity at lower concentrations.[5] |
Experimental Protocols for Assessing Membrane Fluidity
Several well-established experimental techniques are employed to measure the effects of this compound on cell membrane fluidity.
Fluorescence Spectroscopy with Laurdan
Laurdan is a fluorescent probe that partitions into the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by the packing of lipid molecules.[12][13]
Principle: In a more ordered (less fluid) membrane, there is less water penetration, and the environment is more non-polar. This causes Laurdan's emission maximum to be blue-shifted (around 440 nm). In a more fluid membrane, increased water penetration creates a more polar environment, and the emission maximum is red-shifted (around 500 nm).[12][13]
Methodology:
-
Cell Culture and Treatment: Cells of interest are cultured and then incubated with this compound at various concentrations and for different durations.
-
Labeling with Laurdan: The cells are washed and then incubated with a solution containing Laurdan.
-
Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 350 nm.[13]
-
Calculation of Generalized Polarization (GP): The GP value is calculated using the following formula: GP = (I440 - I500) / (I440 + I500) Where I440 and I500 are the fluorescence intensities at 440 nm and 500 nm, respectively. A higher GP value corresponds to lower membrane fluidity.[12][14]
X-ray Diffraction
X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers.
Principle: By analyzing the diffraction pattern of X-rays passing through a sample of lipid membranes, one can determine parameters such as the lamellar repeat distance (d-spacing), which provides information about the thickness of the bilayer and the associated water layer. Changes in lipid packing due to the incorporation of different fatty acids can be observed.[15]
Methodology:
-
Liposome Preparation: Liposomes are prepared with a defined lipid composition, including phospholipids containing this compound.
-
X-ray Diffraction Measurement: The liposome suspension is placed in a sample holder, and an X-ray beam is directed at it. The scattered X-rays are detected, and the diffraction pattern is recorded.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the structural parameters of the lipid bilayer. For instance, elaidic acid does not markedly alter the phospholipid mesomorphism in phosphatidylethanolamine membranes, unlike oleic acid which induces significant structural changes.[15][16]
Downstream Effects of this compound-Induced Changes in Membrane Fluidity
The alteration of membrane fluidity by this compound has significant consequences for cellular function, impacting various signaling pathways.
Endoplasmic Reticulum (ER) Stress and Apoptosis
Elaidic acid has been shown to induce apoptosis in certain cell types through the induction of oxidative stress and endoplasmic reticulum (ER) stress.[17][18] The incorporation of this compound into the ER membrane can disrupt its function, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).
A key signaling pathway activated under these conditions is the GRP78/ATF4/CHOP pathway.[17][18]
Caption: this compound-induced ER stress and apoptosis signaling pathway.
Impairment of Insulin Signaling
This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[19] This effect is mediated by the suppression of key steps in the insulin signaling cascade, specifically at the level of Akt accumulation at the plasma membrane and the subsequent fusion of GLUT4 storage vesicles.[19]
Caption: Mechanism of this compound-induced impairment of insulin signaling.
Amplification of Inflammatory Signaling
Recent studies have shown that elaidic acid can amplify interleukin-1 receptor (IL-1R) signaling, which promotes cellular senescence and the senescence-associated secretory phenotype (SASP).[20] This process is mediated through the organization of lipid rafts, which are specialized membrane microdomains.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of membrane protein structure and function by their paralipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Fatty acid - Wikipedia [en.wikipedia.org]
- 9. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 14. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. desy.de [desy.de]
- 17. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomer Differences Between Elaidate and Oleate
Introduction
Oleic acid and elaidic acid are monounsaturated fatty acids that share the same chemical formula, C18H34O2, and a double bond at the ninth carbon position.[1][2] They are, however, not identical. The key distinction lies in their three-dimensional structure; they are geometric or cis-trans stereoisomers.[1][3] Oleic acid is the cis isomer, where the hydrogen atoms on the carbon atoms of the double bond are on the same side, resulting in a "kinked" molecular shape.[4] In contrast, elaidic acid is the trans isomer, with hydrogen atoms on opposite sides of the double bond, giving it a more linear structure, similar to saturated fatty acids.[1][4] This subtle structural variance leads to profound differences in their physical properties, metabolic fates, and physiological effects, which are of critical importance to researchers in nutrition, cellular biology, and drug development.
Structural and Physicochemical Differences
The geometric configuration of the double bond is the fundamental origin of the divergent properties of oleate and elaidate. The cis configuration in oleic acid introduces a significant bend in the hydrocarbon chain, hindering the molecules from packing closely together. Elaidic acid's trans configuration results in a straighter, more rigid structure that allows for more efficient packing.
This structural difference directly impacts their physical properties, most notably their melting points. The less efficient packing of oleic acid molecules results in weaker intermolecular forces, leading to a much lower melting point.
| Property | Oleate (cis-isomer) | This compound (trans-isomer) | Reference(s) |
| Molecular Formula | C18H34O2 | C18H34O2 | [2] |
| Molar Mass | 282.46 g/mol | 282.46 g/mol | [1] |
| Melting Point | 13-14 °C | 43-45 °C | [1] |
| Boiling Point | 360 °C | Not specified | [1] |
| Appearance at Room Temp | Colorless oily liquid | Colorless oily solid | [1] |
Metabolic and Cellular Fate
While both isomers can be incorporated into complex lipids in the brain and other tissues, their metabolic handling and subsequent effects on lipid pools differ significantly.[5]
-
Incorporation and Distribution : Studies in rats have shown that both this compound and oleate are incorporated into complex brain lipids at similar rates.[5] However, their positional distribution within phosphoglycerides differs; at 8 hours post-administration, this compound was preferentially esterified at the 1-position, whereas oleate was more randomly distributed.[5]
-
Impact on Lipid Classes : In HepG2 human hepatocellular carcinoma cells, this compound and another trans fatty acid, vaccenate, led to a greater elevation in diacylglycerol (DG) concentrations compared to oleate.[6] Crucially, unlike oleate, these trans fatty acids were significantly incorporated into ceramides.[6] This is a critical distinction, as ceramide accumulation is implicated in lipotoxicity, insulin resistance, and the development of cardiovascular diseases.[6][7]
-
Beta-Oxidation : In human peripheral blood macrophages, this compound has been shown to specifically inhibit the β-oxidation of monounsaturated fats.[8] This suggests that this compound can interfere with normal fatty acid catabolism, potentially contributing to lipid accumulation and cellular stress.[8]
References
- 1. differencebetween.com [differencebetween.com]
- 2. gauthmath.com [gauthmath.com]
- 3. Oleic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation, metabolism and positional distribution of trans-unsaturated fatty acids in developing and mature brain. Comparison of this compound and oleate administered intracerebrally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Metabolism and Toxicity of TRANS Fatty Acids, this compound and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. This compound, an 18-carbon trans-monoenoic fatty acid, inhibits β-oxidation in human peripheral blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic pathway of elaidic acid to elaidate
An In-depth Technical Guide to the Metabolic Pathway of Elaidic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Elaidic acid (trans-Δ9-octadecenoic acid), the principal trans fatty acid found in industrially hydrogenated vegetable oils, undergoes metabolic processing through the mitochondrial β-oxidation pathway.[1][2] While it follows the canonical steps of fatty acid activation and transport, its catabolism is notably less efficient than that of its cis-isomer, oleic acid.[3] The overall oxidation rate of elaidic acid esters is approximately half that of oleic acid esters in rat heart mitochondria.[3] This inefficiency is not due to the initial enzymatic steps but arises after several cycles of β-oxidation. The accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), creates a metabolic bottleneck.[4] This leads to a phenomenon described as "leaky" β-oxidation, where partially degraded metabolites may be exported from the mitochondria.[4] This guide provides a detailed examination of the metabolic pathway of elaidic acid, presents comparative quantitative data, details a relevant experimental protocol, and visualizes the core metabolic and experimental workflows.
Activation and Mitochondrial Transport
Cytosolic Activation
Prior to catabolism, elaidic acid must be activated in the cytosol. This initial step is catalyzed by long-chain acyl-CoA synthetases (ACSL), which utilize ATP and Coenzyme A (CoA) to convert elaidic acid into its thioester derivative, elaidoyl-CoA.[5] This activation "traps" the fatty acid within the cell and prepares it for subsequent metabolic processes.[6]
The Carnitine Shuttle System
Mitochondrial β-oxidation occurs within the mitochondrial matrix.[5] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like elaidoyl-CoA.[7] Transport into the matrix is therefore mediated by the carnitine shuttle system, a multi-step process:
-
CPT1 Catalysis: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme of fatty acid oxidation, catalyzes the transfer of the elaidoyl group from elaidoyl-CoA to L-carnitine, forming elaidoyl-carnitine.[7][8]
-
Translocation: The resulting elaidoyl-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule.[7]
-
CPT2 Catalysis: Within the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner surface of the inner membrane, reverses the process, transferring the elaidoyl group back to CoA to reform elaidoyl-CoA and release free carnitine.[7]
The regenerated elaidoyl-CoA is now available for β-oxidation within the mitochondrial matrix.
Mitochondrial β-Oxidation of Elaidoyl-CoA
The β-oxidation of elaidoyl-CoA proceeds through successive cycles, each comprising four enzymatic reactions that shorten the acyl-CoA chain by two carbons, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA per cycle.[5]
Initial Cycles of β-Oxidation
Elaidoyl-CoA (18:1 n-9t) undergoes the first three cycles of β-oxidation without complication, yielding three molecules of acetyl-CoA and shortening the chain to dodecenoyl-CoA (12:1 n-3t). The trans-Δ9 double bond of elaidoyl-CoA does not initially impede the process.
The Rate-Limiting Bottleneck
After the fourth cycle of β-oxidation, the resulting intermediate is 5-trans-tetradecenoyl-CoA .[4] This molecule is a poor substrate for the subsequent dehydrogenation step catalyzed by long-chain acyl-CoA dehydrogenase (LCAD).[4] Studies have shown that 5-trans-tetradecenoyl-CoA is dehydrogenated less efficiently by LCAD than its cis isomer, 5-cis-tetradecenoyl-CoA.[4]
This inefficiency leads to the accumulation of 5-trans-tetradecenoyl-CoA within the mitochondrial matrix.[4] This accumulation is the primary reason for the overall slower and incomplete oxidation of elaidic acid compared to oleic acid.[3][4]
"Leaky" Oxidation and Metabolite Export
The buildup of the 5-trans-tetradecenoyl-CoA intermediate facilitates alternative metabolic fates. The accumulated intermediate can be hydrolyzed back to its fatty acid form or converted to 5-trans-tetradecenoylcarnitine.[4] This conversion allows the partially degraded fatty acid to be exported from the mitochondrial matrix, a process termed "leaky" β-oxidation.[4]
Quantitative Data Summary
| Comparison Metric | Substrate 1 | Substrate 2 | Finding | Reference |
| Overall Oxidation Rate | Elaidic Acid Esters | Oleic Acid Esters | Elaidic acid is oxidized at ~50% the rate of oleic acid. | [3] |
| Enzyme Activity | Elaidoyl-CoA | Oleoyl-CoA | Acyl-CoA Dehydrogenase activity is higher for elaidoyl-CoA. | [3] |
| Substrate Efficiency | 5-trans-Tetradecenoyl-CoA | 5-cis-Tetradecenoyl-CoA | The trans intermediate is a poorer substrate for LCAD. | [4] |
| Metabolite Accumulation | Elaidoyl-CoA | Oleoyl-CoA or Stearoyl-CoA | A major metabolite (5-trans-tetradecenoyl-CoA) accumulates with elaidoyl-CoA, but not with the others. | [4] |
Experimental Protocols
Protocol: Assessing Elaidic Acid β-Oxidation in Isolated Mitochondria via High-Resolution Respirometry
This protocol provides a method to measure the impact of elaidic acid as a substrate for β-oxidation by quantifying mitochondrial oxygen consumption. The principle is that the complete oxidation of a fatty acid is coupled to oxygen consumption by the electron transport chain.[9]
Objective: To determine the rate of fatty acid oxidation (FAO) with elaidoyl-carnitine as a substrate in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration Medium (e.g., MiR05)
-
High-Resolution Respirometer (e.g., Oroboros O2k)
-
Substrates and Reagents:
-
Elaidoyl-carnitine (substrate)
-
Malate (required to prevent accumulation of acetyl-CoA)[9]
-
ADP (to stimulate State 3 respiration)
-
Etomoxir (CPT1 inhibitor, used as a negative control)
-
FCCP (uncoupler, to measure maximal electron transport system capacity)
-
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., liver) using standard differential centrifugation protocols. Determine mitochondrial protein concentration using a BCA or Bradford assay.
-
Respirometer Calibration: Calibrate the respirometer according to the manufacturer's instructions to ensure accurate oxygen concentration and flux measurements. Set the chamber temperature to 37°C.
-
Assay Start: Add 2 mL of pre-warmed respiration medium to the respirometer chambers. Add a defined amount of isolated mitochondria (e.g., 0.1-0.25 mg/mL final concentration) and allow the signal to stabilize to measure ROUTINE respiration (State 2 or LEAK respiration).
-
Substrate Addition (Elaidic Acid Pathway):
-
Add malate to a final concentration of 2 mM.
-
Add elaidoyl-carnitine to a final concentration of 15-25 µM. Oxygen consumption should increase as the substrate fuels the electron transport chain.
-
-
State 3 Respiration: Add ADP to a final concentration of 2.5-5 mM to stimulate oxidative phosphorylation (State 3 respiration). This will result in a significant increase in oxygen consumption, which reflects the rate of FAO coupled to ATP synthesis.
-
Control and Maximal Respiration:
-
In a separate experiment or after the signal has returned to a stable state, add Etomoxir (40 µM) to confirm that the observed respiration is dependent on CPT1 and fatty acid transport.
-
Perform a titration with the uncoupler FCCP (in 0.5 µM steps) to determine the maximal capacity of the electron transport system with elaidic acid as the substrate.
-
-
Data Analysis: Calculate the oxygen consumption rates (OCR) in pmol O₂ / (s * mg protein) for each state. The ADP-stimulated rate (State 3) after the addition of elaidoyl-carnitine provides the primary measure of elaidic acid β-oxidation capacity. Compare this rate to that obtained using other fatty acid substrates like palmitoyl-carnitine.
Conclusion and Implications
The metabolism of elaidic acid is characterized by a significant bottleneck in the β-oxidation pathway, which limits its efficiency as an energy source compared to its cis-isomer, oleic acid. The accumulation of the 5-trans-tetradecenoyl-CoA intermediate is a key mechanistic feature. This incomplete or "leaky" oxidation may have broader implications for cellular health, potentially altering the mitochondrial acyl-CoA pool and influencing other metabolic pathways. For researchers in drug development, understanding this unique metabolic profile is crucial when considering the effects of trans fatty acids on cellular energy homeostasis and mitochondrial function, particularly in the context of metabolic diseases. The provided methodologies offer a robust framework for investigating the impact of elaidic acid and other trans fatty acids on mitochondrial bioenergetics.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide on the Incorporation of Elaidate into Cellular Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the incorporation of elaidate, a major trans fatty acid, into cellular phospholipids. It details the metabolic processes, analytical methodologies, and the subsequent impact on membrane structure and cell signaling pathways. This document is intended to be a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.
Introduction: The Significance of this compound Incorporation
Elaidic acid (18:1 n-9t) is the principal trans isomer of oleic acid. Its primary source in the human diet is partially hydrogenated vegetable oils. The incorporation of this compound into cellular phospholipids can significantly alter the physicochemical properties of cell membranes, leading to downstream effects on cellular function and signaling. Understanding the mechanisms and consequences of this compound incorporation is crucial for elucidating its role in various pathologies and for the development of therapeutic interventions.
Mechanisms of this compound Incorporation into Cellular Phospholipids
This compound is incorporated into cellular lipids through the same enzymatic pathways as its cis isomer, oleic acid, and other fatty acids. Once taken up by the cell, this compound is esterified into complex lipids, primarily phospholipids and triacylglycerols.
The rates and extents of total incorporation of this compound into complex lipids are similar to those of its cis-isomer, oleic acid.[1] However, the distribution among lipid classes and the positional distribution within phospholipids can differ. Studies have shown that this compound is readily incorporated into membrane phosphoglycerides.[2]
Notably, this compound is preferentially incorporated into certain phospholipid classes. Research on various cell types, including Ehrlich ascites tumor cells and rat liver cells, has demonstrated that this compound is predominantly incorporated into choline phospholipids (phosphatidylcholine, PC) and ethanolamine phospholipids (phosphatidylethanolamine, PE).[3][4] In isolated rat liver cells, the distribution of [14C]elaidic acid in phospholipid classes at a 0.1 mmol/L substrate concentration was 59.1% in phosphatidylcholine, 30.3% in phosphatidylethanolamine, 8.8% in phosphatidylinositol, and 1.8% in phosphatidylserine.[5]
Interestingly, in 3T3-L1 adipocytes, extracellular this compound tends to be incorporated more into triglycerides than phospholipids, suggesting that adipocytes may act as a reservoir for this compound.[6]
Quantitative Analysis of this compound Incorporation
The following tables summarize quantitative data on the incorporation of this compound into cellular phospholipids from various studies.
Table 1: Distribution of [14C]Elaidic Acid in Phospholipid Classes of Isolated Rat Liver Cells
| Phospholipid Class | Percentage of [14C]Elaidic Acid Incorporated |
| Phosphatidylcholine (PC) | 59.1% |
| Phosphatidylethanolamine (PE) | 30.3% |
| Phosphatidylinositol (PI) | 8.8% |
| Phosphatidylserine (PS) | 1.8% |
| Data from a study on isolated rat liver cells incubated with 0.1 mmol/L [14C]elaidic acid.[5] |
Table 2: Comparative Incorporation of this compound and Oleate
| Parameter | This compound | Oleate | Cell/Tissue Type |
| Maximal Labeling in Phospholipids | 4-8 hours post-injection | 4-8 hours post-injection | Rat Brain |
| Preferential Esterification Position in Phosphoglycerides | sn-1 position | Randomly distributed | Rat Brain |
| Data from a study comparing the incorporation of radiolabeled this compound and oleate in the rat brain.[1] |
Impact of this compound Incorporation on Cellular Structures and Signaling
The incorporation of this compound into membrane phospholipids has profound effects on the structure and function of cellular membranes, which in turn affects various signaling pathways.
Alteration of Membrane Properties and Lipid Rafts
Due to its linear structure, similar to that of saturated fatty acids, this compound incorporation leads to more ordered and less fluid cell membranes compared to its cis counterpart, oleic acid. This alteration in membrane fluidity can impact the function of membrane-embedded proteins.
This compound has been shown to be preferentially integrated into cholesterol-rich microdomains known as lipid rafts.[7] This incorporation can significantly increase the cholesterol content of these rafts.[7] The altered composition and structure of lipid rafts can subsequently modulate the activity of raft-associated signaling proteins.
Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling
This compound incorporation into lipid rafts can upregulate the accumulation and induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[7] This activation of EGFR signaling by this compound within lipid rafts has been linked to enhanced cancer cell stemness and metastasis in colorectal cancer cells.[7]
Below is a diagram illustrating the proposed mechanism of this compound-induced EGFR activation within lipid rafts.
Impairment of Insulin Signaling
Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes. This impairment is associated with a suppression of the insulin-induced accumulation of Akt at the plasma membrane and a reduction in the phosphorylation of Akt and its substrate AS160.
The following diagram outlines the key steps in the insulin signaling pathway and highlights the points of interference by this compound.
Disruption of Zinc Homeostasis
Long-term exposure of human macrophages to this compound has been shown to alter the expression of genes involved in zinc homeostasis. Specifically, this compound treatment leads to a decrease in the mRNA levels of several zinc-binding metallothioneins and an increase in the expression of the zinc importer SLC39A10. These changes result in a sustained increase in intracellular zinc levels.
The signaling pathway illustrating this compound's impact on zinc homeostasis is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound incorporation into cellular phospholipids.
Protocol for Fatty Acid Uptake and Incorporation
This protocol describes a general method for studying the uptake and incorporation of this compound into cultured cells.
Protocol for Total Lipid Extraction (Modified Folch Method)
This protocol is for the extraction of total lipids from cultured cells.
-
Cell Harvesting: Harvest approximately 1-5 million cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold water and transfer to a glass centrifuge tube.
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 1 minute.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol for Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)
This protocol allows for the separation of major phospholipid classes.
-
Plate Preparation: Pre-wash TLC plates by developing them in chloroform/methanol (1:1, v/v). Impregnate the plates with a 2.3% (w/v) boric acid solution in ethanol and activate them by heating at 100°C for 15 minutes.
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). Apply the sample to the origin of the TLC plate.
-
Chromatography: Develop the plate in a TLC tank containing a mobile phase of chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).
-
Visualization: After development, dry the plate and visualize the phospholipid spots by spraying with a primuline solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light.
-
Quantification: Scrape the individual phospholipid spots into separate tubes for fatty acid analysis.
Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
This protocol is for the analysis of the fatty acid composition of the separated phospholipid fractions.
-
Transesterification: To the scraped silica containing the phospholipid, add 1 mL of 2% sulfuric acid in methanol. Incubate at 55°C for 16 hours.
-
Extraction of FAMEs: Add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a polar column) for FAME separation.
-
Quantification: Identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.
Protocol for Isolation of Lipid Rafts
This protocol describes the isolation of detergent-resistant membranes (lipid rafts) by sucrose gradient centrifugation.
-
Cell Lysis: Lyse 1x10⁷ to 1x10⁸ cells in 1 mL of ice-cold lysis buffer (e.g., MES-buffered saline containing 1% Triton X-100 and protease/phosphatase inhibitors).
-
Homogenization: Homogenize the lysate and incubate on ice.
-
Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES buffer. Layer this mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% and 5% sucrose in MES buffer.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts are typically found at the interface between the 5% and 30% sucrose layers.
-
Analysis: Analyze the protein and lipid composition of the fractions by Western blotting and GC-MS, respectively.
Protocol for Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the phosphorylation status of EGFR.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol for Measurement of Intracellular Zinc
This protocol describes a method for measuring intracellular zinc levels using a fluorescent probe.
-
Cell Plating: Seed cells in a 96-well plate.
-
Probe Loading: Load the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) by incubating them with the probe in a suitable buffer.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Calibration: Calibrate the fluorescence signal to zinc concentrations using solutions of known zinc concentrations and ionophores.
Conclusion
The incorporation of this compound into cellular phospholipids is a multifaceted process with significant implications for cell biology. This guide has provided a detailed overview of the mechanisms of incorporation, the resulting alterations to membrane structure and signaling, and comprehensive protocols for the experimental investigation of these phenomena. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for researchers in this field. Further research is warranted to fully elucidate the complex interplay between this compound-containing phospholipids and cellular health and disease, which will be instrumental in developing strategies to mitigate the adverse health effects associated with high dietary intake of trans fatty acids.
References
- 1. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sialylation on EGFR phosphorylation and resistance to tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Monounsaturated trans fatty acids, elaidic acid and trans-vaccenic acid, metabolism and incorporation in phospholipid molecular species in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular this compound, a Trans Fatty Acid, Tends to be Incorporated into Triglycerides and Incorporated this compound is Released by Lipolysis [jstage.jst.go.jp]
- 7. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Sodium Elaidate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium elaidate, the sodium salt of elaidic acid, is the predominant trans fatty acid found in industrially hydrogenated vegetable oils. Its consumption has been linked to a variety of adverse health outcomes, making its biochemical properties a subject of intense research. This technical guide provides a comprehensive overview of the core biochemical characteristics of sodium this compound, its molecular interactions, and its impact on critical cellular pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to serve as a foundational resource for professionals in the fields of biochemistry, cell biology, and pharmacology.
Core Physical and Chemical Properties
Sodium this compound is the sodium salt of elaidic acid, the trans-isomer of oleic acid. The key difference between these isomers is the conformation of the double bond in their 18-carbon chains; elaidic acid has a trans configuration, resulting in a more linear, rigid structure compared to the bent cis structure of oleic acid.[1] This structural difference is fundamental to its distinct biochemical behavior.
| Property | Value | Source |
| IUPAC Name | sodium;(E)-octadec-9-enoate | [2] |
| Molecular Formula | C₁₈H₃₃NaO₂ | [2][3] |
| Molecular Weight | 304.4 g/mol | [2] |
| CAS Number | 18175-45-6 | [2][3] |
| Physical State | Solid | [1] |
| Parent Compound | Elaidic Acid (CID: 637517) | [2][4] |
Impact on Cellular Metabolism and Signaling
Sodium this compound exerts profound and often detrimental effects on various cellular processes, distinguishing it from its cis-isomer, sodium oleate.
Lipid Metabolism and Cholesterol Homeostasis
This compound significantly alters lipid metabolism within the cell. In hepatocytes (HepG2 cells), treatment with elaidic acid leads to an upregulation of proteins involved in cholesterol synthesis and esterification.[5] It has been shown to increase intracellular levels of both free cholesterol and esterified cholesterol.[6] This is partly attributed to elaidic acid diminishing the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of cholesterol synthesis.[6] Furthermore, this compound markedly elevates the expression and promoter activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[6]
Insulin Signaling and Glucose Uptake
This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[7] Persistent exposure to this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the phosphorylation levels of both Akt and its substrate, AS160.[7] This disruption of the insulin signaling cascade ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose import into the cell.[7] Notably, these mechanisms are distinct from the effects of saturated fatty acids like stearate.[7]
Induction of Cellular Stress and Apoptosis
A significant body of evidence points to this compound as a potent inducer of cellular stress, leading to programmed cell death (apoptosis).
-
Endoplasmic Reticulum (ER) Stress: In neuronal SH-SY5Y cells, this compound treatment upregulates the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4).[8][9][10] This indicates an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).[8][9] The activation of the GRP78/ATF4/CHOP signaling pathway is a primary mechanism for this compound-induced ER stress.[8][9]
-
Oxidative Stress: High doses of this compound enhance the production of reactive oxygen species (ROS), increase lipid peroxidation, and deplete the activity of crucial antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[8][9] This imbalance in cellular redox status contributes significantly to its cytotoxicity.[8]
-
Apoptosis: The culmination of ER and oxidative stress is the induction of apoptosis. This compound treatment leads to a loss of mitochondrial membrane potential and an increase in apoptotic cell populations, as measured by Annexin V staining.[8][9]
Inflammatory Signaling
This compound is recognized as a pro-inflammatory agent. It can activate the NF-κB signaling pathway, a central regulator of inflammation.[11][12] In macrophages, short-term treatment with this compound increases nuclear NF-κB.[11][12] In C2C12 myotubes, this compound treatment leads to increased expression of the pro-inflammatory cytokine TNF-α.[13][14] More recent findings show that this compound, when incorporated into lipid rafts, facilitates the activation of the IL-1 receptor (IL-1R), potentiating the IL-1R-TAK1-NF-κB axis and promoting a senescence-associated secretory phenotype (SASP), which amplifies chronic inflammation.[15]
Zinc Homeostasis
Unique among fatty acids, this compound has a durable and specific effect on zinc homeostasis in human macrophages.[11][12] Long-term exposure (44 hours) to this compound leads to a sustained increase in intracellular Zn²⁺.[11][12] This is correlated with a marked decrease in the mRNA expression of seven zinc-binding metallothioneins (which store zinc) and a two-fold increase in the expression of the zinc importer SLC39A10.[11][12] This disruption of zinc signaling represents a novel mechanism for the pathological effects of trans fats.[11]
Molecular and Membrane Interactions
The linear geometry of this compound influences its incorporation into and interaction with cellular structures.
-
Membrane Fluidity and Structure: Unlike cis-unsaturated fatty acids which increase membrane fluidity, the straight structure of this compound allows it to pack more tightly within the phospholipid bilayer, similar to saturated fatty acids.[16] This can decrease membrane fluidity and alter the physical properties of the membrane, which in turn affects the function of embedded proteins and receptors.[16][17]
-
Lipid Rafts: this compound is incorporated into lipid rafts, specialized microdomains within the plasma membrane.[15] This localization is functionally significant, as it enhances the recruitment and activation of signaling proteins, such as the IL-1 receptor, to these platforms, thereby amplifying downstream inflammatory signals.[15]
Key Signaling Pathways and Visualizations
The following diagrams, rendered in DOT language, illustrate the primary signaling cascades affected by sodium this compound.
Caption: this compound-induced ER Stress and Apoptosis Pathway.
Caption: Inhibition of Insulin Signaling by Sodium this compound.
Caption: this compound-Mediated Pro-inflammatory Signaling.
Quantitative Data Summary
The following tables summarize key quantitative findings from cellular studies investigating the effects of elaidic acid (EA) compared to controls or its cis-isomer, oleic acid (OA).
Table 1: Effects on Gene and Protein Expression
| Cell Line | Treatment | Target | Fold Change / Effect | Reference |
|---|---|---|---|---|
| Human Macrophages | 30 µM EA vs. OA (44h) | Metallothionein mRNAs | ↓ 2-4 fold | [11][12] |
| Human Macrophages | 30 µM EA vs. OA (44h) | SLC39A10 (Zinc Importer) mRNA | ↑ 2-fold | [11][12] |
| 3T3-L1 Adipocytes | 100 µM OA (24h) | Resistin mRNA | ↓ 28% | [13] |
| 3T3-L1 Adipocytes | 100 µM OA (24h) | Adiponectin mRNA | ↑ 25% | [13] |
| 3T3-L1 Adipocytes | 100 µM EA (24h) | Resistin & Adiponectin mRNA | No significant effect | [13][14] |
| C2C12 Myotubes | 100 µM EA (24h) | TNF-α expression | Increased | [13][14] |
| C2C12 Myotubes | 100 µM EA (24h) | IL-15 mRNA | Reduced | [13][14] |
| SH-SY5Y | 400-800 µM EA (24h) | GRP78 protein | Significantly upregulated | [8] |
| SH-SY5Y | 20-400 µM EA (24h) | ATF4 protein | Upregulated |[8] |
Table 2: Effects on Cellular Functions
| Cell Line | Treatment | Parameter | Observation | Reference |
|---|---|---|---|---|
| SH-SY5Y | Increasing EA conc. (24h) | Cell Viability (MTT) | Dose-dependent inhibition | [8][9] |
| SH-SY5Y | High-dose EA (24h) | ROS Release | Enhanced | [8][9] |
| SH-SY5Y | Increasing EA conc. (24h) | Apoptosis (Annexin V) | Elevated | [8][9] |
| Human Macrophages | 30 µM EA (44h) | Intracellular Zn²⁺ | Sustained increase | [11] |
| Adipocytes | 50 µM EA (persistent) | Insulin-stimulated glucose uptake | Impaired |[7] |
Experimental Protocols & Workflows
The study of sodium this compound's biochemical effects employs a range of standard and advanced cell biology techniques.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the cellular effects of sodium this compound.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Sodium this compound | C18H33NaO2 | CID 23676148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 18175-45-6,9-Octadecenoic acid,sodium salt, (9E)- (9CI) | lookchem [lookchem.com]
- 4. This compound | C18H33O2- | CID 5461071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 17. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
elaidate as a biomarker for trans fat intake
An In-depth Technical Guide: Elaidate as a Biomarker for Trans Fat Intake
Introduction
Trans-fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated carbon-carbon double bond in the trans configuration. While small amounts of TFAs are naturally present in dairy and meat from ruminant animals, the primary source in the human diet has historically been industrially produced TFAs, created through the partial hydrogenation of vegetable oils.[1] Elaidic acid (trans-9-octadecenoic acid) is the major TFA isomer resulting from this industrial process.[1] Due to the significant body of evidence linking TFA intake to adverse health outcomes, particularly cardiovascular disease (CVD), accurate assessment of consumption is critical for research, public health monitoring, and clinical practice.[2][3][4]
Traditional dietary assessment methods, such as food frequency questionnaires (FFQs), are often limited by recall bias and inaccuracies in food composition databases.[5] Biomarkers offer an objective measure of intake.[1] this compound, which is not endogenously synthesized, can be measured in various biological tissues, such as plasma and adipose tissue, serving as a reliable indicator of industrial TFA consumption.[6][7] This guide provides a comprehensive overview of the use of this compound as a biomarker, detailing analytical methodologies, its association with health outcomes, and the cellular mechanisms it influences.
This compound as a Quantitative Biomarker of Intake
The concentration of this compound in plasma phospholipids and adipose tissue directly reflects dietary intake of industrial TFAs. Plasma levels indicate relatively recent intake (weeks to months), while adipose tissue concentrations represent long-term dietary patterns (months to years). Studies consistently show a moderate to strong positive correlation between this compound levels and the consumption of foods high in industrial TFAs.
For instance, a cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found that plasma phospholipid elaidic acid is a reliable biomarker for the intake of highly processed foods, which are major sources of industrial TFAs.[1] Another analysis within the EPIC cohort reported a moderate positive Spearman correlation between the dietary intake of industrial TFAs (specifically elaidic acid) and its concentration in plasma phospholipids.[7]
Table 1: Correlation of Plasma Elaidic Acid with Dietary Trans Fat Intake
| Study Population | N | Correlation Metric | Correlation Value | Tissue | Source |
|---|
| EPIC Cohort | 4,923 | Spearman Rank (r) | 0.479 | Plasma Phospholipids |[7] |
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in biological samples is predominantly achieved through gas chromatography (GC). This process involves a multi-step workflow that begins with lipid extraction from the biological matrix, followed by derivatization of fatty acids into volatile esters, and finally, separation and detection by GC.
Experimental Protocol: Lipid Extraction and Fatty Acid Analysis
This protocol outlines a standard method for the extraction of total lipids from plasma or tissue and subsequent preparation for GC analysis.
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Objective: To isolate the total lipid fraction from the aqueous biological matrix.
-
Procedure:
-
To a known volume of sample (e.g., 200 µL of plasma or homogenized tissue), add 200 µL of cold methanol containing a mix of internal standards (e.g., deuterated fatty acids) to precipitate proteins.[8]
-
Vortex the mixture thoroughly.[8]
-
Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.[8]
-
Add 200 µL of Milli-Q water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[8]
-
Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to separate the phases.[8]
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass syringe and transfer it to a new glass vial.[8]
-
Dry the lipid extract under a stream of nitrogen gas or using a speed vacuum. The dried sample can be stored at -80°C.[8]
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.
-
Procedure (using an acid-catalyzed method):
-
Reconstitute the dried lipid extract in a known volume of a solvent like toluene.
-
Add a reagent such as 2% sulfuric acid (H₂SO₄) in methanol.[9]
-
Heat the vial at 80°C for approximately 45-60 minutes with occasional shaking.[9]
-
After cooling, add a neutralizing solution (e.g., 1 M sodium hydroxide) and an organic solvent (e.g., n-hexane) to extract the FAMEs.[9]
-
Allow the sample to rest for 5 minutes for phase separation, then collect the upper hexane layer containing the FAMEs for analysis.[9]
-
3. Gas Chromatography (GC) Analysis
-
Objective: To separate and quantify individual FAMEs, including this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Highly polar capillary columns (e.g., cyanopropyl-substituted columns) are required to achieve separation of TFA isomers.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet.
-
The FAMEs are vaporized and carried by an inert gas through the capillary column. Separation occurs based on the boiling points and polarity of the different FAMEs.
-
The detector (FID or MS) generates a signal proportional to the amount of each FAME eluting from the column.
-
This compound is identified by its specific retention time compared to a certified standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.
-
Visualization of Experimental Workflow
Caption: Workflow for quantifying this compound in biological samples.
Physiological and Pathophysiological Roles of this compound
Elevated levels of this compound are not merely passive markers of intake; they are associated with a range of adverse health effects and actively participate in cellular signaling pathways that contribute to metabolic dysfunction and disease.
Association with Health Outcomes
Epidemiological studies have linked higher circulating this compound levels with an increased risk for several chronic conditions, most notably cardiovascular disease and obesity-related outcomes. High trans fat intake is associated with increased all-cause mortality by 34% and coronary heart disease deaths by 28%.[4] Elaidic acid specifically has been shown to increase LDL ("bad") cholesterol while lowering HDL ("good") cholesterol.[4]
A study of patients who underwent percutaneous coronary intervention found that elevated serum elaidic acid was independently associated with a significantly higher risk of ischemia-driven target lesion revascularization (TLR) over a two-year follow-up.[10] Another prospective study identified nonesterified elaidic acid as being positively associated with the risk of nonfatal myocardial infarction in older adults.[11]
Table 2: Association of Circulating this compound Levels with Health Outcomes
| Study | N | Outcome | Metric | Result | Source |
|---|---|---|---|---|---|
| Chajès et al. (EPIC Study) | 1,945 | Weight Change (Women) | Odds Ratio (OR) per doubling of elaidic acid | OR for weight gain: 1.23 (95% CI: 0.97-1.56) | [5][12] |
| Chajès et al. (EPIC Study) | 1,945 | Weight Change (Women) | Odds Ratio (OR) per doubling of elaidic acid | OR for weight loss: 0.69 (95% CI: 0.55-0.88) | [5][12] |
| Ken-Ichi et al. | 112 | Target Lesion Revascularization | Hazard Ratio (HR) for highest vs. lowest quartile | HR: 10.7 (P<0.01) | [10] |
| Mozaffarian et al. (CHS Cohort) | - | Nonfatal Myocardial Infarction | Hazard Ratio (HR) | HR: 1.46 (95% CI: 1.01–2.12) | [11] |
| Sun et al. | - | Hypertension | Risk Ratio (RR) for highest vs. lowest quartile | RR: 1.16 (95% CI: 1.07, 1.25) for vaccenic acid, with similar trend for elaidic |[13] |
Impact on Cellular Signaling Pathways
This compound can interfere with critical cellular processes, including insulin signaling, lipid metabolism, and ion homeostasis. Its effects are often distinct from its cis-isomer, oleic acid, and other saturated fatty acids.
4.2.1 Inhibition of Insulin Signaling
Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes.[14] It achieves this by disrupting key steps in the insulin signaling cascade. Specifically, this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the subsequent phosphorylation of both Akt and its downstream target, AS160.[14] This impairment ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, thereby reducing glucose transport into the cell.[14]
Caption: this compound suppresses insulin signaling and glucose uptake.
4.2.2 Disruption of Zinc Homeostasis
In human macrophages, this compound has been observed to uniquely alter cellular zinc (Zn²⁺) homeostasis.[15][16] Unlike its cis-isomer oleate or saturated fatty acids, prolonged exposure to this compound leads to a sustained increase in intracellular Zn²⁺.[17] This effect is mediated by a dual mechanism: the downregulation of mRNAs for several zinc-binding metallothioneins (which are responsible for zinc storage) and the upregulation of the mRNA for a zinc importer, SLC39A10.[15][17] Since Zn²⁺ is a critical regulator of macrophage activity and inflammatory responses, this disruption may contribute to the pro-atherosclerotic effects of industrial trans fats.[15]
Caption: this compound disrupts zinc homeostasis in macrophages.
Challenges and Considerations
While this compound is a robust biomarker, several factors must be considered during its application and interpretation:
-
Tissue Specificity: The choice between plasma and adipose tissue depends on the research question, as they reflect different timeframes of dietary intake.
-
Analytical Complexity: Accurate separation of various TFA isomers requires specialized GC columns and careful validation of analytical methods.
-
Dietary Context: Although elaidic acid is primarily from industrial sources, very low levels can be present from ruminant sources. However, in most contexts, it is a valid marker of industrial TFA intake.
-
Product Reformulation: As food manufacturers have reduced or eliminated partially hydrogenated oils, population-level this compound concentrations have decreased, which should be considered when comparing data across different time periods.[18]
Conclusion
This compound serves as a specific and reliable biomarker for the intake of industrially produced trans fatty acids. Its quantification in biological tissues via gas chromatography provides an objective measure that overcomes the limitations of self-reported dietary data. Elevated this compound levels are not only indicative of a diet high in processed foods but are also mechanistically linked to adverse health outcomes, including cardiovascular disease and metabolic dysregulation through the disruption of key cellular signaling pathways. For researchers, scientists, and drug development professionals, the use of this compound as a biomarker is an invaluable tool for assessing dietary exposure, understanding disease pathology, and evaluating the efficacy of interventions aimed at mitigating the health risks associated with trans fat consumption.
References
- 1. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study | PLOS One [journals.plos.org]
- 2. Identification of a potential biomarker panel for the intake of the common dietary trans fat elaidic acid (trans∆9-C18:1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elaidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validity and reproducibility of the intake of trans-fatty acids estimated using a FFQ and characteristics of trans-fatty acid intake of the Japanese population: the JPHC FFQ Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 9. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Elevated Serum Elaidic Acid Predicts Risk of Repeat Revascularization After Percutaneous Coronary Intervention in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Associations of Serum Nonesterified Fatty Acids With Coronary Heart Disease Mortality and Nonfatal Myocardial Infarction: The CHS (Cardiovascular Health Study) Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma elaidic acid level as biomarker of industrial trans fatty acids and risk of weight change: report from the EPIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Association of plasma trans fatty acid concentrations with blood pressure and hypertension in U.S. adults [frontiersin.org]
- 14. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "this compound, an 18-carbon trans-monoenoic fatty acid, but not physiologic" by J R. Zacherl, I Tourkova et al. [researchrepository.wvu.edu]
- 17. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of high and low trans-fatty acid consumers: analyses of UK National Diet and Nutrition Surveys before and after product reformulation - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of Elaidate in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid (C18:1 trans-9), the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes. While its primary origin in the human diet is exogenous, the question of potential endogenous sources within mammals is a subject of scientific inquiry. This technical guide provides an in-depth review of the current understanding of elaidate's origins, clarifying the significant distinction between direct endogenous synthesis and the metabolic processing of dietary precursors. It consolidates evidence suggesting that de novo synthesis of this compound is not a recognized metabolic pathway in mammals. Instead, this guide focuses on two potential, albeit minor, contributors to the endogenous trans fatty acid pool: the metabolic conversion of other dietary trans fatty acids and the isomerase activity of the gut microbiota. Detailed experimental protocols for the analysis of trans fatty acids and quantitative data on relevant metabolic conversions are provided to support researchers in this field.
Introduction: The Exogenous Origin of Elaidic Acid
Elaidic acid is the trans isomer of oleic acid. The primary source of this compound in the mammalian diet is the industrial partial hydrogenation of vegetable oils, a process designed to create semi-solid fats for use in margarines, shortenings, and processed foods.[1] A secondary source of dietary trans fats comes from ruminant animals, where bacterial biohydrogenation in the rumen produces isomers of unsaturated fatty acids. However, the predominant trans isomer from ruminant fat is vaccenic acid (C18:1 trans-11), not elaidic acid.[2][3]
Mammalian fatty acid desaturase enzymes, which create double bonds in fatty acid chains, stereospecifically introduce them in the cis configuration. There is no definitive evidence supporting the existence of a mammalian enzyme capable of isomerizing the cis-9 double bond of endogenous oleic acid into the trans-9 configuration of elaidic acid. Therefore, significant de novo endogenous synthesis of this compound is not considered a valid metabolic pathway. This guide will explore the more nuanced biological processes that constitute potential, minor endogenous sources.
Potential Endogenous Sources
While mammals do not synthesize this compound de novo, two pathways could contribute to its presence or the formation of other trans fats internally: gut microbiota activity and the metabolic conversion of dietary trans fatty acids.
Gut Microbiota Isomerase Activity
The complex ecosystem of the mammalian gut microbiota possesses a vast metabolic potential that exceeds that of the host. Certain bacteria have enzymes, known as cis-trans isomerases, capable of converting cis unsaturated fatty acids into their trans isomers. This is a microbial adaptation to stress, as incorporating trans fatty acids into their cell membranes increases membrane rigidity.
In vitro studies have demonstrated that some bacterial species can facilitate this conversion. For instance, bacteria such as Pseudomonas putida have been shown to convert oleic acid into elaidic acid when exposed to chemical stressors.[4] Furthermore, mixed ruminal microbes have been shown to isomerize oleic acid into a variety of trans C18:1 positional isomers.[5][6] While this demonstrates a plausible mechanism for this compound formation, the activity has primarily been characterized in ruminal microbes or under specific in vitro conditions. The extent to which the non-ruminant mammalian gut microbiota produces elaidic acid from dietary oleic acid is not well-established and is presumed to be negligible compared to dietary intake.
Endogenous Conversion of Trans-Vaccenic Acid
The most significant and well-documented endogenous metabolic pathway involving a dietary trans fatty acid is the conversion of trans-vaccenic acid (TVA) into beneficial conjugated linoleic acids (CLAs). TVA is ingested from dairy products and the meat of ruminant animals.[2] Once absorbed, TVA can be desaturated by the mammalian enzyme Stearoyl-CoA Desaturase 1 (SCD1) , also known as Δ9-desaturase. This enzyme, which typically acts on saturated fatty acids, introduces a cis double bond at the 9th carbon position of TVA (trans-11 18:1), yielding rumenic acid (cis-9, trans-11 CLA), a biologically active CLA isomer.[3][7]
More recently, a novel pathway was identified where the Fatty Acid Desaturase 3 (FADS3) enzyme can catalyze a Δ13-desaturation of TVA, producing a different isomer, trans-11, cis-13 CLA.[8][9] This demonstrates that mammals possess enzymatic machinery to further metabolize dietary trans fatty acids, representing a true form of endogenous modification.
Quantitative Data
Quantitative data on the direct endogenous production of this compound is absent from the scientific literature due to the lack of a known pathway. However, data is available for the endogenous conversion of TVA to CLA, which provides a quantitative perspective on the metabolism of a dietary trans fat.
| Parameter | Species | Diet Details | Conversion Rate | Tissue/Sample | Reference |
| Bioconversion of dietary TVA to CLA | Mouse | 1% TVA, 4% corn oil | 12.0% of consumed TVA | Carcass | [7] |
| Bioconversion of dietary TVA to CLA | Mouse | 1% TVA, 10% corn oil (high PUFA) | 5.1% of consumed TVA | Carcass | [7] |
| Conversion of stored TVA to CLA | Mouse | 1% TVA, 4% corn oil | 52.6% of tissue TVA | Carcass | [7] |
| Conversion of stored TVA to CLA | Mouse | 1% TVA, 10% corn oil (high PUFA) | 37.0% of tissue TVA | Carcass | [7] |
| Quantification of t11,c13-CLA | Rat | High TVA diet (10% of fatty acids) | 0.06% of total fatty acids | Mammary Gland Phospholipids | [8][9] |
Experimental Protocols
Accurate quantification of this compound and other trans fatty acids in biological samples is critical for research. The standard method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS). To trace metabolic pathways, stable isotope-labeled fatty acids are employed.
Protocol: Quantification of Fatty Acids in Mammalian Tissue by GC-MS
This protocol provides a comprehensive workflow for analyzing the fatty acid profile, including trans isomers, from a mammalian tissue sample.
1. Sample Preparation and Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
To prevent enzymatic activity, keep the sample frozen during processing. Place the tissue in a 2 mL tube with a steel ball bearing.
-
Homogenize the frozen tissue to a fine powder using a bead mill or cryogenic grinder.[10][11]
2. Lipid Extraction (Folch Method):
-
To the homogenized tissue powder, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., 10 µg/mL C15:0 or ¹³C-palmitic acid).[11][12]
-
Vortex vigorously for 3-5 minutes to ensure thorough mixing and protein precipitation.
-
Add 200-300 µL of 0.9% NaCl or 0.88% KCl solution to induce phase separation.[11]
-
Vortex again for 1 minute and centrifuge at ~2000 x g for 10 minutes.
-
Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette or syringe and transfer it to a clean glass tube.[10]
-
Dry the lipid extract completely under a stream of nitrogen or using a centrifugal vacuum concentrator.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
This step converts fatty acids from triglycerides and phospholipids into volatile methyl esters for GC analysis.
-
Add 1 mL of a derivatizing agent, such as 14% boron trifluoride (BF₃) in methanol or 3M methanolic HCl, to the dried lipid extract.[12][13][14][15]
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the sample at 80-100°C for 60 minutes.
-
After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex thoroughly to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.
4. GC-MS Analysis:
-
Injector: Inject 1 µL of the FAMEs solution in splitless or split mode.
-
Column: Use a highly polar capillary column designed for FAME separation (e.g., 100m CP-Sil 88 or SP-2560), which is essential for resolving cis and trans isomers.[13][14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A typical temperature program starts at ~100-150°C, holds for a few minutes, then ramps up at 2-5°C/min to a final temperature of ~240°C, holding for a final period.[13][16]
-
MS Detector: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify FAMEs based on their mass spectra and retention times against known standards, or in selected ion monitoring (SIM) mode for higher sensitivity quantification.[17]
Protocol: Principles of Stable Isotope Tracing
Stable isotope tracing is the definitive method for elucidating metabolic pathways and quantifying flux in vivo or in vitro.[18]
-
Principle: A metabolic precursor (e.g., oleic acid) is synthesized with heavy isotopes (e.g., ¹³C or ²H) that do not alter its chemical properties. This "labeled" tracer is introduced into the biological system.[19] Mass spectrometry can distinguish between the natural (light) and labeled (heavy) forms of the molecule and its downstream metabolites. By tracking the incorporation of the heavy isotope into potential products, one can confirm a metabolic pathway and measure its rate.[20]
-
Experimental Design:
-
Tracer Selection: Choose a high-purity, stable isotope-labeled precursor. For investigating the potential conversion of oleic acid to elaidic acid, uniformly labeled ¹³C-oleic acid ([U-¹³C₁₈]-oleic acid) would be appropriate.[20]
-
Administration: The tracer can be administered to animals via oral gavage or intravenous infusion, or added to the medium of cultured cells.[20][21]
-
Time Course: Collect samples (plasma, tissues) at various time points after tracer administration to monitor the appearance of the label in downstream metabolites.[20]
-
-
Sample Analysis: Samples are processed as described in Protocol 4.1. The mass spectrometer is used to measure the mass isotopomer distribution for each analyte. The detection of ¹³C enrichment in this compound following the administration of ¹³C-oleic acid would be direct evidence of its endogenous formation.
-
Data Analysis: The degree of isotope enrichment in the product relative to the precursor is used to calculate conversion rates and metabolic fluxes.[18]
Conclusion
The available scientific evidence strongly indicates that elaidic acid in mammals is overwhelmingly of exogenous origin, primarily from industrially hydrogenated fats. There is no established enzymatic pathway for the de novo synthesis of this compound from its cis isomer, oleic acid, in mammalian cells. Minor endogenous contributions may arise from the isomerase activity of gut bacteria, although the significance of this pathway in the overall this compound body pool remains unquantified and is likely very small. The primary endogenous process involving dietary trans fats is the well-characterized conversion of ruminant-derived trans-vaccenic acid into beneficial conjugated linoleic acid isomers. For researchers in nutrition, toxicology, and drug development, it is crucial to operate on the premise that this compound is a dietary, not a metabolic, product. Future research employing advanced stable isotope tracing methodologies will be essential to definitively quantify the contribution, if any, of the gut microbiota to the mammalian this compound load.
References
- 1. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of stable isotopically labeled elaidic acid to cis and trans monoenes by ruminal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial biohydrogenation of oleic acid to trans isomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-vaccenic acid is desaturated to conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. who.int [who.int]
- 15. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. Secure Verification [redun.educons.edu.rs]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidate, the trans isomer of oleate, is a monounsaturated fatty acid that has garnered significant attention in the scientific community due to its association with various physiological and pathophysiological processes. As a major component of industrially produced trans fats, understanding its fundamental physical and chemical properties is crucial for researchers in the fields of nutrition, metabolism, and drug development. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its study, and visualizations of its known signaling pathways.
Physical and Chemical Properties of this compound
This compound, or (E)-octadec-9-enoic acid, is the trans isomer of oleic acid.[1] This structural difference, specifically the orientation of the hydrogen atoms around the double bond, results in a more linear molecular shape compared to the bent conformation of oleic acid. This linearity allows for more efficient packing of the molecules, leading to a higher melting point and a solid-state at room temperature.[2] Elaidic acid is practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[3][4]
Data Presentation: Quantitative Properties of Elaidic Acid
| Property | Value | References |
| Molecular Formula | C₁₈H₃₄O₂ | [1][5] |
| Molecular Weight | 282.46 g/mol | [5] |
| Melting Point | 42 - 45 °C | [5][6] |
| Boiling Point | 288 °C at 100 mmHg | [5] |
| Density | 0.8734 g/cm³ | |
| Appearance | White to off-white crystalline solid | [6] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, dimethyl formamide (~100 mg/mL) | [4] |
| LogP | 6.78 | [6] |
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways implicated in cellular stress, inflammation, and metabolism.
Endoplasmic Reticulum (ER) Stress Pathway
This compound is a known inducer of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR). This response is initiated by the dissociation of the chaperone protein GRP78 (Glucose-Regulated Protein 78, also known as BiP) from three ER transmembrane sensors: PERK, IRE1α, and ATF6.[7][8][9] Upon release, these sensors dimerize and autophosphorylate, initiating downstream signaling cascades that aim to restore ER homeostasis but can lead to apoptosis if the stress is prolonged.[8][10]
Caption: this compound-induced ER stress pathway.
Insulin Signaling Pathway
This compound has been demonstrated to impair insulin signaling, contributing to insulin resistance. A key mechanism is the suppression of the phosphorylation of Akt (also known as Protein Kinase B) and its substrate, AS160 (Akt substrate of 160 kDa).[2][7][11] The phosphorylation of Akt is a critical step in the insulin signaling cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. By inhibiting this process, this compound reduces cellular glucose uptake in response to insulin.[7]
Caption: this compound's inhibitory effect on insulin signaling.
Experimental Protocols
Extraction of this compound from Biological Tissues (Modified Folch Method)
This protocol describes the extraction of total lipids, including this compound, from tissue samples.[12][13][14][15][16]
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
Chloroform:Methanol (2:1, v/v) solution
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Weigh a known amount of tissue and place it in a glass homogenizer.
-
Add 20 volumes of chloroform:methanol (2:1) solution to the tissue (e.g., 20 mL for 1 g of tissue).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper aqueous phase.
-
Wash the lower organic phase again with a small volume of methanol:water (1:1, v/v) without disturbing the interface, and centrifuge again.
-
Carefully collect the lower organic phase and transfer it to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.
-
Resuspend the lipid extract in a known volume of chloroform:methanol (2:1) for storage at -20°C or for further analysis.
Caption: Workflow for lipid extraction from tissues.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[1][17][18][19][20]
Materials:
-
Total lipid extract
-
Boron trifluoride (BF₃)-methanol reagent (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a wax or polar column)
Procedure:
-
Derivatization to FAMEs:
-
Transfer a known amount of the dried lipid extract to a screw-cap glass tube.
-
Add 2 mL of 14% BF₃-methanol reagent.
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound using an internal standard.
-
Assessment of this compound-Induced Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture (e.g., endothelial cells, adipocytes)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of this compound-Induced Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[4][11][21][22][23]
Materials:
-
Cells treated with this compound
-
DCFH-DA stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate or on coverslips.
-
Treat cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or visualize the cells under a fluorescence microscope.
Analysis of Protein Expression by Western Blot
This protocol outlines the general steps for analyzing the expression of proteins such as GRP78, ATF4, and CHOP.[3][6][17][24]
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-CHOP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with detailed protocols for its experimental investigation. The provided visualizations of its known signaling pathways offer a framework for further research into its complex biological roles. A thorough understanding of these core aspects is essential for scientists and researchers aiming to elucidate the mechanisms by which this compound influences cellular function and contributes to disease states, and for the development of potential therapeutic interventions.
References
- 1. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRP78/BIP antibody (11587-1-AP) | Proteintech [ptglab.com]
- 4. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol specific for GRP78 Antibody (NBP1-06277): Novus Biologicals [novusbio.com]
- 7. Endoplasmic Reticulum Stress Sensing in the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-independent, direct membrane binding leads to cell surface lipid sorting and Syk kinase activation in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRAF2 Suppresses Basal IKK Activity in Resting Cells and TNFα can Activate IKK in TRAF2 and TRAF5 Double Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of the Transducers of Unfolded Protein Response in Plants [frontiersin.org]
- 15. eagri.org [eagri.org]
- 16. GRP78 Polyclonal Antibody (PA5-22967) [thermofisher.com]
- 17. TRAF2 exerts opposing effects on basal and TNFα-induced activation of the classic IKK complex in hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The α and β Subunits of IκB Kinase (IKK) Mediate TRAF2-Dependent IKK Recruitment to Tumor Necrosis Factor (TNF) Receptor 1 in Response to TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF‐κB activation by a signaling complex containing TRAF2, TANK and TBK1, a novel IKK‐related kinase | The EMBO Journal [link.springer.com]
- 20. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Root uptake systems | Research Starters | EBSCO Research [ebsco.com]
- 23. Anti-GRP78 (Bip) Antibody (SPC-180) - Rabbit Polyclonal | StressMarq Biosciences Inc. [stressmarq.com]
- 24. The Unfolded Protein Response Sensor IRE1 Regulates Activation of In Vitro Differentiated Type 1 Conventional DCs with Viral Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Elaidate with Fatty Acid Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, has been implicated in a range of metabolic and inflammatory diseases. Its interaction with fatty acid binding proteins (FABPs), a family of intracellular lipid chaperones, is a critical aspect of its cellular transport and biological activity. This technical guide provides an in-depth analysis of the current understanding of elaidate's interaction with various FABP isoforms. It consolidates available quantitative binding data, details key experimental protocols for studying these interactions, and visualizes the downstream signaling pathways affected by this compound-FABP complexes. This document is intended to serve as a comprehensive resource for researchers investigating the molecular mechanisms of trans fatty acids and for professionals in drug development targeting lipid metabolism and related diseases.
Introduction to Fatty Acid Binding Proteins (FABPs)
Fatty acid binding proteins (FABPs) are a family of small, intracellular proteins (14-15 kDa) that reversibly bind to hydrophobic ligands, most notably long-chain fatty acids.[1][2] With at least nine isoforms identified in mammals, each exhibiting a tissue-specific expression pattern, FABPs play a crucial role in the uptake, transport, and metabolic fate of fatty acids.[2] These proteins facilitate the movement of fatty acids across the aqueous cytoplasm to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum.[1] Beyond simple transport, FABPs are increasingly recognized as key regulators in signaling pathways that control gene expression, inflammation, and metabolic homeostasis.[1][3] The major isoforms include:
-
Liver-type FABP (L-FABP or FABP1): Predominantly found in the liver and intestine, it is unique in its ability to bind two fatty acid molecules simultaneously.[1][4]
-
Intestinal FABP (I-FABP or FABP2): Highly expressed in the small intestine, it is involved in the absorption and transport of dietary fats.
-
Heart-type FABP (H-FABP or FABP3): Abundant in cardiac and skeletal muscle, tissues with high fatty acid oxidation rates.
-
Adipocyte FABP (A-FABP or FABP4): Primarily expressed in adipocytes and macrophages, it is a key player in lipid metabolism and inflammatory responses.[3]
-
Epidermal FABP (E-FABP or FABP5): Found in the skin and various other tissues, including the brain and macrophages.
This compound Interaction with FABP Isoforms: Quantitative Analysis
The binding of this compound to FABPs is a critical determinant of its intracellular concentration and subsequent biological effects. While extensive research has been conducted on the binding of various saturated and cis-unsaturated fatty acids to FABPs, specific quantitative data for this compound remains limited for many isoforms.
Table 1: Quantitative Binding Data for this compound with FABP Isoforms
| FABP Isoform | Ligand | Method | Dissociation Constant (Kd) (µM) | Thermodynamic Parameters (kcal/mol) | Reference |
| Heart-type (FABP3) | This compound | Isothermal Titration Calorimetry (ITC) | 0.21 ± 0.02 | ΔG: -9.12 ± 0.06, ΔH: -8.0 ± 0.9, -TΔS: -1.1 ± 0.9 | [4] |
| Liver-type (FABP1) | This compound | Not available | Not available | Not available | |
| Intestinal (FABP2) | This compound | Not available | Not available | Not available | |
| Adipocyte (FABP4) | This compound | Not available | Not available | Not available |
Note: The absence of data for FABP1, FABP2, and FABP4 highlights a significant gap in the current literature. Further research is required to quantitatively characterize the binding of this compound to these important FABP isoforms.
Experimental Protocols for Studying this compound-FABP Interactions
The following sections detail established methodologies for quantifying the binding affinity and thermodynamics of this compound's interaction with FABPs.
Fluorescence Displacement Assays
Fluorescence displacement assays are a common and effective method for determining the binding affinity of non-fluorescent ligands like this compound. These assays rely on the displacement of a fluorescent probe from the FABP binding pocket by the competing ligand.
ANS is a fluorescent probe that exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon binding to hydrophobic sites, such as the binding cavity of FABPs.
Protocol:
-
Protein Preparation: Purify the recombinant FABP of interest. Ensure the protein is delipidated to remove any endogenously bound fatty acids. A common method involves incubation with a hydrophobic resin like Lipidex-1000.
-
Assay Buffer: Prepare a suitable buffer, for example, 30 mM Tris-HCl, 100 mM NaCl, pH 7.6.
-
ANS Binding: In a 96-well plate, incubate a fixed concentration of the FABP (e.g., 3 µM) with a fixed concentration of ANS (e.g., 500 nM) in the assay buffer.[5] Allow the mixture to equilibrate for approximately 20 minutes at 25°C in the dark.
-
This compound Titration: Prepare a stock solution of this compound (e.g., in DMSO) and perform serial dilutions. Add increasing concentrations of this compound (e.g., 0.1–50 µM) to the FABP-ANS complex.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., excitation at ~350 nm and emission at ~480 nm). The displacement of ANS by this compound will result in a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a competitive binding equation to determine the inhibition constant (Ki) of this compound. The dissociation constant (Kd) of this compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of ANS for the specific FABP is known.
ADIFAB is a commercially available fluorescent probe created by covalently modifying intestinal FABP with the fluorescent dye acrylodan. The binding of a fatty acid to ADIFAB causes a significant shift in its fluorescence emission spectrum, which can be used to directly measure the concentration of unbound fatty acids.
Protocol:
-
Assay Setup: In a cuvette or 96-well plate, prepare a solution containing a known concentration of ADIFAB in an appropriate buffer.
-
This compound Titration: Add increasing concentrations of this compound to the ADIFAB solution.
-
Fluorescence Measurement: Measure the fluorescence emission at two wavelengths (e.g., 432 nm and 505 nm) with an excitation wavelength of approximately 385 nm. The ratio of the emission intensities at these two wavelengths is directly proportional to the concentration of this compound bound to ADIFAB.
-
Data Analysis: A standard curve can be generated by titrating ADIFAB with known concentrations of this compound. This allows for the determination of the dissociation constant (Kd) of this compound for ADIFAB. For competitive binding assays with other FABPs, ADIFAB can be used to measure the concentration of free this compound in equilibrium with the FABP of interest.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Protocol:
-
Sample Preparation: Prepare solutions of the purified, delipidated FABP and this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM phosphate buffer with 150 mM NaCl at pH 7.4. The concentration of the FABP in the sample cell is typically in the range of 10-100 µM, and the this compound concentration in the syringe should be 10-20 times higher than the FABP concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C or 37°C).
-
Titration: Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the FABP solution in the sample cell. The heat released or absorbed upon each injection is measured.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to FABP. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(Ka) and Ka = 1/Kd.
Downstream Signaling Pathways Influenced by this compound-FABP Interactions
The binding of this compound to FABPs is not merely a transport mechanism but also a critical step in initiating downstream signaling events that contribute to the pathophysiological effects of trans fatty acids.
FABP-Mediated Nuclear Translocation and PPAR Activation
Several FABP isoforms, including FABP1, FABP2, and FABP4, can translocate to the nucleus upon ligand binding and deliver fatty acids to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs).[4][6] This can lead to the transcriptional regulation of genes involved in lipid metabolism and inflammation. While direct evidence for this compound-mediated PPAR activation via FABPs is still emerging, studies with other fatty acids suggest a plausible mechanism. For instance, oleic acid has been shown to enhance the transcriptional activity of PPARα in the presence of FABP1 or FABP2.[6]
References
- 1. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIVER TYPE FATTY ACID BINDING PROTEIN (L-FABP) GENE ABLATION REDUCES NUCLEAR LIGAND DISTRIBUTION AND PEROXISOME PROLIFERATOR ACTIVATED RECEPTOR-α ACTIVITY IN CULTURED PRIMARY HEPATOCYTES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver type fatty acid binding protein (L-FABP) gene ablation reduces nuclear ligand distribution and peroxisome proliferator-activated receptor-alpha activity in cultured primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Elaidate Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (elaidate), the most abundant trans fatty acid found in industrially produced trans fats, has been the subject of extensive research due to its association with various adverse health effects. In cell culture models, this compound supplementation is a critical tool for investigating the molecular mechanisms underlying its biological activities. These studies have revealed its influence on a range of cellular processes, including inflammation, apoptosis, insulin signaling, and lipid metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation: Quantitative Effects of this compound Supplementation
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Effects of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target | Fold Change | Reference |
| Human Macrophages | 30 µM this compound, 44 hours | Metallothionein mRNAs | 2-4 fold decrease | [1][2] |
| Human Macrophages | 30 µM this compound, 44 hours | Zinc Importer SLC39A10 mRNA | 2-fold increase | [1][2] |
| SH-SY5Y | High doses of this compound | GRP78 | Upregulation | [3] |
| SH-SY5Y | Various doses of this compound | ATF4 | Upregulated then downregulated | [3] |
| SH-SY5Y | Various doses of this compound | CHOP | Upregulated then downregulated | [3] |
| Adipocytes | 50 µM this compound | Phosphorylated Akt | Suppression | [4] |
| Adipocytes | 50 µM this compound | Phosphorylated AS160 | Suppression | [4] |
| HuH-7 | Elaidic Acid | SREBP-1c mRNA | Increase | [5] |
| HepG2 | Elaidic Acid | Cholesterol Synthesis Enzymes | 1.5 to 4.1-fold upregulation | [6] |
| THP-1 Monocytes | 1-50 µM Elaidic Acid | Global DNA Methylation | Hypermethylation | [7] |
| THP-1 Monocytes | 50-200 µM Elaidic Acid | Global DNA Methylation | Hypomethylation | [7] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Treatment | Effect | Measurement | Reference |
| Human Macrophages | 30 µM this compound, 44 hours | Increased intracellular Zn2+ | FluoZin-3-AM | [1][2] |
| SH-SY5Y | High doses of this compound | Increased ROS release | ELISA | [3] |
| SH-SY5Y | High doses of this compound | Reduced superoxide dismutase activity | ELISA | [3] |
| SH-SY5Y | High doses of this compound | Reduced glutathione peroxidase activity | ELISA | [3] |
| Adipocytes | 50 µM this compound | Impaired insulin-dependent glucose uptake | Glucose uptake assay | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1-5 mmol/L Elaidic Acid | Apoptosis | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture
Objective: To prepare a stock solution of elaidic acid complexed with bovine serum albumin (BSA) for supplementation in cell culture media. Fatty acids are typically conjugated to a carrier protein like BSA to enhance their solubility and facilitate their uptake by cells.
Materials:
-
Elaidic acid (sodium salt)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO) or Ethanol (optional, for initial dissolution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Gently rotate the tube to dissolve the BSA completely, avoiding vigorous shaking which can cause denaturation.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Prepare this compound Stock Solution:
-
Method A (Direct Solubilization): Directly dissolve sodium this compound in the 10% BSA solution. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific cell type and experiment, with a 5:1 ratio being a common starting point.
-
Method B (Using a Solvent): Briefly dissolve the elaidic acid in a small volume of DMSO or ethanol before adding it to the BSA solution. This can aid in solubilization. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).
-
-
Complex Formation:
-
Slowly add the this compound solution to the 10% BSA solution while gently stirring.
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for the complex to form.
-
-
Sterilization and Storage:
-
Sterile filter the final this compound-BSA conjugate solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: this compound Supplementation in Cell Culture
Objective: To treat cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells of interest (e.g., macrophages, adipocytes, hepatocytes)
-
Complete cell culture medium
-
This compound-BSA stock solution (from Protocol 1)
-
Control solution (BSA in PBS)
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
-
Preparation of Treatment Media:
-
Thaw the this compound-BSA stock solution and the BSA control solution.
-
Dilute the stock solutions into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations of this compound. Common concentrations range from 1 µM to 200 µM, with 30 µM and 50 µM being frequently used.
-
Prepare a control medium containing the same concentration of BSA as the this compound-treated medium.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or control medium to the respective wells.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (MTT, trypan blue), RNA extraction for gene expression analysis (qPCR), protein extraction for Western blotting, or analysis of cellular metabolites.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Objective: To quantitatively assess the effect of this compound supplementation on cell viability.
Materials:
-
Cells treated with this compound (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the control (BSA-treated) cells.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways affected by this compound supplementation.
Caption: General experimental workflow for this compound supplementation studies.
References
- 1. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, an 18-carbon trans-monoenoic fatty acid, but not physiologic" by J R. Zacherl, I Tourkova et al. [researchrepository.wvu.edu]
- 3. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trans fatty acid this compound affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LIPID MAPS [lipidmaps.org]
Application Notes and Protocols for Preparing Elaidate-BSA Complex for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the major trans fatty acid found in partially hydrogenated vegetable oils, is a subject of significant interest in biomedical research due to its association with various cellular processes and pathologies. To investigate its effects in vitro, elaidic acid is commonly complexed with bovine serum albumin (BSA). This complex mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility in aqueous cell culture media, facilitating their delivery to cells.[1][2][3] The use of fatty acid-free BSA is crucial to ensure that the observed cellular effects are solely attributable to the elaidic acid introduced.[3] This document provides a detailed protocol for the preparation of an elaidate-BSA complex for use in a variety of in vitro studies.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data for the preparation of the this compound-BSA complex.
| Parameter | Recommended Value | Notes |
| Elaidic Acid Stock Solution | 100 mM in 100% Ethanol | Elaidic acid is soluble in ethanol at approximately 100 mg/ml.[4] Prepare fresh or store at -20°C under inert gas. |
| Fatty Acid-Free BSA Stock Solution | 10% (w/v) in sterile PBS or culture medium | Use high-quality, fatty acid-free BSA to avoid confounding variables.[5] This corresponds to approximately 1.5 mM BSA. |
| This compound:BSA Molar Ratio | 3:1 to 6:1 | In pathological states, the ratio of fatty acids to BSA can reach as high as 6:1.[1] Higher ratios increase the concentration of unbound this compound.[6][7] |
| Final this compound Concentration | 0.1 mM - 1.0 mM | The final concentration should be optimized based on the cell type and experimental design. |
| Incubation Temperature | 37°C | This temperature facilitates the binding of this compound to BSA.[6][8] |
| Incubation Time | 1 - 2 hours | Allows for sufficient complex formation.[8] |
| Storage of Final Complex | -20°C | The complex is stable for at least two weeks at -20°C.[8] Thaw at 37°C before use. |
Experimental Protocols
This section details the step-by-step methodology for preparing the this compound-BSA complex.
Materials
-
Elaidic acid (crystalline solid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM), serum-free
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Water bath or incubator at 37°C
-
Vortex mixer
Protocol 1: Preparation of 100 mM Elaidic Acid Stock Solution
-
Weigh out the desired amount of elaidic acid in a sterile tube.
-
Add the appropriate volume of 100% ethanol to achieve a 100 mM concentration. Elaidic acid is soluble in ethanol at approximately 100 mg/ml.[4]
-
Vortex thoroughly until the elaidic acid is completely dissolved. The solution should be clear.
-
This stock solution can be stored at -20°C. It is recommended to purge with an inert gas to prevent oxidation.[4]
Protocol 2: Preparation of 10% Fatty Acid-Free BSA Solution
-
In a sterile 50 mL conical tube, weigh out the required amount of fatty acid-free BSA. For a 10% (w/v) solution, dissolve 1 g of BSA in a final volume of 10 mL.
-
Add sterile PBS or serum-free cell culture medium to the desired final volume.
-
Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution using a 0.22 µm syringe filter into a new sterile tube.[5][6]
-
This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.
Protocol 3: Preparation of the this compound-BSA Complex (Example for a 5:1 Molar Ratio)
This protocol describes the preparation of a 5 mM this compound-BSA complex stock solution with a 5:1 molar ratio, which can be further diluted to the desired final concentration in cell culture medium.
-
Pre-warm the 10% fatty acid-free BSA solution to 37°C in a water bath for 15-30 minutes.[5]
-
In a sterile conical tube, add the required volume of the pre-warmed 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the calculated volume of the 100 mM elaidic acid stock solution to achieve the desired molar ratio and final concentration. For a 5:1 molar ratio in a final volume of 10 mL of 10% BSA (approx. 1.5 mM), you would add 750 µL of 100 mM elaidic acid.
-
Incubate the mixture in a 37°C water bath for 1-2 hours with gentle, intermittent mixing to allow for the complex to form.[8] The solution should become clear.
-
After incubation, sterile filter the this compound-BSA complex solution using a 0.22 µm syringe filter.[6]
-
The final complex is ready for use. It can be diluted with serum-free medium to the desired working concentration for your in vitro experiments.
-
For a vehicle control, prepare a BSA solution with the same final concentration of ethanol as the this compound-BSA complex.[5]
-
Aliquots of the complex can be stored at -20°C for future use.[8]
Mandatory Visualizations
Caption: Workflow for preparing the this compound-BSA complex.
Caption: Putative signaling effects of this compound in vitro.
References
- 1. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fatty acid free BSA-cell culture - Tissue and Cell Culture [protocol-online.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. wklab.org [wklab.org]
Application Note: Quantification of Elaidic Acid using Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid found in partially hydrogenated vegetable oils and is associated with an increased risk of cardiovascular diseases.[1] Accurate quantification of elaidic acid in various matrices, including food, biological tissues, and pharmaceutical formulations, is crucial for research, quality control, and regulatory compliance. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of fatty acids.[2] This method offers high resolution, sensitivity, and reproducibility.
The critical step in the analysis of fatty acids by GC is their conversion into volatile fatty acid methyl esters (FAMEs) through derivatization.[3] This protocol details a comprehensive method for the quantification of elaidic acid, covering lipid extraction, derivatization to FAMEs, and analysis by GC-FID using a high-polarity cyanopropyl capillary column.[2]
Principle The methodology involves the extraction of total lipids from the sample matrix, followed by the conversion of fatty acids into their corresponding FAMEs. A common and effective derivatization method uses a reagent like boron trifluoride in methanol (BF3/MeOH).[3] The resulting FAMEs, including methyl elaidate, are then separated on a highly polar capillary GC column based on their chain length, degree of unsaturation, and geometric configuration of the double bonds.[4] The separated FAMEs are detected by a flame ionization detector (FID), and quantification is achieved by comparing the peak area of methyl this compound to that of a known concentration of an internal standard.[4]
Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
This protocol is suitable for tissues, plasma, or cell cultures.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh a known amount of the sample (e.g., 100 mg of tissue or 1 mL of plasma) and place it in a glass centrifuge tube. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. Homogenize the sample thoroughly.
-
Extraction: Agitate the mixture for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[5]
-
Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask or vial.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Quantification: Once the solvent is fully evaporated, weigh the flask to determine the total lipid extract weight. Re-dissolve the lipid extract in a known volume of chloroform or hexane for storage and subsequent derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses Boron Trifluoride-Methanol (BF3-Methanol) for methylation.
Materials:
-
BF3-Methanol reagent (12-14% w/v)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Internal Standard (IS) solution (e.g., 1 mg/mL Heptadecanoic acid, C17:0, in toluene)
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place an aliquot of the extracted lipid (typically 10-25 mg) into a screw-cap glass tube.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the sample. The amount of IS should be chosen to be in the mid-range of the expected elaidic acid concentration.
-
Methylation: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[3]
-
Heating: Cap the tube tightly and heat the mixture at 100°C for 30-60 minutes in a heating block or water bath to ensure complete methylation.[3]
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.[3]
Gas Chromatography (GC-FID) Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
High-polarity fused silica capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).[4][6]
GC Conditions:
-
Injector Temperature: 250°C[7]
-
Detector Temperature: 280°C[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[7]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 to 100:1 (adjust as needed based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 20 minutes.
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of methyl this compound and a fixed concentration of the internal standard.
-
Sequence Run: Inject the prepared standards and samples into the GC-FID system.
-
Peak Identification: Identify the peaks for methyl this compound and the internal standard by comparing their retention times with the prepared standards. Due to the high polarity of the column, trans isomers like this compound typically elute before their corresponding cis isomers (e.g., oleate).
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Data Presentation
Quantitative data and GC parameters should be clearly structured for comparison and method validation.
Table 1: Summary of GC-FID Method Parameters and Performance
| Parameter | Value / Specification | Reference |
| GC Column | ||
| Stationary Phase | 100% Cyanopropylpolysiloxane (e.g., SP-2560, CP-Sil 88) | [4] |
| Dimensions | 100 m length x 0.25 mm i.d. x 0.20 µm film thickness | [4][6] |
| Temperatures | ||
| Injector | 250°C | [7] |
| Detector (FID) | 260 - 280°C | [3][7] |
| Oven Program | 140°C (5 min), then 4°C/min to 240°C, hold for 20 min | Typical, requires optimization |
| Flow & Injection | ||
| Carrier Gas (He or H₂) | 1.0 - 1.2 mL/min (Constant Flow) | [7] |
| Injection Volume | 1 µL | [4][8] |
| Method Performance | ||
| Linearity (R²) | ≥ 0.995 | [9] |
| Recovery | 87.5 – 104.6% | [9] |
| Intra-day Repeatability (RSD) | ≤ 9.56% | [6] |
| Inter-day Repeatability (RSD) | ≤ 8.49% | [6] |
Quantification
The concentration of elaidic acid in the original sample is calculated using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of methyl this compound to the peak area of the internal standard against the concentration of the this compound standard.
Formula:
Response Factor (RF) = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)
Concentration of Elaidic Acid (mg/g sample):
Cthis compound = (Areathis compound / AreaIS) * (Conc.IS / RF) * (Vextract / Wsample)
Where:
-
Areathis compound and AreaIS are the peak areas of methyl this compound and the internal standard.
-
Conc.IS is the concentration of the internal standard added to the sample.
-
RF is the average response factor calculated from the calibration standards.
-
Vextract is the final volume of the hexane extract.
-
Wsample is the initial weight of the sample.
References
- 1. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 2. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. who.int [who.int]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. internationaloliveoil.org [internationaloliveoil.org]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (trans-9-octadecenoic acid) is the most abundant trans fatty acid found in partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular disease and insulin resistance. Understanding the metabolic fate of elaidic acid is crucial for elucidating the mechanisms behind its pathological effects. Stable isotope-labeled elaidate, such as [¹³C₁₈]-elaidic acid, serves as a powerful tool for tracing its uptake, incorporation into complex lipids, and its influence on various metabolic pathways. These application notes provide detailed protocols for utilizing stable isotope-labeled this compound in metabolic research, with a focus on hepatocytes as a model system.
Core Applications
-
Metabolic Flux Analysis: Tracing the flow of carbon from this compound through various metabolic pathways, including β-oxidation, the citric acid cycle, and lipogenesis.
-
Lipidomics: Quantifying the incorporation of this compound into different lipid species, such as triglycerides, phospholipids, and cholesteryl esters.
-
Pathway Perturbation Analysis: Investigating the impact of this compound on key metabolic pathways like cholesterol biosynthesis and insulin signaling.
Data Presentation
Table 1: Effect of Elaidic Acid on the Expression of Cholesterol Biosynthesis Enzymes in HepG2 Cells
| Gene/Protein | Function | Fold Change (Elaidic Acid vs. Control) | Reference |
| HMGCS1 | HMG-CoA Synthase 1 | 2.1 | [1] |
| HMGCR | HMG-CoA Reductase (Rate-limiting step) | 2.9 | [1] |
| MVK | Mevalonate Kinase | 2.3 | [1] |
| PMVK | Phosphomevalonate Kinase | 2.0 | [1] |
| MVD | Mevalonate Diphosphate Decarboxylase | 2.2 | [1] |
| IDI1 | Isopentenyl-Diphosphate Delta Isomerase 1 | 2.1 | [1] |
| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 (Squalene Synthase) | 2.5 | [1] |
| SQLE | Squalene Epoxidase | 3.3 | [1] |
| LSS | Lanosterol Synthase | 2.4 | [1] |
| DHCR7 | 7-Dehydrocholesterol Reductase | 2.1 | [1] |
| SREBF2 (SREBP2) | Sterol Regulatory Element-Binding Protein 2 | Upregulated | [1][2] |
Table 2: Incorporation of Fatty Acids into Cellular Lipids in HepG2 Cells
| Fatty Acid | Total Fatty Acid Content (µg/mg protein) after 8h |
| Single Supplementation (50 µM) | |
| Palmitate (16:0) | 18.2 ± 2.1 |
| Oleate (cis-18:1) | 25.6 ± 3.4 |
| This compound (trans-18:1) | 22.1 ± 2.9 |
| Vaccenate (trans-11-18:1) | 24.9 ± 3.1 |
| Co-supplementation with Palmitate (50 µM) | |
| + Oleate (12.5 µM) | 28.9 ± 3.8 |
| + this compound (12.5 µM) | 26.5 ± 3.5 |
| + Vaccenate (12.5 µM) | 28.1 ± 3.7 |
Data adapted from a study on the metabolism of various fatty acids in HepG2 cells.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of this compound in Cultured Hepatocytes (e.g., HepG2 cells)
This protocol outlines the steps for treating hepatocytes with ¹³C-labeled elaidic acid and preparing samples for metabolomic analysis.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[U-¹³C₁₈]-Elaidic acid
-
Unlabeled elaidic acid
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Fatty Acid-BSA Complex: a. Prepare a 10 mM stock solution of [U-¹³C₁₈]-elaidic acid in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. c. Slowly add the elaidic acid stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 3:1 fatty acid to BSA). This will result in a stock solution of the fatty acid-BSA complex.
-
Cell Treatment: a. Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. b. On the day of the experiment, replace the culture medium with serum-free DMEM containing the desired concentration of the [U-¹³C₁₈]-elaidic acid-BSA complex (e.g., 100 µM). Include a control group treated with unlabeled elaidic acid-BSA complex. c. Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Metabolite Extraction: a. At the end of the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol to each well. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until analysis.
Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol describes the extraction of total lipids and their derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellets from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sodium sulfate (anhydrous)
-
BF₃-methanol solution (14%) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Glass tubes with Teflon-lined caps
Procedure:
-
Lipid Extraction (Folch Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex thoroughly and incubate at room temperature for 20 minutes with occasional vortexing. c. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Centrifuge at 2,000 x g for 10 minutes. e. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube. f. Dry the lipid extract under a stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex and centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 3: GC-MS Analysis of ¹³C-Labeled FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify the FAMEs and selected ion monitoring (SIM) mode to quantify the abundance of the unlabeled (¹²C) and labeled (¹³C) isotopes of this compound and its metabolites.
Data Analysis:
The incorporation of ¹³C from labeled this compound into different fatty acids can be calculated by monitoring the mass-to-charge ratios (m/z) of the molecular ions and characteristic fragment ions of their corresponding FAMEs. The isotopic enrichment is determined by comparing the peak areas of the labeled and unlabeled ions.
Visualizations
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elaidate Standard for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Elaidic acid is the principal trans fatty acid found in industrially produced, partially hydrogenated vegetable oils.[1][2] As the trans isomer of oleic acid, its consumption has been linked to adverse health effects, including an unfavorable plasma lipoprotein profile and an increased risk of cardiovascular disease.[2][3][4] In the realm of mass spectrometry, an elaidate standard is indispensable for the accurate and precise quantification of this fatty acid in various matrices. It serves as a crucial tool for creating calibration curves and can be used as an internal standard (often in its isotopically labeled form) to correct for variations in sample preparation and instrument response. The analysis of this compound is vital in fields such as lipidomics, clinical diagnostics, food science, and drug development to understand its metabolic fate and pathological roles.
II. Physicochemical Properties of this compound Standard
A summary of the key physicochemical properties of a typical this compound analytical standard is provided below. These properties are essential for the correct handling, storage, and preparation of the standard.
| Property | Value | References |
| Chemical Formula | C18H34O2 | [5][6] |
| Molecular Weight | 282.46 g/mol | [5][6] |
| CAS Number | 112-79-8 | [3][5] |
| Appearance | White to off-white powder or solid | [5][6] |
| Melting Point | 42-44 °C | [3][5] |
| Boiling Point | 288 °C at 100 mmHg | [3][5] |
| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate. | [3] |
| Storage Conditions | -20°C | [3][5] |
| Purity | ≥99.0% (GC) | [5] |
III. Quantitative Data & Applications
The following tables provide example data to illustrate the application of this compound standards in quantitative mass spectrometry.
Table 1: Example Calibration Curve Data for this compound Quantification by LC-MS/MS
This table represents typical data for a seven-point calibration curve. The response ratio is calculated by dividing the peak area of the this compound standard by the peak area of a deuterated internal standard.
| Concentration (µM) | Response Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.26 |
| 10.0 | 2.51 |
| 25.0 | 6.24 |
| 50.0 | 12.55 |
| Linearity (R²) | >0.995 |
| LOD | ~5-100 nM [7] |
Table 2: Representative LC-MS/MS and GC-MS Parameters for this compound Analysis
This table summarizes typical starting parameters for two common mass spectrometry techniques used for fatty acid analysis.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Chromatography | C8 or C18 reverse phase column[7] | SP-2560 or CP-Sil 88 capillary column[8] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradients[7][9] | Helium or Hydrogen |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Chemical Ionization (NCI) or Electron Ionization (EI) after derivatization[10] |
| Precursor Ion [M-H]⁻ | m/z 281.2 | Varies with derivatization |
| Product Ions (for SRM) | m/z 281.2 → specific fragments (often the precursor itself for pseudo-SRM)[7][11] | Characteristic fragments of the derivative |
| Derivatization | Often not required, but can improve sensitivity[12] | Required (e.g., FAMEs, PFB esters)[8][10] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
Materials:
-
Elaidic acid analytical standard (≥99% purity)
-
Anhydrous ethanol or a suitable organic solvent (e.g., chloroform, methanol)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Allow the this compound standard vial to equilibrate to room temperature before opening.
-
Weigh an accurate amount of the standard (e.g., 2.825 mg) using an analytical balance.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add a small amount of solvent to dissolve the solid, then fill to the mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Blanket the stock solution with inert gas before sealing and store at -20°C or -80°C.[13]
-
-
Working Solutions:
-
Prepare a series of working solutions by performing serial dilutions from the stock solution.[14]
-
For example, to create a 1 mM intermediate solution, pipette 100 µL of the 10 mM stock into a 1 mL volumetric flask and dilute with the solvent.
-
Use these intermediate solutions to prepare the calibration curve standards in the desired concentration range (e.g., 0.1 µM to 50 µM).
-
Protocol 2: Lipid Extraction from Biological Samples (e.g., Plasma)
This protocol is a generalized version of the Folch or Bligh-Dyer methods, which are commonly used for total lipid extraction.[15][16]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
Deionized water
-
Isotopically labeled internal standard (e.g., Elaidic acid-d2)
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of deionized water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Derivatization is mandatory for GC analysis to increase the volatility of the fatty acids.[17]
Materials:
-
Dried lipid extract
-
Toluene
-
7% Boron trifluoride (BF3) in methanol (handle with extreme care in a fume hood)
-
Saturated sodium chloride solution
-
Hexane
-
Heating block or water bath
Procedure:
-
Dissolve the dried lipid extract from Protocol 2 in 1 mL of toluene.
-
Add 2 mL of 7% BF3-methanol reagent.[8]
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the mixture at 100°C for 45 minutes.[8]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.
V. Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified elaidic acid-mediated inflammatory signaling.[18]
References
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELAIDIC ACID | 112-79-8 [chemicalbook.com]
- 4. Identification of a potential biomarker panel for the intake of the common dietary trans fat elaidic acid (trans∆9-C18:1). | Sigma-Aldrich [sigmaaldrich.com]
- 5. Elaidic acid = 99.0 GC 112-79-8 [sigmaaldrich.com]
- 6. Elaidic Acid | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. mtc-usa.com [mtc-usa.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. massbank.eu [massbank.eu]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Extraction for Determination of trans-Fatty Acid in Food | Buchi.com [buchi.com]
- 16. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Separation of Elaidate from other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid is the principal trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The consumption of trans fatty acids has been linked to adverse health effects, including an increased risk of cardiovascular disease. Consequently, accurate and reliable methods for the separation and quantification of elaidic acid in various matrices such as food products, biological samples, and pharmaceutical formulations are of significant importance. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of fatty acids. This application note provides a detailed protocol for the separation of elaidate from other fatty acids, particularly its cis-isomer, oleic acid, using reversed-phase HPLC with UV detection.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate fatty acids based on their hydrophobicity. The stationary phase consists of a nonpolar C18 material, while a polar mobile phase is used for elution. Due to differences in their three-dimensional structure, the trans isomer (elaidic acid) has a more linear shape compared to the cis isomer (oleic acid), leading to slightly different retention characteristics on the C18 column, allowing for their separation. Detection is achieved by monitoring the UV absorbance of the carboxyl group of the fatty acids at a low wavelength (205 nm). For enhanced sensitivity and selectivity, an optional derivatization step to introduce a UV-absorbing or fluorescent tag can be employed.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), n-Hexane (HPLC grade), Acetic acid (glacial, analytical grade)
-
Standards: Elaidic acid (≥99% purity), Oleic acid (≥99% purity), and other relevant fatty acid standards (e.g., palmitic acid, stearic acid, linoleic acid).
-
Sample Preparation (Optional Derivatization): 2,4'-Dibromoacetophenone, Triethylamine, Acetone.
Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm I.D., 5 µm particle size).[1][2]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (80:20, v/v) containing 0.1% acetic acid.[1][2] For 1 L of mobile phase, mix 800 mL of acetonitrile with 200 mL of HPLC grade water and add 1 mL of glacial acetic acid.[1][2] Degas the mobile phase before use.
-
Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each fatty acid standard and dissolve in 100 mL of n-hexane in separate volumetric flasks.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with n-hexane to the desired concentrations (e.g., 3-1000 mg/L for elaidic acid).[1][2][3]
Sample Preparation
-
Oils and Fats: Dissolve a known amount of the oil or fat sample in n-hexane to achieve a concentration within the calibration range.[1] For example, to prepare a 1% elaidic acid spiked sample, 10 mg of elaidic acid can be added to 1 g of oil and dissolved in 100 mL of n-hexane.[1]
-
Biological Samples: Fatty acids from biological samples may require extraction and saponification prior to analysis. Standard lipid extraction methods (e.g., Folch or Bligh-Dyer) can be employed. The extracted fatty acids should be redissolved in n-hexane.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 150 x 4.6 mm I.D., 5 µm |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) with 0.1% Acetic Acid |
| Elution | Isocratic |
| Flow Rate | 2.0 mL/min[1][2] |
| Injection Volume | 50 µL[1][2] |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection | UV at 205 nm[1][2] |
Alternative Protocol: Derivatization for Enhanced UV Detection
For trace analysis or when higher sensitivity is required, derivatization of the fatty acid carboxyl group with a UV-absorbing agent like 2,4'-dibromoacetophenone can be performed.[4][5]
-
Saponification (if necessary): Hydrolyze the lipid sample to release free fatty acids.
-
Derivatization Reaction: To the dried fatty acid residue, add a solution of 2,4'-dibromoacetophenone in acetone and a catalytic amount of triethylamine.[4]
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30-120 minutes).[4][5] The reaction should be optimized to prevent degradation or isomerization of unsaturated fatty acids.[4][5]
-
Reaction Quench: Stop the reaction by adding a small amount of acetic acid.[4]
-
HPLC Analysis: The resulting phenacyl ester derivatives can be separated on a C18 column using a mobile phase of acetonitrile and water and detected at a higher wavelength (e.g., 254 nm), where the derivatizing agent has strong absorbance.[6]
Data Presentation
The following table summarizes the typical retention times and validation parameters for the HPLC separation of elaidic acid.
| Analyte | Retention Time (min) | Linearity Range (mg/L) | r² | Recovery (%) | RSD (%) | LOD (mg/L) | LOQ (mg/L) |
| Oleic Acid | 11.2 | - | - | - | - | - | - |
| Elaidic Acid | 12.6 | 3 - 1000 | >0.999 | 94.5 - 98.7 | <1 | - | - |
Data synthesized from a validated method for the determination of elaidic acid in oils and fats.[1][2][3] The method demonstrates good linearity, accuracy (recovery), and precision (RSD).[1][2][3]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Chemical Structures of Oleic and Elaidic Acid
Caption: Geometric isomers: Oleic acid (cis) and Elaidic acid (trans).
Discussion
The described RP-HPLC method provides a simple, accurate, and precise means for the determination of elaidic acid.[1][3] The isocratic mobile phase allows for a stable baseline and reproducible retention times, making the method suitable for routine analysis. The addition of acetic acid to the mobile phase is crucial for achieving sharp peaks by suppressing the ionization of the fatty acid carboxyl groups.[1]
While a standard C18 column offers good separation of elaidic acid from oleic acid, for complex mixtures containing multiple positional and geometric isomers, alternative stationary phases such as cholesterol-based columns may provide enhanced selectivity due to their ability to better resolve molecules based on their shape.[7][8]
For trace-level quantification, derivatization of the fatty acids prior to HPLC analysis is a viable option.[4][9] Derivatization with reagents like 2,4'-dibromoacetophenone or 9-anthryldiazomethane (ADAM) can significantly improve detection limits by shifting the detection wavelength to a less noisy region of the UV spectrum or by enabling highly sensitive fluorescence detection.[4][9] However, the derivatization process requires careful optimization to avoid side reactions and ensure complete reaction.[5]
Conclusion
This application note details a validated RP-HPLC method for the separation and quantification of elaidic acid. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The method's performance characteristics make it suitable for a wide range of applications in food science, clinical research, and pharmaceutical quality control. The provided workflow and diagrams facilitate the understanding and implementation of the protocol.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. journalcjast.com [journalcjast.com]
- 4. jafs.com.pl [jafs.com.pl]
- 5. An improved method for derivatization of fatty acids for liquid chromatography [jafs.com.pl]
- 6. aocs.org [aocs.org]
- 7. hplc.eu [hplc.eu]
- 8. mtc-usa.com [mtc-usa.com]
- 9. jasco-global.com [jasco-global.com]
Application Notes and Protocols for Elaidic Acid Administration in Rodent Dietary Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering elaidic acid in rodent dietary studies. The protocols outlined below are based on established methodologies and are intended to ensure reproducibility and accuracy in research investigating the physiological and metabolic effects of this common trans fatty acid.
Introduction
Elaidic acid is the principal trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular disease. Rodent models are invaluable for elucidating the mechanisms underlying these effects. These notes provide detailed protocols for diet formulation, animal models, and relevant analytical techniques.
Rodent Models
The choice of rodent model is critical and depends on the specific research question. Standard laboratory strains such as Sprague-Dawley and Wistar rats are commonly used for general metabolic studies. For research focused on obesity and related metabolic disorders, diet-induced obesity (DIO) models, often using C57BL/6J mice, are appropriate. Genetic models like the JCR:LA-cp rat can be used for studies on insulin resistance and lipid metabolism.[1]
Experimental Protocols
Diet Formulation and Preparation
Standardized purified diets, such as the AIN-93G formulation, are recommended as the basal diet to ensure nutritional adequacy and consistency.[2] Elaidic acid is typically incorporated into the diet by replacing a portion of the fat source.
Protocol 3.1.1: Preparation of an Elaidic Acid-Enriched Diet (Based on AIN-93G)
-
Basal Mix Preparation: Prepare the AIN-93G basal mix containing protein (casein), carbohydrates (cornstarch, sucrose), fiber (cellulose), and a standardized vitamin and mineral mix.
-
Fat Source Preparation:
-
For the Control Diet , use a fat source like soybean oil or a blend mimicking the fatty acid profile of the experimental diet but without trans fats.
-
For the Elaidic Acid Diet , a portion of the control oil is replaced with a high-elaidic acid source (e.g., partially hydrogenated soybean oil or pure elaidic acid) to achieve the desired concentration. The total fat content should remain consistent across all experimental diets. For example, a diet could contain 30 g of elaidic acid per kg.[3]
-
-
Diet Mixing:
-
Melt the fat sources if they are solid at room temperature.
-
Thoroughly mix the fat source with the basal diet mix to ensure a homogenous distribution of elaidic acid. A planetary mixer is recommended for this purpose.
-
Add a small amount of distilled water to form a dough-like consistency.
-
-
Pelleting and Storage:
-
Extrude the diet mixture into pellets of a suitable size for rodents.
-
Air-dry the pellets at room temperature.
-
Store the diets in airtight containers at 4°C to prevent lipid oxidation. Prepare fresh diets weekly.
-
Animal Handling and Elaidic Acid Administration
Protocol 3.2.1: Dietary Administration
-
Acclimation: Upon arrival, acclimate the rodents to the housing facility for at least one week, providing them with a standard chow diet and water ad libitum.
-
Group Allocation: Randomly assign animals to control and experimental groups.
-
Dietary Intervention: Replace the standard chow with the prepared control or elaidic acid-containing diets. The duration of the dietary intervention can range from a few weeks to several months, depending on the study's objectives.[3]
-
Monitoring: Monitor food intake and body weight regularly (e.g., weekly).
Protocol 3.2.2: Oral Gavage Administration
For studies requiring a precise dosage, oral gavage can be used.
-
Preparation of Gavage Solution: Dissolve elaidic acid in a suitable vehicle, such as olive oil, to the desired concentration (e.g., 30 mg/mL).[1]
-
Animal Restraint: Gently restrain the animal.
-
Gavage Procedure:
-
Measure the appropriate volume of the elaidic acid solution based on the animal's body weight (e.g., 0.2 mg/g body weight).[1]
-
Use a proper-sized gavage needle. Insert the needle into the mouth and pass it down the esophagus into the stomach.
-
Slowly deliver the solution.
-
Tissue and Blood Collection
At the end of the study period, collect blood and tissues for analysis.
Protocol 3.3.1: Blood and Tissue Collection
-
Fasting: Fast the animals overnight before sample collection.
-
Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: Perfuse the animals with phosphate-buffered saline (PBS) to remove blood from the tissues. Dissect and collect relevant tissues (e.g., liver, adipose tissue, heart, brain).
-
Sample Storage: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis. A portion of the tissues can be fixed in 10% neutral buffered formalin for histological analysis.
Analytical Methods
Lipid Analysis
Protocol 4.1.1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methylation: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids by transesterification using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a capillary column suitable for fatty acid separation. Identify and quantify elaidic acid based on its retention time and mass spectrum compared to a certified standard.
Analysis of Inflammatory Markers
Protocol 4.2.1: Cytokine Measurement by ELISA
-
Sample Preparation: Use plasma or tissue homogenates.
-
ELISA Procedure: Measure the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from various rodent studies on elaidic acid administration.
Table 1: Effects of Dietary Elaidic Acid on Plasma Lipids in Rodents
| Parameter | Rodent Model | Elaidic Acid Dose | Duration | Change from Control | Reference |
| LDL Cholesterol | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
| HDL Cholesterol | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Decreased | [1] |
| Total Cholesterol | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
| Triglycerides | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
Table 2: Effects of Dietary Elaidic Acid on Inflammatory Markers in Rodents
| Marker | Rodent Model | Elaidic Acid Dose | Duration | Change from Control | Reference |
| TNF-α (Serum) | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
| IL-6 (Serum) | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
| IL-1β (Serum) | Mice | 0.2 mg/g body weight (gavage) | 8 weeks | Increased | [1] |
| IgG (Plasma) | Sprague-Dawley Rats | 30 g/kg diet | 3 weeks | Increased | [3] |
Table 3: Incorporation of Elaidic Acid into Tissues of Rat Pups from Dams Fed an Elaidic Acid Diet
| Tissue | Elaidic Acid Level (%) | Reference |
| Stomach | 11.6 ± 1.03 | [4] |
| Plasma | 7.18 ± 1.20 | [4] |
| Erythrocyte Membrane | 5.82 ± 1.00 | [4] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for elaidate administration in rodent studies.
Signaling Pathways
NF-κB Signaling Pathway
Caption: Elaidic acid-induced NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway
Caption: Involvement of MAPK signaling in elaidic acid-induced inflammation.
IL-1R Signaling Pathway
Caption: Elaidic acid facilitates IL-1R signaling via lipid raft incorporation.
References
- 1. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linoleic and alpha-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intake of Maternal Dietary Elaidic Acids during Pregnancy and Lactation on the Fatty Acid Composition of Plasma, Erythrocyte Membrane, and Brain in Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Elaidate in Live Cells Utilizing Fluorescent Fatty Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been linked to various health concerns, including cardiovascular disease. Understanding its cellular uptake, trafficking, and metabolism is crucial for elucidating its pathological mechanisms. Direct visualization of elaidate in live cells provides invaluable spatiotemporal information that bulk biochemical assays cannot offer.
Currently, there are no known fluorescent probes that can specifically distinguish this compound from its cis-isomer, oleate, or other fatty acids within a cellular environment. Therefore, the primary method for imaging this compound in live cells involves the use of fluorescently labeled fatty acid analogs. These probes, typically fatty acids conjugated to a fluorophore like BODIPY, mimic the behavior of their natural counterparts, allowing for the visualization of their metabolic fate.
These application notes provide a comprehensive overview and detailed protocols for using fluorescent fatty acid analogs to study this compound metabolism in live cells. While not specific to the trans-isomer, this approach offers a powerful tool to investigate the general pathways of fatty acid processing, which this compound is known to enter.
Available Fluorescent Fatty Acid Analogs
A variety of fluorescent fatty acid analogs are commercially available, with BODIPY conjugates being the most widely used due to their bright and environment-insensitive fluorescence. These probes are readily taken up by cells and incorporated into various lipid species, including triacylglycerols (lipid droplets) and phospholipids (membranes).
Table 1: Common Fluorescent Fatty Acid Analogs
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications |
| BODIPY™ FL C12 | BODIPY FL | ~505 | ~511 | Green fluorescence; well-characterized for lipid droplet and membrane imaging. |
| BODIPY™ 558/568 C12 | BODIPY 558/568 | ~558 | ~568 | Orange-red fluorescence; suitable for multicolor imaging with green probes. |
| BODIPY™ TR-X C12 | BODIPY TR-X | ~588 | ~618 | Red fluorescence; useful for long-term imaging and multiplexing. |
| NBD C12-HPC | NBD | ~460 | ~535 | Environment-sensitive fluorophore; its fluorescence is quenched in aqueous environments and enhanced in lipidic environments.[1] |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with Fluorescent Fatty Acid Analogs
This protocol describes the general procedure for labeling live cells with BODIPY-conjugated fatty acids to visualize their incorporation into cellular structures like lipid droplets and membranes.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent fatty acid analog stock solution (e.g., 1 mM BODIPY™ FL C12 in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscope equipped with appropriate filter sets
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a 1% (w/v) fatty acid-free BSA solution in serum-free culture medium.
-
Dilute the fluorescent fatty acid analog stock solution into the BSA-containing medium to a final concentration of 1-10 µM. The BSA helps to solubilize the fatty acid and facilitate its uptake by cells.
-
Vortex briefly and incubate at 37°C for 15 minutes to allow complex formation.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing and Imaging:
-
Aspirate the labeling medium.
-
Wash the cells two to three times with warm complete culture medium to remove excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells. For some applications, imaging in a clear imaging buffer like Hanks' Balanced Salt Solution (HBSS) may be preferred.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Pulse-Chase Experiment to Track Fatty Acid Trafficking
This protocol allows for the tracking of the metabolic fate of the fluorescently labeled fatty acid over time.
Materials:
-
Same as Protocol 1
Procedure:
-
Pulse Labeling:
-
Follow steps 1 and 2 from Protocol 1 to label the cells with the fluorescent fatty acid analog for a short period (e.g., 15 minutes). This is the "pulse."
-
-
Chase Period:
-
Aspirate the labeling medium.
-
Wash the cells twice with warm complete culture medium.
-
Add fresh, pre-warmed complete culture medium. This is the beginning of the "chase."
-
Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) at 37°C.
-
-
Imaging:
-
At each chase time point, image the cells as described in step 3 of Protocol 1. This will reveal the redistribution of the fluorescent fatty acid from initial uptake sites to various organelles and storage compartments.
-
Data Presentation and Interpretation
The primary output of these experiments will be fluorescence microscopy images. Quantitative analysis can be performed using image analysis software to measure parameters such as the number and size of lipid droplets, and the fluorescence intensity in different cellular compartments.
Table 2: Expected Observations and Interpretations
| Observation | Interpretation |
| Diffuse cytoplasmic fluorescence | Initial uptake of the fluorescent fatty acid analog. |
| Punctate fluorescent structures | Accumulation of the fluorescent fatty acid in lipid droplets. |
| Reticular or membrane-like staining | Incorporation of the fluorescent fatty acid into the endoplasmic reticulum and other membranes. |
| Changes in localization over time (pulse-chase) | Trafficking of the fatty acid through metabolic pathways, from uptake to storage or incorporation into complex lipids. |
Signaling Pathways and Workflows
Cellular Uptake and Metabolism of Fatty Acids
The following diagram illustrates the general pathway of fatty acid uptake and metabolism in a mammalian cell. Fluorescent fatty acid analogs are expected to follow a similar route.
Caption: General pathway of fatty acid uptake and metabolism in a cell.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps in a typical live-cell imaging experiment using fluorescent fatty acid analogs.
Caption: Experimental workflow for live-cell imaging of fatty acids.
Limitations and Considerations
-
Specificity: As mentioned, fluorescent fatty acid analogs do not distinguish between different isomers (cis/trans) or even different types of fatty acids. The observed fluorescence represents the general behavior of fatty acids in the cell.
-
Perturbation: The addition of a bulky fluorophore can potentially alter the metabolism and trafficking of the fatty acid. It is important to use the lowest possible concentration of the probe that gives a detectable signal and to perform control experiments.
-
Phototoxicity: Excitation light can be toxic to cells, especially during long-term imaging. Use the lowest possible laser power and exposure times. The use of red-shifted fluorophores can also minimize phototoxicity.[2]
-
Cell Type Variability: The uptake and metabolism of fatty acids can vary significantly between different cell types. Protocols should be optimized for the specific cell line being used.
Conclusion
While a specific fluorescent probe for this compound remains an unmet need in cell biology, the use of fluorescent fatty acid analogs provides a robust and accessible method to study the cellular dynamics of fatty acids. By following the protocols outlined in these application notes and being mindful of the limitations, researchers can gain valuable insights into the mechanisms of this compound uptake, storage, and metabolism, contributing to a better understanding of its role in health and disease.
References
Application Notes and Protocols for Elaidate as a Substrate in Acyl-CoA Synthetase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is the first committed step for their subsequent involvement in various metabolic pathways, including β-oxidation for energy production, and incorporation into complex lipids like triglycerides and phospholipids.[1][2] The long-chain acyl-CoA synthetase (ACSL) subfamily is responsible for activating fatty acids with chain lengths of 12 to 20 carbons.[3]
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been a subject of intense research due to its association with adverse health effects. Understanding how elaidic acid is metabolized is crucial for elucidating the molecular mechanisms behind its physiological effects. A key step in its metabolism is its activation to elaidoyl-CoA by an ACSL. Recent research has identified that ACSL5 can activate elaidic acid, linking this trans fatty acid to immunomodulatory functions within the tumor microenvironment.[4]
These application notes provide detailed protocols for measuring the activity of acyl-CoA synthetases using elaidate as a substrate. The provided methodologies are essential for researchers investigating the metabolism of trans fatty acids, screening for inhibitors of specific ACSL isoforms, and characterizing the substrate specificity of these important enzymes.
General Reaction Pathway
The activation of a fatty acid by acyl-CoA synthetase is a two-step process. First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, coenzyme A (CoA) attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[3]
Data Presentation
While specific kinetic parameters for this compound with ACSL isoforms are not extensively documented in publicly available literature, the following table summarizes the known substrate preferences of different human ACSL isoforms for various long-chain fatty acids. This provides a comparative context for researchers aiming to characterize the activity of these enzymes with this compound.
| ACSL Isoform | Primary Subcellular Location | Preferred and Notable Substrates |
| ACSL1 | Mitochondria, ER | Palmitoleate, Oleate, Linoleate[1] |
| ACSL3 | ER | Myristate, Laurate, Arachidonate, Eicosapentaenoate[1] |
| ACSL4 | ER, Peroxisomes | Arachidonic Acid, Eicosapentaenoic Acid, Docosahexaenoic Acid[1] |
| ACSL5 | Mitochondria, ER | Elaidic Acid,[4] Oleic Acid, Palmitic Acid |
| ACSL6 | ER | Oleic Acid, Docosahexaenoic Acid[5] |
This table is compiled from multiple sources and represents a summary of current knowledge. Substrate preferences can be influenced by the assay conditions and the source of the enzyme.
Experimental Protocols
Two primary methods for assaying acyl-CoA synthetase activity are presented: a radiometric assay and a non-radiometric liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Protocol 1: Radiometric Acyl-CoA Synthetase Assay
This protocol is adapted from established methods for other long-chain fatty acids and is a highly sensitive method for measuring ACS activity.[6] It relies on the use of radiolabeled this compound and the separation of the radiolabeled elaidoyl-CoA product from the unreacted fatty acid.
Materials:
-
Enzyme source (e.g., cell lysate, tissue homogenate, or purified recombinant ACSL)
-
[14C] or [3H]-Elaidic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Triton X-100
-
Dole's solution (Isopropanol:Heptane:1M H₂SO₄ in a 40:10:1 ratio)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled elaidic acid complexed with BSA. This is done by dissolving the radiolabeled elaidic acid in a small amount of ethanol and then adding it to a BSA solution with stirring.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction mixture contains:
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA
-
0.2 mM DTT
-
0.1% Triton X-100
-
50 µM [14C]-Elaidic acid-BSA complex
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein from a cell lysate).
-
Incubate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 500 µL of Dole's solution.
-
Add 300 µL of heptane and 150 µL of water. Vortex vigorously.
-
Centrifuge for 5 minutes at 2000 x g to separate the phases. The upper heptane phase contains the unreacted elaidic acid.
-
Transfer the upper phase to a new tube.
-
Wash the lower aqueous phase with 300 µL of heptane, vortex, and centrifuge again.
-
Discard the upper heptane phase.
-
-
Quantification:
-
Add a suitable scintillation cocktail to the lower aqueous phase containing the radiolabeled elaidoyl-CoA.
-
Measure the radioactivity using a scintillation counter.
-
-
Controls:
-
Blank: A reaction mixture without the enzyme source to determine the background signal.
-
Time-zero control: Stop the reaction immediately after adding the enzyme to account for non-enzymatic conversion.
-
Protocol 2: LC-MS/MS-Based Acyl-CoA Synthetase Assay
This method offers high specificity and does not require radioactive materials. It directly measures the formation of elaidoyl-CoA.
Materials:
-
Enzyme source
-
Elaidic acid
-
ATP, CoA, MgCl₂, Tris-HCl buffer, DTT (as in Protocol 1)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with a different chain length not present in the sample)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Enzyme Reaction:
-
Prepare the reaction mixture and perform the enzymatic reaction as described in steps 2 and 3 of Protocol 1, using non-radiolabeled elaidic acid.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., a C18 column).
-
Separate elaidoyl-CoA from other components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify elaidoyl-CoA using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for elaidoyl-CoA and the internal standard need to be determined empirically.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic elaidoyl-CoA.
-
Calculate the concentration of elaidoyl-CoA in the samples based on the standard curve and normalize to the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an acyl-CoA synthetase assay.
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the role of this compound as a substrate for acyl-CoA synthetases. Given the emerging biological significance of this compound metabolism, particularly in the context of immunology and cancer, these assays are valuable tools for advancing our understanding in these fields. Researchers are encouraged to optimize the assay conditions for their specific enzyme source and experimental setup to ensure accurate and reproducible results. The determination of kinetic parameters for this compound with various ACSL isoforms will be a significant contribution to the field of lipid metabolism.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary elaidic acid boosts tumoral antigen presentation and cancer immunity via ACSL5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction Methods for Elaidate Analysis from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (C18:1t n-9) is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been associated with adverse cardiovascular effects. Accurate quantification of elaidate in various tissues is crucial for understanding its metabolism, distribution, and pathological roles. The choice of lipid extraction method is a critical first step that significantly impacts the accuracy and reproducibility of this compound analysis. This document provides detailed application notes and protocols for three commonly used lipid extraction methods—Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE)—for the analysis of this compound from tissues.
Comparison of Lipid Extraction Methods for this compound Analysis
The efficiency of lipid extraction can vary depending on the tissue type and the specific lipid class of interest. While comprehensive data specifically comparing this compound recovery across different methods is limited, the general principles of total lipid recovery can provide valuable guidance.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound Analysis |
| Folch | Liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solvent system to create a monophasic solution that solubilizes lipids from the tissue homogenate. A subsequent wash with a salt solution separates the lipids into the chloroform layer. | Considered a "gold standard" for exhaustive lipid extraction.[1] High recovery of a broad range of lipids.[2] Well-established and widely referenced. | Requires large volumes of chlorinated solvent.[3] Can be time-consuming due to multiple steps.[1] Chloroform is a health and safety concern. | Highly suitable due to its high efficiency in total lipid recovery, which is expected to translate to high recovery of this compound. Recommended for studies requiring the most accurate quantification. |
| Bligh and Dyer | A modification of the Folch method that uses a smaller ratio of chloroform:methanol (1:2, v/v) and incorporates the water from the tissue sample into the single-phase extraction.[4] | Faster than the Folch method due to reduced solvent volumes and fewer steps.[3] Requires less solvent.[3] | May result in lower lipid recovery, particularly in tissues with high lipid content (>2%).[3] The accuracy of the method depends on the water content of the sample.[3] | Suitable for many applications, especially for tissues with low to moderate lipid content. Caution is advised for high-fat tissues like adipose tissue, where this compound recovery might be underestimated compared to the Folch method. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., silica, C18) in a cartridge to selectively adsorb lipids from the sample matrix. Interfering substances are washed away, and the lipids of interest are then eluted with a specific solvent.[5] | High selectivity for specific lipid classes.[5] Can reduce matrix effects in subsequent analyses. Amenable to automation for high-throughput applications. Requires smaller solvent volumes compared to liquid-liquid extraction.[6] | Method development and optimization are required for each tissue type and lipid of interest.[5] Recovery can be variable depending on the sorbent and elution solvents used. | Excellent for sample cleanup and fractionation.[7] Can be optimized to specifically isolate the neutral lipid fraction containing triacylglycerols where this compound is predominantly found. It is a valuable technique for reducing sample complexity before GC analysis. |
Experimental Protocols
Protocol 1: Folch Method for Lipid Extraction from Tissues[8][9][10]
This protocol is suitable for a wide range of tissues, including adipose, liver, and muscle.
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer (e.g., Dounce, Polytron)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Separatory funnel (for larger volumes) or glass centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Glass vials for final lipid storage
Procedure:
-
Homogenization:
-
Weigh approximately 1 g of tissue and place it in a glass homogenizer.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize thoroughly for 2-5 minutes on ice.
-
-
Filtration (Optional, for fibrous tissues):
-
Filter the homogenate through a fat-free filter paper to remove connective tissue.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube or a separatory funnel.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous methanol layer, a lower chloroform layer containing the lipids, and a protein interface.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a clean Pasteur pipette, transfer the lower chloroform layer to a clean, pre-weighed round-bottom flask or glass tube, being careful to avoid the protein interface.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Lipid Quantification and Storage:
-
Once the solvent is completely evaporated, weigh the tube to determine the total lipid yield.
-
Redissolve the lipid extract in a small, known volume of chloroform or hexane.
-
Transfer the lipid solution to a glass vial, flush with nitrogen, seal tightly, and store at -20°C or -80°C until further analysis.
-
Protocol 2: Bligh and Dyer Method for Lipid Extraction from Tissues[4][11][12][13]
This protocol is a more rapid alternative to the Folch method, particularly suitable for tissues with lower lipid content.
Materials:
-
Tissue sample (fresh or frozen, assuming ~80% water content)
-
Chloroform
-
Methanol
-
Distilled water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Glass vials for final lipid storage
Procedure:
-
Homogenization:
-
Weigh approximately 1 g of tissue and place it in a homogenizer.
-
Add 1 mL of distilled water, 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenize for 2 minutes.
-
-
Phase Separation:
-
Add an additional 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of distilled water and vortex for another 30 seconds.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
-
Lipid Quantification and Storage:
-
Determine the lipid weight and redissolve the extract in a suitable solvent for storage at -20°C or -80°C under nitrogen.
-
Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Purification from a Lipid Extract[5][14]
This protocol describes a general procedure for isolating fatty acids from a total lipid extract obtained from methods like Folch or Bligh and Dyer.
Materials:
-
Total lipid extract
-
SPE cartridge (e.g., aminopropyl-bonded silica)
-
SPE manifold
-
Hexane
-
Chloroform
-
Diethyl ether
-
Acetic acid
-
Methanol
-
Nitrogen evaporator
-
Glass vials
Procedure:
-
Cartridge Conditioning:
-
Condition an aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dissolve the dried lipid extract in a small volume of hexane:chloroform (98:2, v/v).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids and Free Fatty Acids:
-
Elute the neutral lipids (including triacylglycerols containing this compound) with 5 mL of chloroform:2-propanol (2:1, v/v).
-
Wash the cartridge with 5 mL of hexane.
-
Elute the free fatty acids with 5 mL of diethyl ether containing 2% acetic acid.
-
-
Elution of Phospholipids (Optional):
-
Elute the phospholipids with 5 mL of methanol.
-
-
Solvent Evaporation and Storage:
-
Collect the desired fraction(s) and evaporate the solvent under a stream of nitrogen.
-
Store the purified lipid fraction at -20°C or -80°C until derivatization.
-
Protocol 4: Preparation of Fatty Acid Methyl Esters (FAMEs)[1][3][8]
This protocol is for the derivatization of the extracted lipids to volatile FAMEs for GC analysis.
Materials:
-
Lipid extract
-
Toluene
-
Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
-
GC vials with inserts
Procedure:
-
Reaction Setup:
-
To the dried lipid extract in a glass tube, add 1 mL of toluene and 2 mL of methanolic HCl (or 14% BF3-methanol).
-
-
Methylation:
-
Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge briefly to separate the phases.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Preparation for GC:
-
Transfer the dried hexane solution to a GC vial with an insert for analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Elaidic Acid Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving elaidate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of elaidic acid in aqueous solutions?
A1: Elaidic acid is a trans-unsaturated fatty acid and is practically insoluble in water.[1][2][3] Its solubility in aqueous buffers is highly dependent on the pH. For instance, in a 0.15 M Tris-HCl buffer at pH 8.5, the solubility of elaidic acid is approximately 1 mg/mL.[4] It is readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at concentrations of about 100 mg/mL.[4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The primary methods for enhancing this compound solubility in aqueous solutions include:
-
pH Adjustment: Increasing the pH of the solution above the pKa of elaidic acid (approximately 4.78) will deprotonate the carboxylic acid group, forming the more soluble this compound salt.[2][5]
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as ethanol or DMSO, can significantly increase the solubility of elaidic acid.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like elaidic acid, forming water-soluble inclusion complexes.[6][7]
-
Use of Surfactants: Surfactants form micelles that can incorporate elaidic acid, thereby increasing its apparent solubility in aqueous solutions.[8][9]
-
Formation of Salts: Preparing a salt of elaidic acid, for instance, by reacting it with a base like sodium hydroxide, can improve its water solubility.[10]
Q3: How do cyclodextrins increase the solubility of elaidic acid?
A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar hydrocarbon tail of the elaidic acid molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[7][11] This formation of an inclusion complex effectively shields the hydrophobic fatty acid from the aqueous environment.[6]
Troubleshooting Guides
Issue: Precipitation of Elaidic Acid Upon Addition to Aqueous Buffer
Possible Cause 1: Low pH of the Buffer
-
Explanation: If the pH of the aqueous buffer is near or below the pKa of elaidic acid (~4.78), the carboxylic acid will be in its protonated, less soluble form, leading to precipitation.[5]
-
Solution:
-
Ensure the pH of your buffer is well above the pKa of elaidic acid. A pH of 8.5 has been shown to be effective.[4]
-
Prepare a stock solution of elaidic acid in an organic solvent (e.g., ethanol or DMSO) and add it to the aqueous buffer in a dropwise manner while vortexing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
-
Possible Cause 2: Insufficient Amount of Solubilizing Agent
-
Explanation: If using cyclodextrins or surfactants, the concentration may be too low to effectively solubilize the desired concentration of elaidic acid.
-
Solution:
-
Increase the concentration of the cyclodextrin or surfactant.
-
Refer to the quantitative data tables below to determine an appropriate starting concentration of the solubilizing agent for your target elaidic acid concentration.
-
Possible Cause 3: Low Temperature
-
Explanation: The solubility of fatty acids can decrease at lower temperatures, leading to precipitation, especially for concentrated stock solutions.
-
Solution:
-
Gently warm the solution to room temperature or 37°C to see if the precipitate redissolves.
-
Store stock solutions at room temperature or as recommended, and avoid storing concentrated aqueous solutions of this compound at 4°C unless validated for stability.
-
Issue: Cloudiness or Micelle Formation in Cell Culture Media
Possible Cause: Interaction with Media Components
-
Explanation: When an organic stock solution of elaidic acid is diluted into complex media, it can lead to the formation of micelles or precipitates due to interactions with salts and other components.
-
Solution:
-
Complex with Bovine Serum Albumin (BSA): A common and effective method is to pre-complex the elaidic acid with fatty acid-free BSA. The BSA will bind to the elaidic acid and act as a carrier, keeping it soluble in the cell culture medium.
-
Use a lower concentration of elaidic acid: If possible, reduce the final concentration of elaidic acid in your experiment.
-
Data Presentation: Quantitative Solubility Enhancement of Fatty Acids
The following tables summarize quantitative data for various methods used to enhance the solubility of fatty acids. While data for elaidic acid is limited, information on structurally similar fatty acids provides a valuable reference.
Table 1: Solubility of Elaidic Acid in Different Solvents
| Solvent System | Concentration of Elaidic Acid | Reference |
| Ethanol, DMSO, Dimethylformamide | ~ 100 mg/mL | [4] |
| 0.15 M Tris-HCl buffer (pH 8.5) | ~ 1 mg/mL | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 1.35 mg/mL | [3] |
Table 2: Enhanced Solubility of Long-Chain Fatty Acids Using Cyclodextrins
| Fatty Acid | Cyclodextrin Type | Cyclodextrin Concentration | Resulting Fatty Acid Solubility | Reference |
| Lignoceric, Stearic, Palmitic | α-Cyclodextrin | 1-8 mM | Soluble | [6] |
| C12-C18 Fatty Acids | Randomly Methylated α-CD | Not specified | 250-1660x increase | [12] |
| C12-C18 Fatty Acids | Randomly Methylated β-CD | Not specified | 240-910x increase | [12] |
Table 3: Enhanced Solubility of Fatty Acids Using Surfactants
| Fatty Acid | Surfactant Type | Surfactant Concentration | Resulting Fatty Acid Solubility | Reference |
| Palmitic Acid | Polysorbate 20 | Not specified | 3-130 µg/mL (12-460 µM) | [8] |
| Oleic Acid | Polysorbate 20 | Not specified | 3-130 µg/mL (12-460 µM) | [8] |
Experimental Protocols
Protocol 1: Solubilization of Elaidic Acid using pH Adjustment
-
Preparation of Alkaline Buffer: Prepare a buffer solution with a pH significantly above the pKa of elaidic acid (e.g., 0.15 M Tris-HCl, pH 8.5).
-
Dissolution: Directly dissolve the crystalline elaidic acid in the prepared buffer with gentle stirring.
-
Warming (Optional): If dissolution is slow, gently warm the solution to 37°C.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Storage: Store the aqueous solution on ice and use within 12 hours for optimal stability.[4]
Protocol 2: Solubilization of Elaidic Acid using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., α-cyclodextrin or a methylated derivative) in the aqueous buffer. Moderate heating may be required to fully dissolve the cyclodextrin.
-
Prepare Elaidic Acid Stock: Prepare a concentrated stock solution of elaidic acid in a suitable organic solvent (e.g., ethanol).
-
Complexation: While vigorously stirring the cyclodextrin solution, add the elaidic acid stock solution dropwise.
-
Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to ensure complete complex formation.
-
Filtration: Filter the solution to remove any non-encapsulated elaidic acid that may have precipitated.
Visualizations
Caption: Experimental workflow for improving elaidic acid solubility.
Caption: Influence of elaidic acid on the arachidonic acid signaling pathway.
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaidic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Omega-3 PUFAs Lower the Propensity for Arachidonic Acid Cascade Overreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Appendix D: Solubility Flow Chart – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Elaidate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of elaidate in cell culture media. Find answers to frequently asked questions and follow our detailed troubleshooting guide to ensure the successful delivery of this compound to your cells for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture medium?
A1: Elaidic acid, a trans fatty acid, has very low solubility in aqueous solutions like cell culture media.[1] Precipitation can be caused by several factors:
-
Concentration: Exceeding the solubility limit of this compound in the medium will cause it to fall out of solution.
-
Temperature: Shifts in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of this compound and other media components, leading to precipitation.[2]
-
Media Composition: Components in the media, such as calcium salts, can react with fatty acids and form insoluble complexes.[3]
-
Solvent Shock: When a concentrated stock of this compound (dissolved in an organic solvent like ethanol or DMSO) is added too quickly to the aqueous media, the rapid change in solvent polarity can cause the this compound to precipitate before it can be properly dispersed. This is sometimes referred to as the 'Uso effect'.[1]
Q2: What is the most effective way to prevent this compound precipitation?
A2: The most common and effective method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[4][5] BSA binds to the fatty acid molecules, creating a stable complex that is soluble in cell culture media. This mimics the physiological transport of fatty acids in the bloodstream.[4]
Q3: Can I dissolve this compound directly in the cell culture medium?
A3: Directly dissolving crystalline elaidic acid in cell culture media is generally not recommended due to its poor aqueous solubility.[1] While it is possible to dissolve it in some aqueous buffers at a low concentration (approximately 1 mg/ml in 0.15 M Tris-HCl, pH 8.5), this may not be suitable for all cell culture conditions and desired experimental concentrations.[6] Preparing a stock solution in an organic solvent and then complexing it with BSA before adding it to the medium is a more reliable method.[7][8]
Q4: What is the recommended molar ratio of this compound to BSA?
A4: The optimal molar ratio of fatty acid to BSA can vary depending on the specific fatty acid and the experimental design. However, a commonly used starting point is a molar ratio of 5:1 or 6:1 (this compound:BSA).[8][9][10] It is crucial to use fatty acid-free BSA to ensure sufficient binding capacity for the this compound.
Q5: My this compound-BSA complex still appears cloudy. What should I do?
A5: Cloudiness or precipitation after preparing the this compound-BSA complex can indicate a few issues:
-
Incomplete Complexation: Ensure that the incubation time and temperature for complexation are adequate. A common protocol involves incubating the mixture at 37°C for at least one hour.[8][10]
-
Incorrect Reagent Order: The order of adding reagents is critical. Typically, the fatty acid stock solution is added to the BSA solution, not the other way around.[8]
-
High Concentration: The final concentration of the this compound-BSA complex might be too high for the medium to support. Consider preparing a more dilute working solution.
-
Temperature Shock: Avoid rapid temperature changes. Pre-warm both the BSA solution and the cell culture medium to 37°C before mixing.[8][10]
-
Precipitation of Media Components: Other components in your media could be precipitating.[2] Refer to the troubleshooting guide for further steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound in cell culture.
Problem 1: My this compound stock solution is not dissolving properly.
-
Cause: The solvent may not be appropriate, or the concentration is too high.
-
Solution:
-
Elaidic acid is soluble in organic solvents like ethanol and DMSO at approximately 100 mg/mL.[6] Ensure you are using a suitable solvent.
-
Gentle warming (e.g., to 65-70°C) and vortexing can aid dissolution in ethanol.[8][11] Be cautious when heating volatile organic solvents.
-
For aqueous stock solutions in buffer, ensure the pH is appropriate (e.g., pH 8.5 for Tris-HCl) and do not exceed the solubility limit of approximately 1 mg/mL.[6]
-
Problem 2: The media becomes cloudy immediately after adding the this compound stock solution.
-
Cause: This is likely due to "solvent shock," where the this compound precipitates upon rapid dilution into the aqueous medium.[1]
-
Solution:
-
Use a BSA Complexation Step: Do not add the this compound stock solution directly to the full volume of cell culture media. Instead, follow the detailed protocol below to complex the this compound with fatty acid-free BSA first.
-
Slow Addition: When adding the this compound stock to the BSA solution, do so slowly and with gentle mixing to allow for gradual dispersion and binding.[10]
-
Problem 3: My cells are showing signs of toxicity or death after treatment with this compound.
-
Cause:
-
Lipotoxicity: High concentrations of certain fatty acids, including this compound, can be toxic to cells, inducing stress and apoptosis.[12][13]
-
Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol or DMSO) used to prepare the stock solution may be too high in the final culture medium.[1][4]
-
Impurities: The elaidic acid or BSA may contain impurities.
-
-
Solution:
-
Titrate the this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Recommended starting concentrations often range from 0.125 mM to 0.5 mM.[7][8]
-
Minimize Final Solvent Concentration: Calculate the final concentration of your organic solvent in the cell culture medium and ensure it is below the toxic threshold for your cells (typically <0.1% for many cell lines). Prepare a more concentrated stock solution if necessary to reduce the volume added to the media.
-
Use High-Purity Reagents: Use high-purity elaidic acid (≥98%) and fatty acid-free BSA.[6]
-
Include a Vehicle Control: Always include a control group of cells treated with the BSA-solvent mixture without the this compound to account for any effects of the vehicle itself.[8]
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference(s) |
| Solubility of Elaidic Acid | Ethanol, DMSO, Dimethylformamide | ~100 mg/mL | [6] |
| 0.15 M Tris-HCl buffer (pH 8.5) | ~1 mg/mL | [6] | |
| Recommended Final Concentration in Cell Culture | Cell Culture Medium (with BSA) | 0.125 mM - 0.5 mM | [7][8] |
| Common Molar Ratio for Complexation | Elaidic Acid : Fatty Acid-Free BSA | 5:1 to 6:1 | [8][9][10] |
Detailed Experimental Protocol: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio, which can then be diluted to the desired final concentration in your cell culture medium.
Materials:
-
Elaidic acid (crystalline solid, ≥98% purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100% or 50% v/v)
-
Sterile Milli-Q water or PBS
-
Sterile cell culture medium (e.g., DMEM/F-12)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heating block
-
Sterile filter (0.22 µm)
Procedure:
Part 1: Preparation of 150 mM this compound Stock in Ethanol
-
Carefully weigh the required amount of elaidic acid to make a 150 mM stock solution. (Molecular Weight of Elaidic Acid: 282.47 g/mol ). For 1 mL of stock, you will need 42.4 mg.
-
In a sterile 1.5 mL tube, add the weighed elaidic acid.
-
Add 1 mL of 50% (v/v) ethanol.
-
Vortex and heat at 65°C until the elaidic acid is completely dissolved. Vortex periodically.[8] This is your 150 mM this compound Stock .
Part 2: Preparation of 10% (w/v) Fatty Acid-Free BSA Solution
-
Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of sterile Milli-Q water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the 10% BSA Solution at 4°C.
Part 3: Complexation of this compound with BSA (to make a 5 mM working stock)
-
Under a laminar flow hood, pre-warm the 10% BSA solution and your cell culture medium to 37°C.
-
In a sterile 15 mL conical tube, add 670 µL of the pre-warmed 10% BSA solution.
-
Add 33 µL of the 150 mM this compound Stock to the BSA solution. It is critical to add the this compound to the BSA.
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation. Gently mix occasionally.[8][10]
-
After incubation, add 297 µL of pre-warmed cell culture medium to bring the total volume to 1 mL. This is your 5 mM this compound-BSA Complex Stock . The solution should be clear. If it is cloudy, the complexation may have failed.
Part 4: Preparing the Final Working Solution
-
Dilute the 5 mM this compound-BSA Complex Stock into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 200 µM this compound solution, add 400 µL of the 5 mM stock to 9.6 mL of medium.
-
Vehicle Control: Prepare a control medium by adding the same volume of the ethanol/BSA mixture (without this compound) to your cell culture medium.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. caymanchem.com [caymanchem.com]
- 10. wklab.org [wklab.org]
- 11. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Metabolism and Toxicity of TRANS Fatty Acids, this compound and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor separation of elaidate and oleate in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatographic (GC) analysis of fatty acids, with a specific focus on the challenging separation of elaidate (trans-C18:1) and oleate (cis-C18:1).
Troubleshooting Guide: Poor Separation of this compound and Oleate
Poor resolution between this compound and oleate is a frequent challenge in GC analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My GC chromatogram shows poor separation or co-elution of this compound and oleate peaks. What are the potential causes and how can I fix it?
Answer:
Poor separation of these geometric isomers typically stems from suboptimal analytical conditions. The most common causes fall into three categories: improper sample preparation (derivatization), incorrect GC column selection, and non-optimized GC method parameters.
Step 1: Verify Sample Preparation (Derivatization to FAMEs)
For successful GC analysis, fatty acids must be converted to their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2][3] Incomplete or improper derivatization can lead to poor peak shape and co-elution.
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Action: Review your derivatization protocol. Ensure the reaction has gone to completion.
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Recommendation: Use a well-established esterification method. Boron trifluoride in methanol (BF3-Methanol) is a common and effective reagent.[4][5]
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Why is derivatization necessary for analyzing this compound and oleate by GC? A1: Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape in GC.[2] Derivatizing them to FAMEs increases their volatility and reduces their polarity, allowing for better separation based on subtle differences in their structure, such as the cis/trans configuration of this compound and oleate.[2][3]
Q2: What are the most common derivatization methods for this analysis? A2: The most common methods are acid-catalyzed and base-catalyzed esterification.[4]
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Acid-catalyzed esterification: Often employs reagents like 14% boron trifluoride in methanol (BF3-Methanol) or methanolic HCl.[2][4]
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Base-catalyzed transesterification: Uses reagents like methanolic potassium hydroxide (KOH) and is typically faster.[1][6]
GC Column Selection
Q3: What is the most critical factor for selecting a GC column to separate this compound and oleate? A3: The stationary phase polarity is the most critical factor.[7] To separate geometric isomers like this compound (trans) and oleate (cis), a highly polar stationary phase is required. Non-polar columns, which separate primarily by boiling point, are generally not suitable and will likely result in co-elution.
Q4: Which specific GC columns are recommended for separating C18:1 isomers? A4: Highly polar cyanopropylsiloxane columns are considered the gold standard for separating cis and trans fatty acid isomers.[7][8][9]
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Recommended Phases: Biscyanopropyl Polysiloxane or cyanopropylsiloxane phases.
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Commercial Examples: SP-2560, Rt-2560, HP-88, and CP-Sil 88.[7][10]
Q5: How do column dimensions affect the separation? A5: Longer columns with a smaller internal diameter and thinner film thickness will generally provide higher resolution. For complex mixtures of fatty acids, a longer column is often necessary to achieve baseline separation of all components.[7][10]
| Column Parameter | Recommendation for this compound/Oleate Separation | Rationale |
| Length | 60 m - 100 m or longer | Increases efficiency and resolution for closely eluting peaks.[7][10] |
| Internal Diameter (ID) | 0.25 mm | Offers a good balance of high resolution and sample capacity.[7][11] |
| Film Thickness | 0.20 - 0.25 µm | Thinner films are preferred for volatile compounds like FAMEs to ensure sharp peaks.[7] |
GC Method Optimization
Q6: My temperature program is isothermal. Is this optimal for separating this compound and oleate? A6: No, an isothermal program is often insufficient. A temperature-programmed method, where the oven temperature is gradually increased, generally provides better separation for cis/trans isomers of fatty acids.[8][9] A slow ramp rate through the elution range of the C18:1 isomers can significantly improve resolution.
Q7: What is a good starting point for a temperature program? A7: A good starting point is to have an initial hold, followed by a slow ramp through the expected elution temperature of the C18:1 isomers. For example, after an initial ramp to a higher temperature, a slower ramp rate (e.g., 1-4°C/min) can be applied. It has been noted that a lower operating temperature can improve the separation of C18:1 isomers.[9]
Q8: Does the choice of carrier gas matter? A8: Yes, the carrier gas and its flow rate can impact resolution. Hydrogen is often preferred over helium as it can provide faster analysis times without a significant loss in resolution. The flow rate should be optimized to ensure the best separation efficiency for your specific column and instrument.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
This protocol is adapted from established methods for preparing FAMEs for GC analysis.[2][4][5]
Materials:
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Lipid extract or oil sample
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Hexane
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14% Boron Trifluoride in Methanol (BF3-Methanol) reagent
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Saturated Sodium Chloride (NaCl) solution
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Anhydrous Sodium Sulfate (Na2SO4)
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Reaction vials with caps (e.g., 5-10 mL)
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Heating block or water bath
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Vortex mixer
Procedure:
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Weigh approximately 1-25 mg of the lipid sample into a reaction vial.[2]
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Add 1 mL of hexane to dissolve the sample.
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Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[4]
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Cap the vial tightly and vortex for 10 seconds.
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Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[4]
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Cool the vial to room temperature.
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Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[5]
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Add 1 mL of hexane, cap the vial, and vortex for 10 seconds.
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Allow the layers to separate. The upper hexane layer contains the FAMEs.
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Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
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The sample is now ready for GC analysis.
Protocol 2: Example GC Method for FAME Analysis
This is a starting point for a GC method. It should be optimized for your specific instrument and column. This example is based on typical conditions for separating a complex FAME mixture.[12]
| Parameter | Setting |
| Column | SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | ~1 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | 1. Hold at 100 °C for 4 min2. Ramp to 240 °C at 3 °C/min3. Hold at 240 °C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Visualization
The following diagram outlines the logical workflow for troubleshooting poor separation of this compound and oleate.
Caption: Troubleshooting workflow for poor GC separation of this compound and oleate.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Minimizing Elaidate Auto-oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of elaidate during experimental sample preparation.
Troubleshooting Guides
This section addresses specific issues that can arise during sample preparation, leading to the unwanted oxidation of this compound.
Issue 1: High Levels of this compound Oxidation Detected in a Freshly Processed Sample
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Oxygen | Work in an environment with minimal oxygen exposure. If possible, use a glove box with an inert atmosphere (e.g., nitrogen or argon). Purge all solvents with an inert gas before use. | Reduced formation of hydroperoxides and other oxidation products. |
| Elevated Temperature | Perform all sample preparation steps on ice or at 4°C. Use pre-chilled solvents and tubes. | Slower rate of oxidation reactions. |
| Exposure to Light | Use amber-colored glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during all steps. | Prevention of photo-oxidation, a major contributor to lipid degradation. |
| Presence of Metal Ions | Use metal-free containers and utensils. If metal is unavoidable, consider using chelating agents like EDTA in aqueous buffers. | Reduced catalytic activity of metal ions in promoting oxidation. |
| Inadequate Antioxidant Protection | Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to extraction solvents. A common starting concentration is 0.01% (w/v). | Scavenging of free radicals, thereby inhibiting the initiation and propagation of oxidation chain reactions. |
Issue 2: Inconsistent Results Between Replicate Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Exposure to Air | Standardize the duration and method of sample handling to ensure consistent exposure to air for all replicates. Cap tubes immediately after adding solvents. | More consistent levels of oxidation across all replicate samples. |
| Inconsistent Homogenization | Ensure that the tissue homogenization process is standardized in terms of time, speed, and equipment. Incomplete homogenization can lead to variable extraction efficiency and exposure to pro-oxidants. | Uniform extraction and reduced variability in results. |
| Non-homogenous Distribution of Antioxidants | Ensure thorough mixing of antioxidants in the solvents before use. Vortex solvents containing antioxidants immediately before dispensing. | Consistent antioxidant protection for all samples. |
| Cross-contamination | Use fresh pipette tips and disposable materials for each sample to avoid cross-contamination with oxidized lipids or pro-oxidants. | Elimination of external sources of variability. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its auto-oxidation a concern?
A1: Elaidic acid is a trans-monounsaturated fatty acid.[1] Its auto-oxidation is a concern because the formation of oxidation products can alter its biological activity and interfere with analytical measurements, leading to inaccurate experimental results.
Q2: Which is more susceptible to auto-oxidation, elaidic acid or its cis-isomer, oleic acid?
A2: Monounsaturated fatty acids like oleic acid are less susceptible to lipid peroxidation compared to polyunsaturated fatty acids.[2] Some studies suggest that oleic acid may be oxidized at a slightly faster rate than elaidic acid in certain biological systems, though both are relatively stable compared to polyunsaturated fatty acids.[3]
Q3: What are the primary factors that accelerate this compound auto-oxidation?
A3: The primary factors that accelerate the auto-oxidation of unsaturated fatty acids, including this compound, are exposure to oxygen, heat, light, and the presence of metal ions which can act as catalysts.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: For long-term stability, samples containing this compound should be stored at -80°C in an oxygen-free environment (e.g., under argon or nitrogen) and protected from light. For short-term storage, -20°C may be adequate if the samples are properly protected from oxygen and light. It is crucial to minimize freeze-thaw cycles, as they can increase the levels of free fatty acids and potentially accelerate oxidation.[4][5]
Q5: What antioxidants can be used to protect this compound during sample preparation, and at what concentration?
A5: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent lipid oxidation.[6] A typical starting concentration for BHT in extraction solvents is 0.01% (w/v). The optimal concentration may need to be determined empirically for your specific application. Studies have shown that BHT can effectively protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature when stored in sealed containers.[7][8]
Q6: How can I remove oxygen from my solvents and samples?
A6: To remove dissolved oxygen from solvents, you can bubble an inert gas such as nitrogen or argon through the solvent for 15-30 minutes. For samples, you can overlay the sample with an inert gas before capping the vial. This process is often referred to as "sparging" or "purging."
Q7: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?
A7: It is best to minimize freeze-thaw cycles as much as possible. Studies on plasma samples have shown that even a few freeze-thaw cycles can lead to an increase in free fatty acids, which can be more susceptible to oxidation.[4] For sensitive lipid analyses, it is recommended to aliquot samples into single-use tubes to avoid repeated freezing and thawing of the bulk sample.
Experimental Protocols
Protocol 1: Extraction of this compound from Adipose Tissue with Minimized Oxidation
This protocol is based on the Folch method, with modifications to minimize oxidation.
Materials:
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Adipose tissue sample
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Chloroform (purged with nitrogen)
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Methanol (purged with nitrogen)
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0.9% NaCl solution (purged with nitrogen)
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Butylated Hydroxytoluene (BHT)
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Glass homogenizer
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Centrifuge tubes (glass, with PTFE-lined caps)
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Nitrogen gas source
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Ice bath
Procedure:
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Prepare a stock solution of 0.5% (w/v) BHT in methanol.
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Prepare the extraction solvent: chloroform:methanol (2:1, v/v). Add the BHT stock solution to the methanol before mixing with chloroform to achieve a final BHT concentration of 0.01% in the methanol portion.
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Weigh the frozen adipose tissue sample (typically 100-200 mg) in a pre-chilled glass homogenizer on ice.
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Add 20 volumes of the pre-chilled extraction solvent (e.g., 2 mL for 100 mg of tissue).
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Homogenize the tissue on ice until a uniform consistency is achieved.
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Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
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Add 0.2 volumes of the pre-chilled 0.9% NaCl solution to the homogenate.
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Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.
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Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
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Transfer the lipid extract to a clean glass vial.
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Overlay the extract with nitrogen gas before capping tightly.
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Store the extract at -80°C until analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Hydroperoxides
This protocol outlines a general approach for the analysis of fatty acid hydroperoxides. Specific instrument parameters will need to be optimized for your system.
Materials:
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Lipid extract containing this compound
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Sodium borohydride
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Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
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Hexane (GC grade)
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GC-MS system with a suitable capillary column (e.g., a polar-deactivated phase column)
Procedure:
-
Reduction of Hydroperoxides:
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To the dried lipid extract, add a freshly prepared solution of sodium borohydride in ethanol to reduce the hydroperoxides to their corresponding hydroxides.
-
Allow the reaction to proceed for 30 minutes at room temperature.
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Stop the reaction by adding a few drops of acetic acid.
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Extract the hydroxy fatty acids with hexane.
-
-
Derivatization:
-
Evaporate the hexane under a stream of nitrogen.
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Add the TMS derivatizing agent and heat at 60°C for 30 minutes to form the TMS ethers of the hydroxy fatty acids.
-
-
GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS.
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Use a temperature program that allows for the separation of the different fatty acid methyl esters.
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The mass spectrometer can be operated in scan mode to identify the characteristic fragmentation patterns of the TMS-derivatized hydroxy-elaidate.
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For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.
-
Visualizations
References
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review [e-acnm.org]
- 3. Oxidation of oleic and elaidic acids in rat and human heart homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Elaidate Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving elaidate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: Elaidic acid, a major trans fatty acid, primarily induces cytotoxicity through the induction of oxidative stress and endoplasmic reticulum (ER) stress.[1][2][3] This leads to the accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[1][2][3]
Q2: Which signaling pathways are activated during this compound-induced cytotoxicity?
A2: A key signaling pathway activated is the ER stress/unfolded protein response (UPR) pathway. Specifically, elaidic acid treatment upregulates the expression of GRP78, ATF4, and CHOP, which are markers of ER stress and can lead to apoptosis.[1][2]
Q3: What is a typical concentration range for this compound in in vitro studies to observe biological effects without immediate, overwhelming cytotoxicity?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of exposure. Based on published studies, a range of 10 µM to 200 µM is often used to investigate the metabolic and signaling effects of this compound.[3][4] Higher concentrations, such as 400-800 µM, have been shown to induce significant apoptosis in cell lines like SH-SY5Y.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How can I prepare this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[5] This stock solution is then further diluted in cell culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[6] It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: Some cell lines are inherently more sensitive to fatty acid-induced stress. | Perform a thorough literature search for your specific cell line and its response to fatty acids. Consider using a more resistant cell line for initial experiments if possible. |
| Incorrect this compound concentration: Errors in calculation or dilution of the stock solution. | Double-check all calculations for the preparation of the this compound stock and working solutions. Prepare fresh dilutions for each experiment. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO).[5] Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Contamination: Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to toxic compounds. | Regularly test your cell cultures for mycoplasma contamination. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound solution: Precipitation of this compound out of the solution upon dilution in aqueous media. | Prepare the this compound-BSA complex fresh for each experiment. Visually inspect the media for any precipitates before adding it to the cells. Sonication of the this compound into the culture medium can be a temporary solution, but the compound may not stay dissolved for long.[7] |
| Cell culture variability: Differences in cell passage number, confluency, or overall health can alter the cellular response. | Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure they are in the same growth phase at the time of treatment. |
| Inconsistent incubation times: Variations in the duration of this compound exposure. | Use a precise timer and adhere strictly to the planned incubation periods for all experimental replicates and repeats. |
Issue 3: Difficulty dissolving this compound in culture medium.
| Possible Cause | Troubleshooting Step | | Poor solubility of fatty acids in aqueous solutions. | Prepare a complex of this compound with fatty acid-free BSA.[6] This mimics the physiological transport of fatty acids in the blood and improves their solubility in culture medium. | | Precipitation upon addition to cold medium. | Gently warm the culture medium to 37°C before adding the this compound-BSA complex. |
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in SH-SY5Y Cells
| This compound Concentration (µM) | Observed Effect | Reference |
| 10 - 200 | Upregulation of ATF4 protein expression. | [2] |
| 20, 50, 100 | Increased cell apoptosis. | [3] |
| 400, 800 | Significant upregulation of GRP78 protein expression and increased apoptosis. | [2] |
This table summarizes data from a study on the SH-SY5Y neuroblastoma cell line and should be used as a guideline. Optimal concentrations will vary between cell types.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Fatty acid-free Bovine Serum Albumin (BSA)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Preparation of this compound-BSA Complex: Prepare a stock solution of this compound complexed with BSA. The molar ratio of this compound to BSA is typically between 3:1 and 6:1.
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Cell Treatment: Prepare serial dilutions of the this compound-BSA complex in the complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA and the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The trans fatty acid this compound affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Elaidate-Induced Endoplasmic Reticulum Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying endoplasmic reticulum (ER) stress induced by elaidate, a major trans fatty acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Issue 1: Inconsistent or Weak Signal in Western Blot for ER Stress Markers
-
Question: I am not getting a clear or consistent signal for GRP78, ATF4, or CHOP in my Western blots after treating SH-SY5Y cells with this compound. What could be the issue?
-
Answer: Several factors could contribute to weak or inconsistent Western blot signals for ER stress markers. Here is a systematic troubleshooting approach:
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Optimize this compound Concentration and Incubation Time: this compound's effect on ER stress markers is dose- and time-dependent. Based on studies in SH-SY5Y cells, significant upregulation of GRP78 is observed at concentrations of 400 µM and 800 µM after 24 hours.[1] ATF4 expression is upregulated at concentrations from 20 µM to 400 µM.[1] Ensure your experimental conditions fall within a responsive range.
-
Verify Protein Loading: Always use a reliable loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Check Antibody Performance:
-
Ensure your primary antibodies for GRP78, ATF4, and CHOP are validated for Western blotting and are used at the recommended dilution.
-
Use a positive control, such as cells treated with a known ER stress inducer like tunicamycin or thapsigargin, to confirm antibody functionality.
-
-
Improve Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. RIPA buffer is a common choice.
-
Optimize Transfer Conditions: Ensure efficient protein transfer from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S before blocking.
Experimental Workflow for Troubleshooting Western Blots
A stepwise workflow for troubleshooting Western blot experiments. -
Issue 2: High Variability in Cell Viability (MTT) Assays
-
Question: My MTT assay results show high variability between replicates when treating cells with this compound. What are the potential causes?
-
Answer: High variability in MTT assays with fatty acid treatments can be due to several factors:
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This compound Solubility and Delivery: Elaidic acid is a fatty acid and has low solubility in aqueous media. It is typically complexed with bovine serum albumin (BSA) for delivery to cells. Inconsistent complex formation can lead to variable effective concentrations. Ensure a consistent and well-validated protocol for preparing the this compound-BSA complex.
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Cell Seeding Density: Uneven cell seeding can lead to significant variability. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before treatment.
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MTT Incubation Time: The optimal MTT incubation time can vary between cell types. A 4-hour incubation is a common starting point.[1]
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Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure complete solubilization by gentle mixing and allowing sufficient time after adding the solubilizing agent (e.g., DMSO).
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Interference from this compound: At high concentrations, fatty acids might interfere with the MTT assay. It is advisable to run a control with this compound in cell-free media to check for any direct reduction of MTT.
-
Issue 3: Difficulty in Detecting Apoptosis by Flow Cytometry
-
Question: I am having trouble detecting a clear apoptotic population using Annexin V/PI staining in this compound-treated cells. What should I consider?
-
Answer: Detecting apoptosis with Annexin V/PI staining requires careful optimization:
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Appropriate Time Points: Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) may occur at a specific time window. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis.
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Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle cell detachment method and handle cells carefully throughout the staining procedure.
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Compensation Settings: Proper compensation is crucial to correct for spectral overlap between the fluorochromes (e.g., FITC and PI). Use single-stained controls to set up the compensation correctly.
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Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine or etoposide) to ensure that the staining protocol and flow cytometer are working correctly.
Logical Flow for Apoptosis Detection Issues
A decision tree for troubleshooting apoptosis detection by flow cytometry. -
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced ER stress?
This compound-induced ER stress in neuronal cells, such as SH-SY5Y, is primarily mediated through the activation of the GRP78/ATF4/CHOP signaling pathway.[1][2] This involves the upregulation of the ER chaperone GRP78 and the subsequent increase in the expression of the transcription factors ATF4 and CHOP.[1][2] The IRE1α pathway does not appear to be significantly activated by this compound in this cell line.[1]
Signaling Pathway of this compound-Induced ER Stress
2. What is the role of reactive oxygen species (ROS) in this compound-induced ER stress?
This compound treatment has been shown to increase the production of reactive oxygen species (ROS).[1][2] This increase in oxidative stress is a key upstream event that contributes to the induction of ER stress and subsequent apoptosis.[1]
3. Why do I observe a decrease in CHOP and ATF4 expression at very high concentrations of this compound?
In SH-SY5Y cells, the expression of ATF4 and CHOP is upregulated by this compound in a dose-dependent manner up to a certain concentration, after which their expression may decrease.[1][2] This phenomenon could be attributed to overwhelming cellular damage and cytotoxicity at very high concentrations of this compound, leading to a shutdown of transcriptional and translational machinery.[1]
4. Can I study this compound-induced ER stress in other cell types?
While the detailed mechanism has been elucidated in SH-SY5Y neuroblastoma cells, this compound and other trans fatty acids are known to induce ER stress in various cell types, including hepatocytes, adipocytes, and macrophages. The specific signaling pathways and the cellular responses may vary depending on the cell type. It is recommended to perform preliminary experiments to characterize the ER stress response in your specific cell model.
5. How should I prepare elaidic acid for cell culture experiments?
Elaidic acid should be dissolved in an appropriate solvent, such as ethanol or DMSO, to create a stock solution. For cell treatment, the stock solution should be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium. This facilitates the delivery of the fatty acid to the cells in a non-toxic manner. A typical final concentration of BSA in the culture medium is 1%.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the effects of this compound on SH-SY5Y cells after 24 hours of treatment.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 10 | ~100% |
| 20 | ~100% |
| 50 | ~90% |
| 100 | ~85% |
| 200 | ~80% |
| 400 | ~75% |
| 800 | ~70% |
| Data are approximate values based on graphical representation in Yin et al., 2017.[1] |
Table 2: Relative Protein Expression of ER Stress Markers
| This compound Concentration (µM) | GRP78 | ATF4 | CHOP |
| 10 | - | - | - |
| 20 | - | ↑ | ↑ |
| 50 | - | ↑↑ | ↑↑ |
| 100 | - | ↑↑↑ | ↑↑↑ |
| 200 | - | ↑↑ | ↑↑ |
| 400 | ↑ | ↑ | ↑ |
| 800 | ↑↑ | ↓ | ↓ |
-
No significant change; ↑, ↑↑, ↑↑↑ Increase; ↓ Decrease. Data are qualitative interpretations from Western blot images in Yin et al., 2017.[1]
Detailed Experimental Protocols
Protocol 1: Western Blotting for ER Stress Markers
-
Cell Lysis:
-
Wash this compound-treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Detection of Reactive Oxygen Species (ROS) by Flow Cytometry
-
Cell Preparation:
-
Harvest this compound-treated and control cells.
-
Wash cells once with PBS.
-
-
Staining:
-
Resuspend cells in PBS containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity in the FITC channel (excitation: 488 nm, emission: ~525 nm).
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Preparation:
-
Collect both adherent and floating cells from this compound-treated and control cultures.
-
Wash cells with ice-cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elaidate Detection in LC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) for elaidate detection in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal-to-noise for this compound in LC-MS analysis?
Poor signal-to-noise for this compound can stem from several factors throughout the analytical workflow. Key contributors include:
-
Low Ionization Efficiency: Elaidic acid, like other free fatty acids, has inherently poor ionization efficiency in common electrospray ionization (ESI) modes, especially in the negative ion mode which is often used for their detection.[1][2][3][4]
-
Matrix Effects: Co-eluting substances from complex biological matrices (e.g., plasma, tissue extracts) can suppress the ionization of this compound, leading to a reduced signal.[5][6] Phospholipids are a major source of matrix effects in plasma and serum samples.
-
Co-elution with Isomers: Elaidic acid is the trans isomer of oleic acid. Inadequate chromatographic separation can lead to peak overlap, making accurate quantification and signal distinction difficult.
-
Sample Contamination: Contaminants from solvents, glassware, or sample collection procedures can introduce background noise, thereby decreasing the S/N ratio.[7]
-
Suboptimal MS Parameters: Incorrect settings for parameters such as spray voltage, gas flows, and temperatures in the ion source can significantly impact the signal intensity.[8][9][10][11][12]
Q2: How can I improve the ionization efficiency of this compound?
Improving ionization efficiency is a critical step for enhancing the signal. Here are some effective strategies:
-
Chemical Derivatization: This is a highly effective method to improve the ionization of fatty acids.[1][2][3][4][13] Derivatization of the carboxylic acid group can "reverse" the charge, allowing for detection in the positive ion mode, which often provides a significant boost in sensitivity.[1][3] Reagents like AMPP (N-(4-aminomethylphenyl)-pyridinium) and 2-picolylamine can lead to a substantial increase in signal intensity.[1][14]
-
Mobile Phase Optimization: The composition of the mobile phase plays a crucial role. The use of additives like ammonium formate or ammonium acetate can enhance the formation of adducts and improve ionization.[15][16] The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) and its gradient profile can also impact ionization efficiency.[16]
-
Ion Source Parameter Optimization: Fine-tuning the electrospray ionization (ESI) source parameters is essential. This includes optimizing the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature to achieve the best signal for this compound.[8][9][10][11][12]
Q3: What are the best practices for sample preparation to minimize matrix effects?
Effective sample preparation is key to reducing interferences from the sample matrix.[5][6] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): A common method for extracting lipids from biological fluids. A popular and effective LLE method is the Folch extraction, which uses a chloroform/methanol mixture.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte of interest while washing away interfering matrix components.[17]
-
Protein Precipitation: For samples with high protein content, such as plasma or serum, protein precipitation using organic solvents like acetonitrile or methanol is a necessary first step to remove the bulk of proteins.[18]
-
Phospholipid Depletion: Specific techniques like HybridSPE-Phospholipid can be employed to remove phospholipids, which are major contributors to matrix effects in plasma and serum samples.
Troubleshooting Guide
Problem 1: Low this compound signal intensity despite a clean baseline.
This issue often points to problems with the analyte itself or its ionization.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | 1. Consider derivatization: If not already in use, derivatizing this compound with a charge-reversal agent can dramatically increase signal intensity.[1][4] 2. Optimize mobile phase: Experiment with different additives (e.g., ammonium formate, ammonium acetate) and organic solvents to enhance ionization.[15][16] 3. Switch ionization mode: If using negative mode, try positive mode, especially after derivatization.[1][3] |
| Suboptimal MS Settings | 1. Tune the instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize source parameters: Systematically adjust spray voltage, gas flows, and temperatures to maximize the this compound signal.[8][9][11][12] |
| Sample Degradation | 1. Check sample storage: Ensure samples have been stored properly at low temperatures (-20°C or -80°C) to prevent degradation. 2. Prepare fresh standards: Prepare new this compound standards to rule out degradation of the stock solution. |
Problem 2: High background noise obscuring the this compound peak.
High background noise can be a significant challenge, often originating from contamination.
| Possible Cause | Troubleshooting Step |
| Solvent/Reagent Contamination | 1. Use high-purity solvents: Always use LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases: Contaminants can accumulate in mobile phase reservoirs over time. 3. Run solvent blanks: Inject pure solvent to check for contamination in the solvent itself. |
| System Contamination | 1. Clean the ion source: The ion source can accumulate contaminants over time. Follow the manufacturer's instructions for cleaning. 2. Flush the LC system: A thorough flush of the LC system, including the column, can help remove accumulated contaminants. |
| Carryover from Previous Injections | 1. Implement a robust wash method: Use a strong solvent in your autosampler wash routine to clean the injection needle and port between samples. 2. Inject blanks: Run blank injections after high-concentration samples to check for carryover. |
Problem 3: Inconsistent retention times for the this compound peak.
Shifting retention times can affect the accuracy and reproducibility of your results.
| Possible Cause | Troubleshooting Step |
| LC Column Issues | 1. Column equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 2. Column aging: Over time, column performance can degrade. Try a new column of the same type. |
| Mobile Phase Inconsistency | 1. Proper mixing: If using a binary or ternary solvent system, ensure the mobile phases are thoroughly mixed. 2. Degassing: In-line degassers can fail. Check that the mobile phases are properly degassed to prevent bubble formation. |
| Pump Performance | 1. Check for leaks: Inspect the LC system for any leaks that could affect flow rate and pressure. 2. Pump maintenance: Ensure the pump seals and check valves are in good condition. |
Quantitative Data on Signal-to-Noise Improvement
Chemical derivatization is a powerful technique to enhance the signal intensity of fatty acids in LC-MS. The following table summarizes the reported signal enhancement factors for various derivatization reagents.
| Derivatization Reagent | Analyte(s) | Fold Increase in Signal Intensity | Reference |
| 2-picolylamine (2-PA) | Fatty acids and other metabolites | 44 to 1500-fold | [1] |
| N-(4-aminomethylphenyl)-pyridinium (AMPP) | Eicosanoids | 10 to 20-fold | [1] |
| AMPP | Linoleic acid, arachidonic acid, and docosahexaenoic acid metabolites | 10 to 30-fold | [14] |
| Dns-PP/Dens-PP | Fatty acids | 50 to 1500-fold | [14] |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Fatty acids (C10 to C24) | ~2500-fold | [4][19] |
| Tris(hydroxymethyl)aminomethane (THAM) | Palmitic and oleic acid | ~200-fold | [14] |
Detailed Experimental Protocol: Derivatization of this compound for Enhanced LC-MS Detection
This protocol describes a general procedure for the derivatization of fatty acids, including this compound, using 2-picolylamine (2-PA) for improved detection in positive ion mode ESI-LC-MS.
Materials:
-
Elaidic acid standard
-
2-picolylamine (2-PA)
-
2-dimethylamino)pyridine (DMAP)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a deuterated fatty acid)
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of acetonitrile.
-
-
Derivatization Reaction:
-
To the reconstituted sample or a solution of elaidic acid standard, add a solution of 2-PA, DMAP, DPDS, and TPP in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis.
-
-
LC-MS Analysis:
-
LC Column: A C18 reversed-phase column is suitable for the separation of fatty acid derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation of the this compound derivative from other components.
-
Injection Volume: Typically 5-10 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For SIM, monitor the [M+H]+ ion of the this compound-2-PA derivative. For MRM, a specific precursor-product ion transition should be determined by infusing the derivatized standard.
-
Optimize MS parameters: Tune the spray voltage, gas flows, and temperatures for the specific instrument to maximize the signal of the derivatized this compound.
-
-
Visualizations
Caption: Experimental workflow for this compound detection in LC-MS.
Caption: Troubleshooting logic for poor S/N in this compound detection.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for isotopic interference in elaidate quantification
Welcome to the technical support center for the accurate quantification of elaidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to correcting for isotopic interference in this compound analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference occurs when the mass spectrometer detects ions of the same mass-to-charge ratio (m/z) that originate from different isotopes of the elements within the this compound molecule (C18H34O2) or from co-eluting interfering compounds. This can lead to an overestimation of the this compound signal and inaccurate quantification. The primary source of this interference is the natural abundance of stable isotopes, particularly Carbon-13 (¹³C).
Q2: How do naturally occurring isotopes affect my this compound measurement?
A2: Elaidic acid has the chemical formula C18H34O2. While the most common isotope of carbon is ¹²C, about 1.1% of carbon is the heavier isotope ¹³C.[1] This means that a small fraction of your this compound molecules will contain one or more ¹³C atoms, making them heavier. These molecules will appear in the mass spectrum at m/z values slightly higher than the main (monoisotopic) peak, creating what are known as M+1, M+2, etc., peaks. The M+1 peak is primarily due to the presence of one ¹³C atom in the molecule. If not corrected for, the signal from these naturally occurring heavier isotopes of this compound can be mistaken for or overlap with the signal of your target analyte, leading to inaccurate quantification.
Q3: What is a stable isotope-labeled internal standard and why is it important for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H or D) or Carbon-13 (¹³C). For example, Oleic Acid (d2) is a commonly used internal standard.[2] These SIL internal standards are chemically identical to the analyte and therefore behave similarly during sample preparation, chromatography, and ionization.[3] Because they have a different mass, they can be distinguished from the unlabeled this compound by the mass spectrometer. By adding a known amount of the SIL internal standard to your samples, you can correct for variations in sample handling and instrument response, which significantly improves the accuracy and precision of quantification.
Q4: What are the common analytical techniques used for this compound quantification where isotopic interference is a concern?
A4: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In GC-MS, elaidic acid is often derivatized to its fatty acid methyl ester (FAME), methyl this compound, to improve its volatility and chromatographic properties.[4] Both techniques are highly sensitive and selective but are susceptible to isotopic interference, which must be addressed for accurate results.
Troubleshooting Guides
Issue 1: My measured this compound concentration is higher than expected.
This could be due to uncorrected isotopic interference from the M+1 and M+2 peaks of this compound itself or from a co-eluting compound.
-
Troubleshooting Steps:
-
Verify Isotopic Correction: Ensure that your data processing software is correctly configured to perform natural abundance correction. This involves subtracting the contribution of the natural isotopes from the measured signal of the target ion.
-
Check for Co-eluting Interferences: Examine the chromatogram for any peaks that are not fully separated from the this compound peak. High-resolution mass spectrometry can help to distinguish between this compound and interfering compounds with very similar masses.
-
Optimize Chromatographic Separation: Adjust the GC or LC method (e.g., temperature gradient, flow rate, or column chemistry) to improve the separation of this compound from any interfering compounds. A longer GC column, for instance a 200m one, can be used to optimize the separation of fatty acid isomers.[5]
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL internal standard for this compound (e.g., ¹³C-labeled this compound) is the most effective way to correct for matrix effects and recovery issues that can lead to artificially high results.
-
Issue 2: My calibration curve for this compound is non-linear.
Non-linearity in the calibration curve can be caused by isotopic interference, especially at higher concentrations of the analyte where the contribution of the M+1 and M+2 peaks becomes more significant and can interfere with the signal of the internal standard.[6]
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Calculate the theoretical isotopic distribution of your this compound standard and your SIL internal standard to determine the extent of any spectral overlap.
-
Select an Appropriate Internal Standard: If significant overlap exists, consider using a SIL internal standard with a larger mass difference from the analyte to minimize interference.
-
Use a Non-linear Calibration Model: In cases where isotopic interference cannot be completely eliminated, a non-linear regression model may provide a more accurate fit for the calibration data.[6]
-
Dilute High-Concentration Samples: Diluting samples with high concentrations of this compound can reduce the magnitude of the isotopic interference and bring the response back into the linear range of the assay.
-
Quantitative Data Summary
The following table provides the natural isotopic abundances for the elements present in elaidic acid (C18H34O2). This data is essential for calculating the expected isotopic distribution and for performing accurate correction for isotopic interference.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 |
Data sourced from various publicly available databases on natural isotopic abundances.
Based on these abundances, the theoretical relative intensities of the M+1 and M+2 peaks for elaidic acid (C18H34O2) can be calculated as follows:
-
M+1 Peak Intensity ≈ (Number of C atoms × 1.1%) + (Number of H atoms × 0.015%) + (Number of O atoms × 0.038%)
-
M+1 ≈ (18 × 1.1%) + (34 × 0.015%) + (2 × 0.038%) ≈ 19.8% + 0.51% + 0.076% ≈ 20.386% relative to the M peak.
-
-
M+2 Peak Intensity is more complex to calculate but is primarily influenced by the probability of having two ¹³C atoms or one ¹⁸O atom.
Experimental Protocols
Protocol 1: Quantification of Elaidic Acid by GC-MS
This protocol outlines a general procedure for the quantification of elaidic acid in a biological matrix using GC-MS with a stable isotope-labeled internal standard.
-
Sample Preparation and Lipid Extraction:
-
To a 1 mL plasma sample, add a known amount of ¹³C-labeled elaidic acid internal standard.
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Re-dissolve the dried lipid extract in a solution of 1% H₂SO₄ in methanol.
-
Incubate the mixture at 50°C for 16 hours for transmethylation.
-
Add a solution of KHCO₃ to neutralize the reaction, followed by hexane to extract the FAMEs.
-
Vortex and centrifuge, then collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract onto a GC-MS system equipped with a suitable capillary column (e.g., a high-cyanopropyl polysiloxane column for isomer separation).
-
Use a temperature gradient program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions for methyl this compound and the ¹³C-labeled methyl this compound internal standard.
-
-
Data Analysis and Isotopic Correction:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve using standards with known concentrations of elaidic acid and a constant concentration of the internal standard.
-
Use the calibration curve to determine the concentration of elaidic acid in the samples.
-
Apply a correction factor for the natural isotopic abundance of the elements in this compound. This is typically done using the data analysis software, which calculates the contribution of the M+1 and M+2 isotopes to the measured signal and subtracts it from the total.
-
Visualizations
Caption: Workflow for correcting isotopic interference in this compound quantification.
References
- 1. youtube.com [youtube.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Elaidate Synthesis
Welcome to the technical support center for the synthesis of high-purity elaidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of elaidic acid and its esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing elaidic acid?
A1: The most prevalent and accessible method for synthesizing elaidic acid is through the isomerization of its cis-isomer, oleic acid.[1] This process converts the double bond from a cis to a trans configuration. Common methods to induce this isomerization include thermal treatment, acid catalysis, and the use of nitrogen oxides.[2][3]
Q2: What are the primary impurities I should be concerned about in my this compound product?
A2: The primary impurities in synthesized this compound typically include:
-
Residual Oleic Acid: Incomplete isomerization will leave the starting cis-isomer in your final product.
-
Saturated Fatty Acids: Starting materials derived from natural oils often contain saturated fatty acids like palmitic acid and stearic acid, which can be difficult to remove.
-
Other Unsaturated Fatty Acids: Depending on the source of your oleic acid, other unsaturated fatty acids like linoleic acid may be present.
-
Positional Isomers: During the isomerization process, the double bond can migrate along the carbon chain, creating various positional isomers of elaidic acid.[2]
Q3: How can I accurately determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound samples. These techniques can effectively separate elaidic acid from its cis-isomer (oleic acid) and other fatty acid impurities, allowing for accurate quantification.
Troubleshooting Guides
Problem 1: Low Yield of Elaidic Acid
Symptoms:
-
The final mass of the purified elaidic acid is significantly lower than theoretically expected.
-
Analysis of the crude reaction mixture shows a high percentage of unreacted oleic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Isomerization Reaction | Optimize Reaction Conditions: - Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen method. For thermal isomerization, temperatures between 180-220°C are often required.[2] For catalyzed reactions, consult the specific catalyst's optimal temperature range. - Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC or a rapid analytical method to determine the optimal duration. However, be aware that excessively long reaction times at high temperatures can lead to side reactions and reduced yield.[2] - Catalyst Activity: If using a catalyst (e.g., acid-activated clay, nitrogen oxides), ensure it is fresh and active. Improper storage or handling can deactivate the catalyst. |
| Product Loss During Work-up and Purification | Refine Purification Protocol: - Extraction: Ensure efficient extraction of the elaidic acid from the reaction mixture. Use an appropriate solvent and perform multiple extractions if necessary. - Crystallization: Low-temperature crystallization is a key purification step. Ensure the solvent system and crystallization temperature are optimized to maximize the precipitation of elaidic acid while leaving impurities in the solution. Slow cooling can lead to purer crystals. |
| Side Reactions | Minimize Undesirable Reactions: - Oxidation: The presence of oxygen, especially at high temperatures, can lead to oxidation of the fatty acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. - Polymerization: High temperatures and prolonged reaction times can induce polymerization of the unsaturated fatty acids, reducing the yield of the desired monomeric elaidic acid. |
Problem 2: High Contamination with Oleic Acid
Symptoms:
-
HPLC or GC-MS analysis reveals a significant peak corresponding to oleic acid in the final product.
-
The melting point of the synthesized elaidic acid is lower than the literature value (approx. 45°C).[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Isomerization | Drive the Equilibrium Towards the Trans Isomer: - Revisit Reaction Conditions: As with low yield, incomplete isomerization is the primary cause. Re-evaluate and optimize the temperature, reaction time, and catalyst concentration to favor the formation of the more stable trans-isomer. |
| Ineffective Purification | Improve Separation of Cis and Trans Isomers: - Low-Temperature Crystallization: This is a crucial step for separating oleic and elaidic acid. Elaidic acid has a higher melting point and is less soluble in certain organic solvents at low temperatures. Multiple recrystallization steps may be necessary to achieve high purity. Acetonitrile and acetone are commonly used solvents for this purpose.[4] - Urea Adduct Formation: Saturated and some unsaturated fatty acids can form crystalline adducts with urea, which can be removed by filtration. This can be an effective method to enrich the this compound content.[5] |
Problem 3: Presence of Saturated Fatty Acid Impurities
Symptoms:
-
GC-MS analysis shows peaks corresponding to palmitic acid (C16:0) and/or stearic acid (C18:0).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Material | Purify the Oleic Acid Starting Material: - Low-Temperature Crystallization of Oleic Acid: Before isomerization, purify the oleic acid starting material by low-temperature crystallization from a suitable solvent (e.g., acetone) to remove the higher-melting saturated fatty acids.[6] |
| Inefficient Purification of Elaidic Acid | Enhance Separation of Saturated and Unsaturated Fatty Acids: - Fractional Crystallization: The difference in melting points and solubilities between saturated and trans-unsaturated fatty acids can be exploited through careful fractional crystallization at controlled temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Elaidic Acid via Isomerization with Nitrogen Oxides
This protocol is based on a common laboratory-scale method for the isomerization of oleic acid.
Materials:
-
High-purity oleic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated nitric acid (HNO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a fume hood, prepare a solution of 0.5 g of sodium nitrite in 2 mL of water in a suitable reaction vessel.
-
Add 9.6 g of oleic acid to the sodium nitrite solution.
-
Place the reaction vessel in a water bath and heat to 58-62°C.
-
While stirring, slowly add 5 mL of a 50/50 (v/v) solution of concentrated nitric acid and water. The addition of nitric acid will generate nitrogen oxides, which act as the catalyst for isomerization.
-
Continue stirring the mixture at 58-62°C for 15 minutes.
-
Remove the reaction vessel from the water bath and allow it to stand at room temperature for 1 hour. The elaidic acid should solidify.
-
Transfer the solidified fatty acid layer to a separatory funnel containing 200 mL of diethyl ether.
-
Wash the ether solution sequentially with deionized water until the aqueous layer is neutral to litmus paper. This removes any residual mineral acid.
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
The crude elaidic acid in diethyl ether is now ready for purification.
Reference: Adapted from a procedure for the preparation of elaidic acid.[7]
Protocol 2: Purification of Elaidic Acid by Low-Temperature Crystallization
Materials:
-
Crude elaidic acid solution in diethyl ether (from Protocol 1)
-
Acetone or Acetonitrile
Procedure:
-
Evaporate the diethyl ether from the crude elaidic acid solution under reduced pressure.
-
Dissolve the crude elaidic acid residue in a minimal amount of warm acetone or acetonitrile.
-
Cool the solution to -20°C to -25°C and hold at this temperature for at least 30 minutes.
-
Collect the precipitated crystals of elaidic acid by vacuum filtration.
-
To further increase purity, the crystallization process can be repeated. Dissolve the collected crystals in a minimal amount of the warm solvent and recrystallize at low temperature.
Protocol 3: Analysis of Elaidic Acid Purity by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm I.D.)
Mobile Phase:
-
Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 50 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in n-hexane (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
Expected Results:
-
Elaidic acid will have a longer retention time than oleic acid under these conditions, allowing for their separation and quantification.
Reference: Based on a validated HPLC method for the determination of elaidic acid.[8]
Quantitative Data Summary
The following table summarizes typical data related to the synthesis and analysis of elaidic acid.
| Parameter | Value/Range | Method | Notes |
| Yield of Elaidic Acid | 40-60% | Isomerization with nitrogen oxides followed by crystallization | Yield can be highly dependent on reaction conditions and purification efficiency. |
| Purity of Elaidic Acid | >99% achievable | Multiple low-temperature crystallizations | Purity should be confirmed by HPLC or GC-MS. |
| HPLC Retention Time (relative) | Elaidic acid > Oleic acid | C18 reversed-phase column | The exact retention times will vary depending on the specific column and system. |
| Recovery from Spiked Oil Samples | 94.5% to 98.7% | HPLC | Demonstrates the accuracy of the analytical method for quantification in complex matrices. |
Visualizations
Experimental Workflow for High-Purity this compound Synthesis
References
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aocs.org [aocs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Reducing Variability in Elaidate Treatment Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce variability and ensure reproducibility in experiments involving elaidic acid (elaidate).
Section 1: Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: What is the best method to prepare this compound solutions for cell culture to ensure consistency?
A1: Inconsistent preparation of this compound, a fatty acid with low aqueous solubility, is a major source of experimental variability. The most common and recommended method is to complex it with fatty-acid-free Bovine Serum Albumin (BSA). This process creates a more stable and bioavailable solution for treating cells. Direct dissolution in solvents like DMSO or ethanol is possible but can lead to precipitation in aqueous culture media and potential solvent toxicity.[1] A standardized preparation protocol is crucial for reproducibility.
Q2: What are the critical parameters to control when preparing this compound-BSA complexes?
A2: Temperature, molar ratio, and mixing are critical. The BSA solution should be warmed (typically to 37°C), and the fatty acid stock (often dissolved in ethanol) is added slowly while stirring.[2][3] Maintaining the temperature throughout the conjugation (e.g., 1 hour at 37°C) is vital for efficient binding.[2][4] The final molar ratio of this compound to BSA is also a key experimental parameter that should be kept consistent. After conjugation, the solution should be sterile-filtered (0.22 µm) before being added to the cell culture medium.[1][4]
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: The effective concentration of this compound is highly dependent on the cell type and the biological question. Published studies have used a wide range, from 10 µM up to 800 µM.[5][6][7] For example, 30-50 µM has been used to study effects on signaling pathways like NF-κB and Akt, while higher concentrations have been used to induce significant apoptosis and endoplasmic reticulum (ER) stress.[5][5][8] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.[6]
Q4: What are the appropriate controls for an this compound treatment experiment?
A4: To ensure that the observed effects are specific to this compound, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the carrier (e.g., BSA solution without this compound) used to dissolve the fatty acid.[4]
-
Solvent Control: If using a solvent like ethanol or DMSO to prepare the initial stock, a control with the final concentration of that solvent is necessary to rule out toxicity (typically <0.1% for DMSO).
-
Unsaturated Fatty Acid Control: The cis-isomer, oleic acid, is the most common negative control. It has the same chemical formula but a different spatial structure, allowing researchers to distinguish effects of the trans-conformation from general fatty acid effects.[9]
-
Saturated Fatty Acid Control: Saturated fatty acids like palmitate or stearate are often used for comparison as they can also induce cellular stress but often through different mechanisms.[8]
Cellular Effects and Measurement
Q5: What are the primary cellular effects of this compound treatment?
A5: this compound treatment can induce a range of cellular responses, and variability can arise from inconsistent measurement of these endpoints. Key reported effects include:
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: this compound can induce the unfolded protein response (UPR) by upregulating proteins like GRP78, ATF4, and CHOP, leading to apoptosis.[5][6]
-
Inflammation: It can activate inflammatory signaling pathways, such as the NLRP3 inflammasome and NF-κB, leading to the release of pro-inflammatory cytokines.[8][10]
-
Altered Insulin Signaling: this compound has been shown to suppress insulin-induced accumulation of Akt at the plasma membrane, impairing glucose uptake.[7][11]
-
Changes in Lipid Metabolism: It can alter the expression of proteins involved in cholesterol synthesis and lead to remodeling of cellular membranes.
Q6: How can I reliably measure this compound-induced apoptosis?
A6: Apoptosis is a dynamic process, and timing is critical for reproducible measurements. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) is a standard method.[12][13]
-
Annexin V+/PI- cells: Early apoptotic cells.
-
Annexin V+/PI+ cells: Late apoptotic or necrotic cells.
-
Annexin V-/PI- cells: Live cells. Inconsistent results often stem from harvesting cells too early or too late, or from harsh cell handling (e.g., over-trypsinization), which can artificially increase the necrotic population.[12][14]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments in a question-and-answer format.
Problem: I am seeing high variability between my experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent this compound-BSA Preparation | Prepare a single, large batch of this compound-BSA complex for the entire experiment. Strictly follow a standardized protocol, controlling temperature, mixing speed, and incubation time.[2][3] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating by gentle but thorough mixing. Work quickly to prevent cells from settling in the pipette or reservoir. Consider using a reverse pipetting technique.[15] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[16] |
| High Cell Passage Number | Use cells within a narrow and consistent passage number range. High-passage cells can exhibit phenotypic drift, altering their response to stimuli.[15] |
| Reagent Lot-to-Lot Variability | Use the same lot of critical reagents (e.g., FBS, BSA, this compound) for an entire set of experiments. If a new lot must be used, perform a bridging study to ensure consistency.[17] |
Problem: My cells show high death in the vehicle control group.
| Possible Cause | Recommended Solution |
| BSA Toxicity | Although generally non-toxic, some cell lines can be sensitive to high concentrations of BSA. Test different concentrations of your BSA vehicle to find a non-toxic level. |
| Solvent Toxicity | If this compound stock is made in ethanol or DMSO, ensure the final concentration in the media is non-toxic (e.g., typically below 0.5% for ethanol and 0.1% for DMSO).[1] Run a solvent-only control. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can compromise cell health and increase baseline apoptosis.[15] |
Problem: I am not observing the expected apoptotic response after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration or Time | Perform a dose-response (e.g., 10 µM to 400 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[5][6] |
| Cell Line Resistance | Some cell lines may be resistant to this compound-induced apoptosis. Confirm the expression of key apoptosis-related proteins. Consider testing a different, more sensitive cell line as a positive control. |
| Incorrect Assay Timing | Apoptosis is transient. If you measure too late, cells may have already become necrotic (PI positive). Analyze at multiple time points to capture the peak of early apoptosis (Annexin V positive, PI negative). |
| Degraded this compound Stock | Prepare fresh this compound-BSA complexes for each set of experiments. Store stock solutions appropriately (e.g., aliquoted at -20°C) and avoid repeated freeze-thaw cycles.[1] |
Section 3: Data Presentation
Table 1: Summary of Quantitative Effects of this compound on Cellular Markers
| Target Molecule | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Citation(s) |
| p-Akt (S473) | Adipocytes | 50 µM | Persistent | Suppressed insulin-induced phosphorylation | [11] |
| GRP78 | SH-SY5Y neuroblastoma | 10-800 µM | 24 h | Upregulated (protein) | [5][6] |
| ATF4 | SH-SY5Y neuroblastoma | 10-800 µM | 24 h | Upregulated then downregulated (protein) | [5][6] |
| CHOP | SH-SY5Y neuroblastoma | 10-800 µM | 24 h | Upregulated then downregulated (protein) | [5][6] |
| NF-κB | Human Macrophages | 30 µM | 1 h | Increased nuclear localization | [8] |
| SLC39A10 (Zinc Importer) | Human Macrophages | 30 µM | 44 h | ~2-fold increase in mRNA | [9] |
| Metallothioneins (Zinc-binding) | Human Macrophages | 30 µM | 44 h | 2-4 fold decrease in mRNA | [9] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio, which can be further diluted in cell culture media.
Materials:
-
Elaidic acid powder
-
Ethanol (100%)
-
Fatty-acid-free BSA powder
-
Sterile 150 mM NaCl solution
-
Sterile cell culture grade water
-
Heated magnetic stir plate and sterile stir bars
-
Sterile 0.22 µm filter unit
Procedure:
-
Prepare 5% (w/v) BSA Solution:
-
Under sterile conditions, dissolve fatty-acid-free BSA in sterile 150 mM NaCl to a final concentration of 5% (50 mg/mL).
-
Stir gently at 37°C until fully dissolved (this may take 30-60 minutes). Do not vortex vigorously as this can denature the protein.
-
Sterile filter the BSA solution through a 0.22 µm filter. Keep warm at 37°C.[2][4]
-
-
Prepare 150 mM this compound Stock in Ethanol:
-
Weigh out the required amount of elaidic acid (MW ~282.46 g/mol ).
-
Dissolve in 100% ethanol to make a 150 mM stock solution.
-
Warm this solution to 65°C to ensure the fatty acid is fully dissolved.[4]
-
-
Complex this compound with BSA:
-
Place the warm 5% BSA solution on a stir plate set to 37°C with gentle stirring.
-
Slowly, drop-by-drop, add the 150 mM this compound stock solution to the stirring BSA solution to achieve the desired final concentration and molar ratio.
-
For a 5 mM this compound solution with a 5:1 molar ratio, you would add the appropriate volume of this compound stock to the BSA solution.
-
Let the mixture stir at 37°C for at least 1 hour to allow for complete conjugation.[2][4]
-
-
Final Steps:
-
The final solution should be clear. If it is cloudy, the conjugation may be incomplete or the concentration too high.
-
The stock solution can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Prepare a vehicle control using the same procedure but adding an equivalent volume of pure ethanol instead of the this compound-ethanol stock.[4]
-
Caption: A generalized workflow for this compound experiments.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time. Include negative (vehicle) and positive controls.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well/flask.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[12]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[12]
-
Signaling Pathway Diagrams
Caption: this compound induces apoptosis via the GRP78/ATF4/CHOP pathway.[5][6]
Caption: this compound impairs insulin signaling by inhibiting Akt.[11]
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wklab.org [wklab.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bioagilytix.com [bioagilytix.com]
Validation & Comparative
The Tale of Two Isomers: A Comparative Analysis of Elaidate and Oleate on Gene Expression
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of elaidate (a trans fatty acid) and its cis isomer, oleate, on gene expression. The following sections detail the differential impact of these two fatty acids on key cellular pathways, supported by experimental data and methodologies.
Elaidic acid (this compound) and oleic acid (oleate) are both 18-carbon monounsaturated fatty acids, differing only in the configuration of their double bond. This seemingly subtle structural difference—a trans configuration in this compound versus a cis configuration in oleate—results in markedly distinct effects on cellular function and gene expression. Understanding these differences is crucial for research into metabolic and inflammatory diseases.
Comparative Data on Gene Expression
The following table summarizes the differential effects of this compound and oleate on the expression of key genes across various studies. The data highlights the divergent roles of these isomers in inflammation, lipid metabolism, and cellular homeostasis.
| Gene/Protein | Cell Type | This compound Effect | Oleate Effect | Key Findings |
| Inflammatory Markers | ||||
| NF-κB (nuclear translocation) | Human Macrophages | Increased[1][2][3] | No significant increase[1][2][3] | This compound promotes the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[1][2][3] |
| Pro-inflammatory Genes (e.g., Ptgs2, Cxcl2) | RAW264.7 Macrophages | Modest decrease | Modest decrease | In this specific study, both fatty acids showed a slight anti-inflammatory effect compared to the saturated fatty acid palmitate.[4] |
| Cholesterol & Lipid Metabolism | ||||
| Cholesterol Synthesis Genes | 3T3-L1 Adipocytes, Hepa1-6 Hepatoma Cells | Upregulated | No significant change | This compound induces a gene expression profile that favors cholesterol synthesis.[5] |
| SREBP-2 (Sterol Regulatory Element-Binding Protein 2) | Hepa1-6 Hepatoma Cells | Activated | No significant change | This compound promotes cholesterol biosynthesis by activating the SCAP-SREBP2 pathway.[5] |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | HuH-7 Hepatoma Cells | Increased mRNA | No change | This compound upregulates SREBP-1c, a key regulator of fatty acid synthesis.[6] |
| Stearoyl-CoA Desaturase 1 (SCD1) | HEK293T and HepG2 Cells | Markedly elevated protein and mRNA levels | Decreased mRNA and protein levels | This compound and oleate have opposing effects on the expression of SCD1, an enzyme involved in fatty acid metabolism.[7] |
| Zinc Homeostasis | ||||
| Metallothioneins (Zn2+-binding proteins) | Human Macrophages | Decreased (2-4 fold) | - | This compound uniquely alters zinc homeostasis by downregulating metallothionein expression.[1][2][3] |
| SLC39A10 (Zinc importer) | Human Macrophages | Increased (2-fold) | - | In conjunction with decreased metallothioneins, this compound treatment leads to increased intracellular zinc.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Culture and Fatty Acid Treatment
-
Human Macrophages: Primary human monocytes were differentiated into macrophages. The cells were then incubated for specified durations (e.g., 1 hour, 15 hours, 44 hours) with fatty acids (e.g., 30 µM this compound or oleate) complexed to bovine serum albumin (BSA).[1][2][3]
-
3T3-L1 Adipocytes and Hepa1-6 Hepatoma Cells: Differentiated 3T3-L1 adipocytes were treated with 1 mM fatty acids for 24 hours. Hepa1-6 cells were treated with 500 µM fatty acids for 24 hours.[5]
-
RAW264.7 Macrophages: Cells were treated with 500 µM of fatty acids or a vehicle control for 6 hours.[4]
-
HuH-7 and HEK293 Cells: HuH-7 human hepatoma cells were used to study hepatic lipogenesis. HEK293 cells were utilized for luciferase reporter gene assays to assess the activity of the sterol regulatory element (SRE).[6]
-
HEK293T and HepG2 Cells: Cells were treated for 24 hours with 100 µM of BSA-conjugated fatty acids to assess the impact on SCD1 expression.[7]
Gene Expression Analysis
-
Genome-Wide mRNA Expression: Whole exome mRNA expression profiling was performed on human macrophages treated with this compound or oleate for 44 hours to identify differentially expressed genes.[1][2]
-
Quantitative PCR (qPCR): The expression of specific genes of interest, such as metallothioneins, zinc transporters, and inflammatory markers, was quantified using qPCR.[1][2][4][7]
-
Western Blotting: Protein levels of key molecules like SCD1 were determined by Western blot analysis to complement mRNA expression data.[7]
Analysis of Cellular Signaling
-
NF-κB Nuclear Translocation: Immunofluorescence microscopy was used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in human macrophages after a 1-hour treatment with fatty acids.[1]
-
Luciferase Reporter Assays: To measure the transcriptional activity of the SRE, a luciferase reporter construct containing SRE elements was transfected into HEK293 cells. The cells were then treated with this compound or oleate, and luciferase activity was measured.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and oleate, as well as a generalized experimental workflow for studying their effects on gene expression.
References
- 1. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, an 18-carbon trans-monoenoic fatty acid, but not physiologic" by J R. Zacherl, I Tourkova et al. [researchrepository.wvu.edu]
- 3. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allele-specific effect of various dietary fatty acids and ETS1 transcription factor on SCD1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Elaidate and Other Trans Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of elaidate, a major industrial trans fatty acid (TFA), with other trans fatty acids, primarily the ruminant TFA vaccenic acid and the industrial TFA linothis compound. The comparative analysis is based on experimental data from peer-reviewed studies, focusing on key cellular and molecular parameters. This document is intended to serve as a resource for researchers investigating the biological effects of different fatty acid isomers.
Executive Summary
In vitro studies reveal distinct cellular responses to different trans fatty acid isomers. While often grouped, this compound (C18:1 t9), vaccenic acid (C18:1 t11), and linothis compound (C18:2 t9, t12) exhibit varied effects on cell viability, lipid metabolism, and inflammatory signaling pathways. Generally, this compound and linothis compound demonstrate more pronounced pro-inflammatory and lipotoxic effects compared to vaccenic acid, which in some instances, shows neutral or even potentially beneficial effects in comparison. These differences underscore the importance of considering the specific TFA isomer in toxicological and metabolic research.
Data Presentation
The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound to other trans fatty acids and the cis-isomer oleic acid.
Table 1: Comparative Effects on Cell Viability and Proliferation
| Cell Line | Fatty Acid | Concentration (µM) | Incubation Time (h) | Effect | Finding |
| HepG2-SF | Elaidic Acid | 100 | 168 | Decreased Proliferation | Elaidic acid reduced cell proliferation. |
| HepG2-SF | Vaccenic Acid | 100 | 168 | No Effect | Vaccenic acid did not affect cell proliferation. |
| HUVSMC | Elaidic Acid | 50 | - | Increased Proliferation | Cell proliferation increased to 115.37 ± 0.39%.[1] |
| HUVSMC | Linoelaidic Acid | 20 | - | Increased Proliferation | Cell proliferation increased to 117.5 ± 0.57%, showing a stronger effect than elaidic acid.[1] |
| EA.hy926 | Elaidic Acid | 100 | 48 | Reduced Viability | Reduced cell viability by an average of 20%. |
| EA.hy926 | Vaccenic Acid | 100 | 48 | Reduced Viability | Reduced cell viability by an average of 20%. |
Table 2: Comparative Effects on Lipid Metabolism
| Cell Line | Fatty Acid | Concentration (µM) | Incubation Time (h) | Parameter Measured | Finding |
| Rat Hepatocytes | Elaidic Acid | - | - | Phospholipid Incorporation | More esterified into phospholipids than vaccenic acid (P < 0.05).[2] |
| Rat Hepatocytes | Vaccenic Acid | - | - | Phospholipid Incorporation | Less esterified into phospholipids compared to elaidic acid.[2] |
| Rat Hepatocytes | Elaidic Acid | - | - | Triacylglycerol Incorporation | Incorporated to the same extent as vaccenic acid.[2] |
| Rat Hepatocytes | Vaccenic Acid | - | - | Triacylglycerol Incorporation | Incorporated to the same extent as elaidic acid.[2] |
| HepG2-SF | Elaidic Acid | 100 | 168 | Triacylglycerol Accumulation | Accumulated to a higher degree than trans-vaccenic acid.[3] |
| HepG2-SF | Vaccenic Acid | 100 | 168 | Triacylglycerol Accumulation | Accumulated to a lesser degree than elaidic acid.[3] |
Table 3: Comparative Effects on Inflammatory Markers
| Cell Line | Fatty Acid | Concentration (µM) | Incubation Time (h) | Inflammatory Marker | Finding |
| EA.hy926 | Elaidic Acid | 50 | 48 | MCP-1, RANTES, IL-8 | Increased production in response to TNF-α. |
| EA.hy926 | Vaccenic Acid | 1 | 48 | ICAM-1, RANTES | Decreased production in response to TNF-α. |
| EA.hy926 | Elaidic Acid | 50 | 48 | THP-1 Monocyte Adhesion | Increased adhesion. |
| EA.hy926 | Vaccenic Acid | 1 | 48 | THP-1 Monocyte Adhesion | Reduced adhesion. |
| HUVSMC | Elaidic Acid | 50 | - | PCNA, CDK2, Cyclin E | Increased mRNA and protein expression.[1] |
| HUVSMC | Linoelaidic Acid | 20 | - | PCNA, CDK2, Cyclin E | Increased mRNA and protein expression.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro fatty acid treatment and analysis.
Fatty Acid Solution Preparation and Cell Treatment
This protocol outlines the preparation of fatty acid-bovine serum albumin (BSA) complexes for cell culture experiments.
-
Materials:
-
Fatty acids (Elaidic acid, Vaccenic acid, Linoelaidic acid, Oleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
-
Procedure:
-
Prepare a stock solution of the fatty acid in ethanol.
-
Prepare a BSA solution in PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring gently to form a complex.
-
Incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to ensure complete conjugation.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Dilute the fatty acid-BSA complex in complete cell culture medium to the desired final concentration for treating cells.
-
Incubate cells with the fatty acid-containing medium for the specified duration. Control cells should be treated with a BSA-ethanol vehicle solution.
-
Cell Viability and Proliferation Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.
-
Materials:
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with different concentrations of fatty acid-BSA complexes for the desired time.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Lipid Extraction and Analysis
This protocol describes the extraction of total lipids from cultured cells for subsequent analysis by gas chromatography (GC).
-
Materials:
-
Chloroform
-
Methanol
-
PBS
-
Nitrogen gas
-
GC-FID or GC-MS system
-
-
Procedure:
-
After fatty acid treatment, wash cells with ice-cold PBS.
-
Scrape cells and transfer to a glass tube.
-
Add a mixture of chloroform and methanol (typically 2:1, v/v) to the cell suspension for lipid extraction.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
The dried lipid extract can then be transesterified to fatty acid methyl esters (FAMEs) for analysis by GC to determine the fatty acid composition.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA expression of target genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix with SYBR Green
-
Gene-specific primers
-
qRT-PCR instrument
-
-
Procedure:
-
Isolate total RNA from fatty acid-treated and control cells using an appropriate RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and primers for the target genes (e.g., inflammatory cytokines, cell cycle regulators) and a housekeeping gene for normalization.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways affected by this compound and other trans fatty acids in vitro.
References
- 1. Linolelaidic acid induces a stronger proliferative effect on human umbilical vein smooth muscle cells compared to elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The trans fatty acid this compound affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different elaidate quantification methods
A Comparative Guide to Elaidate Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, the principal trans isomer of oleic acid, is crucial for various applications, from food safety analysis to biomedical research. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), and Raman Spectroscopy.
This document outlines the performance characteristics, detailed experimental protocols, and visual workflows for each method to assist in selecting the most appropriate technique for your research needs.
Performance Comparison
The selection of an analytical method for this compound quantification depends on a balance of factors including sensitivity, accuracy, sample throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each of the discussed methods.
| Parameter | GC-MS/FID | ATR-FTIR | HPLC-ELSD | Raman Spectroscopy |
| **Linearity (R²) ** | >0.999[1] | >0.99 | >0.999[2] | >0.99[3] |
| Limit of Detection (LOD) | 2.20 µg/mL (as elaidic acid)[1] | ~0.34% of total fat[4] | 0.02 - 0.04 µg[5] | 0.007 mol/L[3] |
| Limit of Quantification (LOQ) | 4.38 µg/mL (as elaidic acid)[1] | ~2% of total fat (single-bounce ATR)[4] | 0.04 - 0.10 µg[5] | 0.02 mol/L[3] |
| Accuracy (% Recovery) | 91.1 - 98.4%[1] | High accuracy in the 5-40% trans fat range[6] | 94.5 - 98.7%[2] | High correlation with reference methods[7] |
| Precision (%RSD) | < 10%[1] | Superior to transmission IR methods[6] | < 1%[2] | Low relative errors[3] |
| Sample Preparation | Derivatization to FAMEs required | Minimal to none | Derivatization may be required | Minimal to none |
| Analysis Time | ~20-60 min per sample | ~5 min per sample[6] | ~15-35 min per sample[8][9] | ~1-2 min per sample |
| Specificity | High, can separate isomers | Good for total trans fat, less specific for individual isomers | Good, can separate cis/trans isomers | Good, characteristic peaks for trans configuration |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the four different analytical techniques.
References
- 1. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Researching | Determination of Trans Fatty Acids in Edible Vegetable Oil by Laser Raman Spectroscopy [m.researching.cn]
- 8. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Fatty Acids: A Comparative Guide to Elaidic Acid and its Control Lipid in Preclinical Research
For researchers delving into the cellular impacts of dietary fats, understanding the nuanced differences between trans and cis fatty acid isomers is paramount. This guide provides a comprehensive comparison of elaidate (the major trans fatty acid found in industrially produced trans fats) and its cis-isomer, oleate, which serves as the ideal control lipid in experimental studies. By presenting key experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to design and interpret studies on the biological effects of this compound.
At a Glance: Elaidic Acid vs. Oleic Acid
Elaidic acid and oleic acid share the same chemical formula (C18H34O2) but differ in the spatial arrangement of their hydrogen atoms around the double bond. This seemingly minor structural variance leads to profound differences in their physical properties and biological activities. Oleic acid, with its cis configuration, has a kinked structure and is liquid at room temperature, while elaidic acid's trans configuration results in a more linear shape, similar to saturated fatty acids, and a solid state at room temperature.[1] This structural disparity is the foundation for their divergent effects on cellular function.
Comparative Experimental Data
The following tables summarize quantitative data from studies directly comparing the effects of elaidic acid and oleic acid on various cell lines. These studies consistently demonstrate that oleic acid is not merely a passive control but often elicits effects that are contrary to those of elaidic acid, highlighting the importance of using the correct isomeric control.
Table 1: Differential Effects on Gene Expression in Adipocytes and Myotubes
| Cell Line | Treatment (100 µM for 24h) | Gene | Fold Change vs. Vehicle Control | Reference |
| 3T3-L1 Adipocytes | Elaidic Acid | Resistin | No significant change | [2] |
| Oleic Acid | Resistin | ↓ 28% | [2] | |
| Elaidic Acid | Adiponectin | No significant change | [2] | |
| Oleic Acid | Adiponectin | ↑ 25% | [2] | |
| C2C12 Myotubes | Elaidic Acid | IL-15 | ↓ ~25% | [2] |
| Oleic Acid | IL-15 | No significant change | [2] | |
| Elaidic Acid | TNF-α | ↑ (dose-dependent) | [2] | |
| Oleic Acid | TNF-α | No significant change | [2] | |
| Elaidic Acid | IL-6 | No significant change | [2] | |
| Oleic Acid | IL-6 | ↑ (dose-dependent) | [2] |
Table 2: Impact on Cell Viability and Apoptosis in SH-SY5Y Neuroblastoma Cells
| Treatment (24h) | Concentration | Cell Viability (% of Control) | Apoptotic Cells (%) | Reference |
| Elaidic Acid | 20 µM | ~95% | Not significantly different from control | [3][4][5] |
| 50 µM | ~90% | Slightly increased vs. control | [3][4][5] | |
| 100 µM | ~80% | Significantly increased vs. control | [3][4][5] | |
| 200 µM | ~65% | - | [3] | |
| 400 µM | ~50% | - | [3] | |
| 800 µM | ~40% | - | [3] |
Table 3: Effects on Colorectal Cancer Cell Pro-Metastatic Properties
| Cell Line | Treatment | Parameter | Observation | Reference |
| CT26 & HT29 | Elaidic Acid | Growth, Survival, Invasion | Enhanced in a dose-dependent manner | [6] |
| Oleic Acid | Growth, Survival, Invasion | No significant enhancement compared to vehicle | [6] | |
| CT26 & HT29 | Elaidic Acid | Sphere Formation (Stemness) | Increased number and size of spheres | [6] |
| Oleic Acid | Sphere Formation (Stemness) | Less pronounced sphere formation | [6] | |
| CT26 & HT29 | Elaidic Acid | Stemness Factor Expression (CD133, Oct4) | Induced expression | [6] |
| Oleic Acid | Stemness Factor Expression (CD133, Oct4) | No significant induction | [6] |
Experimental Protocols
To ensure reproducibility and accuracy in this compound treatment studies, adherence to well-defined experimental protocols is crucial. The following are generalized methodologies based on the cited literature for key experiments.
Fatty Acid Stock Solution Preparation and Cell Treatment
-
Stock Solution Preparation:
-
Dissolve elaidic acid or oleic acid in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[2]
-
For cell culture experiments, fatty acids are typically complexed to fatty acid-free bovine serum albumin (BSA) to mimic physiological transport and enhance solubility in aqueous media.
-
To prepare the fatty acid-BSA complex, the fatty acid stock solution is added dropwise to a warm (e.g., 37°C) BSA solution in serum-free culture medium while stirring. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for the specific cell type and experimental goals.
-
-
Cell Treatment:
-
Cells are seeded in appropriate culture vessels and allowed to adhere and reach the desired confluency.
-
The growth medium is then replaced with serum-free or low-serum medium containing the fatty acid-BSA complex at the final desired concentration.
-
A vehicle control (medium with BSA and the solvent used for the fatty acid stock) and an oleic acid-BSA complex control are essential for all experiments.
-
The duration of treatment will vary depending on the endpoint being measured (e.g., 24 hours for gene expression studies, or longer for chronic exposure models).[2]
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of elaidic acid, oleic acid (as a control), and a vehicle control for the desired time period (e.g., 24 hours).
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with elaidic acid, oleic acid, and a vehicle control as described above.
-
After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).
-
Seed pre-treated (with elaidic acid, oleic acid, or vehicle) cancer cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental design and the molecular mechanisms at play, the following diagrams have been generated using the DOT language.
Conclusion
The evidence presented in this guide underscores the critical importance of selecting the appropriate control lipid when studying the effects of elaidic acid. Oleic acid, as the cis-isomer, provides the most biologically relevant comparison, revealing the specific consequences of the trans configuration. The detrimental effects of elaidic acid on cellular processes, ranging from altered gene expression to the promotion of apoptosis and cancer metastasis, stand in stark contrast to the often neutral or beneficial effects of oleic acid. For researchers in basic science and drug development, a clear understanding of these differences is essential for the accurate interpretation of experimental results and the advancement of knowledge regarding the health impacts of dietary trans fats.
References
- 1. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elaidic Acid, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elaidate's Impact on Insulin Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The consumption of trans fatty acids, particularly elaidate, has been linked to an increased risk of insulin resistance and type 2 diabetes. Understanding the molecular mechanisms by which this compound impairs insulin signaling is crucial for developing effective therapeutic strategies. This guide provides a comparative analysis of this compound's effects on key components of the insulin signaling pathway, contrasting its actions with other fatty acids like the saturated fatty acid stearate and the cis-unsaturated fatty acid oleate.
Disruption of the Insulin Signaling Cascade by this compound
This compound has been shown to interfere with multiple stages of the insulin signaling pathway, from the initial phosphorylation events at the insulin receptor substrate to the final steps of glucose transporter translocation and fusion with the plasma membrane. Notably, its mechanism of inducing insulin resistance appears to be distinct from that of saturated fatty acids.[1][2]
A critical point of divergence is the effect on the phosphorylation of Akt (also known as Protein Kinase B) and its downstream substrate, AS160. Persistent exposure of adipocytes to this compound suppresses the insulin-induced phosphorylation of both Akt and AS160.[1][2] In contrast, the saturated fatty acid stearate does not inhibit the phosphorylation of these key signaling molecules.[1][2] This suggests that this compound specifically targets the Akt signaling node, a central regulator of glucose metabolism.
Furthermore, this compound's interference extends to the trafficking of GLUT4, the primary insulin-responsive glucose transporter. While it does not prevent the movement (translocation) of GLUT4 storage vesicles to the plasma membrane, it significantly impairs their fusion with the membrane.[1][2] This ultimately reduces the number of functional glucose transporters on the cell surface, leading to decreased glucose uptake. Stearate, on the other hand, does not suppress either the translocation or the fusion of GLUT4 storage vesicles.[1][2]
Some studies also suggest that diets high in trans fatty acids can interfere with insulin signaling further upstream by altering insulin receptor substrates (IRS).[3] This interference may involve intracellular kinases that modify the phosphorylation state of IRS proteins, thereby dampening the downstream signal.[3]
Quantitative Comparison of Fatty Acid Effects on Insulin Signaling
The following tables summarize the differential effects of this compound compared to other fatty acids on key events in the insulin signaling pathway based on available experimental data.
| Signaling Event | This compound | Stearate (Saturated) | Oleate (Cis-Unsaturated) | Reference |
| IRS-1 Phosphorylation | Reduced | Variable Effects | Generally No Inhibition | [4] |
| Akt Phosphorylation | Suppressed | No Significant Effect | No Significant Effect | [1][2] |
| AS160 Phosphorylation | Suppressed | No Significant Effect | Not Reported | [1][2] |
| GLUT4 Dynamics | This compound | Stearate (Saturated) | Reference |
| Translocation to Plasma Membrane | No Significant Effect | No Significant Effect | [1][2] |
| Fusion with Plasma Membrane | Suppressed | No Significant Effect | [1][2] |
| Glucose Uptake | Impaired | Impaired (distinct mechanism) | Generally No Inhibition |
Visualizing the Impact of this compound on Insulin Signaling
The following diagrams illustrate the canonical insulin signaling pathway and highlight the specific points of disruption caused by this compound.
Caption: Canonical Insulin Signaling Pathway.
Caption: this compound's disruption of insulin signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Phosphorylated Akt (Ser473)
This protocol is for the detection of phosphorylated Akt in adipocytes treated with this compound.
-
Cell Culture and Treatment: Differentiated 3T3-L1 adipocytes are incubated with 50 µM this compound or a vehicle control for 24-48 hours. Cells are then stimulated with 100 nM insulin for 10-15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is subsequently stripped and re-probed with an antibody for total Akt to normalize for protein loading.
GLUT4 Translocation and Fusion Assay
This protocol distinguishes between the translocation and fusion of GLUT4 vesicles.
-
Cell Culture and Transfection: 3T3-L1 preadipocytes are electroporated with a plasmid encoding for pHluorin-tagged GLUT4 (GLUT4-pHluorin) and then differentiated into adipocytes.
-
Cell Treatment: Differentiated adipocytes are treated with 50 µM this compound or a vehicle control for 24-48 hours.
-
Live-Cell Imaging: Cells are imaged using a total internal reflection fluorescence microscopy (TIRFm) system. A baseline is established before stimulating with 100 nM insulin.
-
Data Analysis:
-
Translocation: The arrival of GLUT4-pHluorin vesicles at the plasma membrane is quantified as an increase in the number of fluorescent spots in the TIRF field.
-
Fusion: The fusion of these vesicles with the plasma membrane is detected as a rapid increase and subsequent decay in the fluorescence intensity of individual spots, as the pHluorin is exposed to the neutral extracellular medium. The number and frequency of fusion events are quantified.
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes.
-
Cell Culture and Treatment: Differentiated 3T3-L1 adipocytes are treated with this compound, stearate, or a vehicle control for 24-48 hours.
-
Starvation: Cells are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes at 37°C.
-
Glucose Uptake: 2-deoxy-[³H]-glucose is added to the cells for 5-10 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold PBS. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on insulin signaling.
Caption: Workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans fatty acid intake is associated with insulin sensitivity but independently of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Lipotoxicity Models: Comparing Elaidate-Induced Cellular Stress and its Alternatives
For researchers, scientists, and drug development professionals, the accurate modeling of lipotoxicity is crucial for understanding cellular dysfunction in metabolic diseases and for the development of effective therapeutics. This guide provides a comparative analysis of elaidate-induced lipotoxicity models against other commonly used alternatives, with a focus on reproducibility, experimental protocols, and underlying signaling pathways.
The trans fatty acid this compound is frequently used to induce lipotoxicity in vitro, mimicking the cellular stress observed in conditions like non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. However, the reproducibility of these models can be influenced by various factors. This guide offers a detailed comparison with palmitate-induced models, as well as brief overviews of lipopolysaccharide (LPS) and ceramide-induced models, to aid researchers in selecting the most appropriate system for their experimental needs.
Factors Influencing Reproducibility in Lipotoxicity Models
The reproducibility of in vitro lipotoxicity studies is a significant concern. Several factors can contribute to variability in experimental outcomes, making direct comparisons between studies challenging. Key considerations include the preparation of fatty acid solutions, the choice of cell line, and the specific experimental conditions.[1]
| Factor | Impact on Reproducibility | Recommendations for Standardization |
| Fatty Acid Preparation | The solvent used (e.g., ethanol, DMSO) and the molar ratio of fatty acid to bovine serum albumin (BSA) can significantly alter the effective concentration of free fatty acids and impact cell viability and signaling.[1] | Clearly report the solvent, the final concentration of the solvent in the culture medium, the source and grade of BSA, and the precise molar ratio of fatty acid to BSA. |
| Cell Line | Different cell lines (e.g., HepG2, J774 macrophages, HUVECs) exhibit varying sensitivities and metabolic responses to the same fatty acid treatment. | Select cell lines relevant to the disease model and consistently use the same cell line and passage number for comparative experiments. |
| Treatment Duration | The duration of fatty acid exposure can dramatically influence the observed cellular responses, from initial stress signals to apoptosis. | Optimize and consistently apply the treatment duration based on the specific endpoints being measured. |
| Basal Media Composition | The composition of the cell culture medium, including glucose and serum concentrations, can modulate cellular metabolism and influence the response to lipotoxic insults. | Maintain a consistent and well-defined basal medium formulation throughout all experiments. |
Comparative Analysis: this compound vs. Palmitate-Induced Lipotoxicity
This compound and the saturated fatty acid palmitate are two of the most common inducers of lipotoxicity in vitro. While both can elicit cellular stress, they often do so through distinct mechanisms and with different potencies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of lipotoxicity studies. Below are representative protocols for inducing lipotoxicity with this compound and palmitate.
This compound-Induced Lipotoxicity Protocol (General)
-
Preparation of this compound-BSA Complex:
-
Dissolve sodium this compound in a suitable solvent (e.g., ethanol) to create a stock solution.
-
Prepare a solution of fatty acid-free BSA in sterile PBS or cell culture medium.
-
Warm both solutions to 37-55°C.
-
Add the this compound stock solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 this compound:BSA).
-
Sterile-filter the final complex.
-
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, J774 macrophages) at a predetermined density and allow them to adhere and reach the desired confluency.
-
Replace the culture medium with a medium containing the this compound-BSA complex at the desired final concentration (typically 100-800 µM).
-
Incubate for the desired duration (e.g., 8, 24, or 48 hours).
-
-
Endpoint Analysis:
-
Assess cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activity), inflammation (e.g., cytokine measurement), or lipid accumulation (e.g., Oil Red O staining).
-
Palmitate-Induced Lipotoxicity Protocol (General)
-
Preparation of Palmitate-BSA Complex:
-
Dissolve sodium palmitate in a solvent like ethanol at an elevated temperature (e.g., 70°C) to create a stock solution.
-
Prepare a fatty acid-free BSA solution in sterile PBS or culture medium, warmed to 37-55°C.
-
Add the warm palmitate stock solution to the BSA solution with constant stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 palmitate:BSA).
-
Sterile-filter the complex.
-
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, HUVEC, articular chondrocytes) to the appropriate confluency.
-
Treat cells with the palmitate-BSA complex at final concentrations typically ranging from 100 µM to 1 mM.
-
Incubation times can vary from a few hours to 72 hours depending on the cell type and endpoint.[2]
-
-
Endpoint Analysis:
-
Analyze for markers of lipotoxicity such as ER stress (e.g., CHOP expression), inflammation (e.g., IL-6, COX2 expression), apoptosis, and changes in cell viability.[2]
-
Quantitative Comparison of Cellular Responses
| Parameter | This compound | Palmitate | Key Findings and Citations |
| Cell Viability | Can reduce cell viability, but effects are cell-type dependent. In some models, it is less toxic than palmitate. | Generally considered more cytotoxic than this compound and oleate, inducing significant cell death in a dose- and time-dependent manner in various cell types including HepG2 cells and articular chondrocytes.[2][3] | |
| Inflammation | Induces inflammatory responses, including activation of NF-κB and the NLRP3 inflammasome. | A potent inducer of inflammation, often acting synergistically with other inflammatory stimuli like IL-1β. It can upregulate the expression of pro-inflammatory genes such as IL6 and COX2.[2] | |
| ER Stress | Can induce endoplasmic reticulum (ER) stress. | A well-established inducer of ER stress, leading to the activation of the unfolded protein response (UPR).[4] | |
| Lipid Accumulation | Promotes the accumulation of intracellular lipid droplets. | Induces lipid droplet formation, though the morphology of these droplets can differ from those induced by unsaturated fatty acids like oleate.[5][6] | |
| Caspase Activation | Can lead to the activation of apoptotic pathways. | Induces caspase-3/7 activation, leading to apoptosis, particularly in the presence of other stressors.[2][7] |
Signaling Pathways in this compound- and Palmitate-Induced Lipotoxicity
The lipotoxic effects of this compound and palmitate are mediated by complex intracellular signaling cascades. Understanding these pathways is key to identifying potential therapeutic targets.
This compound-Induced Signaling
This compound-induced lipotoxicity often involves the activation of inflammatory and stress-response pathways. One key pathway involves the activation of the NLRP3 inflammasome, which is triggered by ER stress and the subsequent activation of the MAPK signaling pathway.
Palmitate-Induced Signaling
Palmitate-induced lipotoxicity is strongly associated with ER stress and the unfolded protein response (UPR). Palmitate can also activate inflammatory pathways, in some cases synergizing with other pro-inflammatory signals.
Alternative Lipotoxicity Models
Beyond this compound and palmitate, other models can be employed to study specific aspects of lipotoxicity.
-
Lipopolysaccharide (LPS)-Induced Lipotoxicity: LPS, a component of the outer membrane of Gram-negative bacteria, can induce a potent inflammatory response that exacerbates lipotoxicity. This model is particularly relevant for studying the interplay between gut-derived endotoxins and metabolic stress in conditions like NAFLD.
-
Ceramide-Induced Lipotoxicity: Ceramides are bioactive lipids that accumulate during lipotoxic conditions and are implicated in inducing insulin resistance and apoptosis. Using exogenous ceramides or inhibitors of ceramide synthesis allows for the direct investigation of their role in cellular dysfunction.
Conclusion
The choice of a lipotoxicity model depends on the specific research question. This compound-induced models are valuable for studying the effects of trans fatty acids, but researchers must be mindful of the factors that can influence reproducibility. Palmitate serves as a robust alternative for modeling lipotoxicity driven by saturated fatty acids and has a well-characterized impact on ER stress and inflammation. For studies focused on the interaction between metabolic and infectious stressors, LPS models are highly relevant, while ceramide-based models allow for a more targeted investigation of specific lipid mediator pathways. By carefully selecting and standardizing their experimental models, researchers can generate more reliable and comparable data, ultimately advancing our understanding of lipotoxicity and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Palmitate and oleate have distinct effects on the inflammatory phenotype of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating Elaidate as a Specific Substrate for Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating elaidate, a trans-fatty acid, as a specific substrate for Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1). ACSL1 is a key enzyme that converts free long-chain fatty acids into their metabolically active acyl-CoA esters, playing a crucial role in lipid biosynthesis and degradation.[1][2] The enzyme typically prefers saturated and monounsaturated fatty acids with 16-18 carbon chains.[3][4] This document outlines the necessary experiments, presents comparative data for known substrates, and provides detailed protocols to objectively assess the performance of this compound.
Comparative Substrate Analysis
The initial step in validating a novel substrate is to compare its kinetic parameters against established substrates of the enzyme. The following table summarizes known Michaelis-Menten kinetic values for common C16-C18 fatty acids with ACSL1. The values for this compound are presented as "To Be Determined," representing the primary goal of the subsequent experimental protocols.
| Substrate | Chemical Formula | Type | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) |
| Palmitate | C16:0 | Saturated | ~10-20 | To Be Determined | To Be Determined |
| Stearate | C18:0 | Saturated | ~5-15 | To Be Determined | To Be Determined |
| Oleate | C18:1 (cis-Δ9) | Monounsaturated (cis) | ~4-10 | To Be Determined | To Be Determined |
| This compound | C18:1 (trans-Δ9) | Monounsaturated (trans) | To Be Determined | To Be Determined | To Be Determined |
Note: Kinetic values can vary based on assay conditions, enzyme source (species, recombinant vs. native), and purification quality. The values presented are approximate ranges based on published literature. The primary objective is to determine these values for this compound under identical experimental conditions for a direct comparison.
Experimental Workflow and Key Pathways
A systematic approach is required to validate a new enzyme substrate, progressing from in vitro kinetic analysis to cell-based functional assays.
References
Comparative Lipidomics of Elaidate-Treated vs. Control Cells: A Guide for Researchers
This guide provides a comparative analysis of the lipidomic profiles of cells treated with elaidic acid versus control cells. The information is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Data Presentation: Quantitative Lipidomic Analysis
The following tables summarize the key quantitative changes in the fatty acid composition of phospholipids in HepG2 cells following treatment with elaidic acid (100 µM for 6 days) compared to control cells, based on data from a seminal study in the field.[1]
Table 1: High-Abundance Fatty Acids in Phospholipids
| Fatty Acid | Control (% of Total FAMEs) | Elaidic Acid-Treated (% of Total FAMEs) |
| 16:0 (Palmitic Acid) | ~22% | ~20% |
| 18:0 (Stearic Acid) | ~15% | ~12% |
| 18:1 (Oleic Acid) | ~25% | ~10% |
| 18:1t (Elaidic Acid) | Not Detected | ~25% |
| 18:2 (Linoleic Acid) | ~8% | ~5% |
*FAMEs: Fatty Acid Methyl Esters. Percentages are approximate values derived from graphical data for illustrative purposes.[1]
Table 2: Low-Abundance Fatty Acids in Phospholipids
| Fatty Acid | Control (% of Total FAMEs) | Elaidic Acid-Treated (% of Total FAMEs) |
| 14:0 (Myristic Acid) | ~2% | ~1.5% |
| 16:1 (Palmitoleic Acid) | ~4% | ~2% |
| 20:4 (Arachidonic Acid) | ~3% | ~2% |
*FAMEs: Fatty Acid Methyl Esters. Percentages are approximate values derived from graphical data for illustrative purposes.[1]
Experimental Protocols
The methodologies outlined below are based on established protocols for cellular lipidomics analysis.[2][3][4][5]
Cell Culture and Fatty Acid Treatment
-
Cell Line: Human hepatoma HepG2 cells are a common model for studying hepatic lipid metabolism.[3]
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Supplementation: For treatment, a stock solution of elaidic acid is prepared, typically complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake. The final concentration of elaidic acid in the culture medium is typically in the range of 50-100 µM.[3] Control cells are treated with BSA vehicle alone. The incubation period can range from 24 hours to several days depending on the experimental goals.[3]
Lipid Extraction
-
Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping or trypsinization.
-
Extraction Solvents: A common method for total lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system.[2] The Bligh-Dyer method (chloroform:methanol:water) is also widely used.[2]
-
Extraction Procedure: The cell pellet is resuspended in the extraction solvent, vortexed, and incubated to ensure complete lipid extraction. The mixture is then centrifuged to separate the lipid-containing organic phase from the aqueous phase and protein pellet. The organic phase is collected for further analysis.[2]
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent such as methanol containing an acid catalyst (e.g., 14% boron trifluoride in methanol) at an elevated temperature.[5]
-
FAMEs Extraction: The resulting FAMEs are then extracted into an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). The FAMEs are separated on a GC column based on their volatility and polarity, and then detected by a mass spectrometer. The identity of each fatty acid is confirmed by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[2][4]
Mandatory Visualization
Caption: Experimental workflow for comparative lipidomics.
Caption: Elaidic acid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. shimadzu.com [shimadzu.com]
Safety Operating Guide
Proper Disposal of Elaidate: A Comprehensive Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of elaidate, also known as elaidic acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Elaidic acid presents conflicting hazard information across different safety data sheets (SDS). Some sources classify it as non-hazardous[1], while others indicate it can cause skin irritation, serious eye irritation, and respiratory irritation[2][3]. Therefore, it is imperative to handle elaidic acid as a potentially hazardous substance and to wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE) for Handling this compound Waste:
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact and potential serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential skin irritation.[2] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent skin exposure.[2][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent respiratory irritation from dust or aerosols.[2][5] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through an approved chemical waste disposal service.
1. Waste Collection and Storage:
-
Collect waste elaidic acid in a designated, compatible, and properly labeled container.[6][7] The container should be kept tightly closed when not in use.[6][8]
-
Store the waste container in a designated satellite accumulation area.[8]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[6][7]
2. Spill Management:
-
In the event of a spill, prevent the powder from spreading.[4]
-
Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][9]
-
Clean the spill area thoroughly.[5]
3. Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]
-
One disposal method mentioned for chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[5] This should only be performed by qualified professionals at a licensed facility.
-
Crucially, do not dispose of elaidic acid down the drain or in the regular trash. [6]
4. Empty Container Disposal:
-
Empty containers that held elaidic acid must be managed as hazardous waste.
-
Thoroughly rinse the container. The first rinseate must be collected and disposed of as hazardous waste.[6][10]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. agilent.com [agilent.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ELAIDIC ACID - Safety Data Sheet [chemicalbook.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Elaidate
This guide provides comprehensive safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle elaidate. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone procedures.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other compatible chemical-resistant gloves should be worn to prevent skin contact.[1][2] Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Laboratory coat. | A standard laboratory coat should be worn to protect against incidental skin contact.[3] For larger quantities or increased splash risk, chemical-resistant clothing is recommended.[1][2] |
| Respiratory Protection | Not generally required with adequate ventilation. | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[2] If ventilation is insufficient, a NIOSH/MSHA-approved respirator should be used.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the procedures for receiving, storing, handling, and disposing of this chemical.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard information, and CAS number (112-79-8).
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperatures can vary, with some sources suggesting storage at temperatures as low as -20°C.[4] Always refer to the manufacturer's specific storage instructions.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][5]
3. Handling and Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
In case of accidental contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][5]
-
Clean the spill area thoroughly.
5. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to dispose of the chemical through an approved waste disposal plant.[1]
-
One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
